molecular formula C9H14F3NO5 B1426273 Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate CAS No. 1111640-52-8

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B1426273
CAS No.: 1111640-52-8
M. Wt: 273.21 g/mol
InChI Key: FTIOJRCDISXDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl morpholine-2-carboxylate trifluoroacetic acid>

Properties

IUPAC Name

ethyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C2HF3O2/c1-2-10-7(9)6-5-8-3-4-11-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIOJRCDISXDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718481
Record name Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111640-52-8
Record name Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a comprehensive, in-depth methodology for the synthesis of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, a valuable heterocyclic building block for research and drug development professionals. The synthesis is presented as a two-part process: the initial formation of the free base, Ethyl morpholine-2-carboxylate, via a robust cyclization strategy, followed by its conversion to the stable and highly crystalline 2,2,2-trifluoroacetate (TFA) salt. This document elucidates the causal reasoning behind strategic choices in the synthetic route, from precursor selection to purification and salt formation. Detailed, self-validating experimental protocols are provided, alongside characterization data and process logic diagrams to ensure reproducibility and scientific integrity. This guide is intended to serve as a practical and authoritative resource for scientists engaged in medicinal chemistry and organic synthesis.

Introduction: The Morpholine Scaffold in Modern Chemistry

1.1 The Morpholine Moiety: A Privileged Scaffold in Drug Discovery The morpholine ring is a six-membered heterocycle featuring both an amine and an ether functional group.[1] This unique combination imparts favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile. Consequently, morpholine is recognized as a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved pharmaceuticals, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the fungicide Fenpropimorph.[2][3] Its ability to serve as a non-ionizable, hydrogen-bond acceptor and its conformational flexibility make it an invaluable component in the design of novel therapeutic agents targeting a wide array of biological targets.[1][4]

1.2 Ethyl morpholine-2-carboxylate: A Versatile Synthetic Intermediate Ethyl morpholine-2-carboxylate is a chiral building block that allows for the strategic introduction of the morpholine heterocycle into more complex molecular architectures. The ester functionality at the 2-position provides a convenient handle for further chemical elaboration, such as amide bond formation or reduction to the corresponding alcohol, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]

1.3 Rationale for 2,2,2-Trifluoroacetate (TFA) Salt Formation While the free base form of Ethyl morpholine-2-carboxylate is a liquid or low-melting solid, its basic secondary amine can be protonated by a strong acid to form a salt.[5] Trifluoroacetic acid (TFA) is frequently employed for this purpose in pharmaceutical development. The resulting TFA salt typically exhibits superior properties compared to the free base, including:

  • Enhanced Crystallinity: Salts are often highly crystalline solids, which simplifies handling, purification (via recrystallization), and accurate weighing.

  • Improved Stability and Shelf-Life: Salt formation can protect the reactive amine from degradation over time.

  • Increased Solubility: TFA salts often have different solubility profiles, which can be advantageous in certain solvents or for biological assays.

The formation of the TFA salt is a deliberate and strategic step to produce a stable, reliable, and easy-to-handle version of this important building block.[6]

Overall Synthetic Strategy

The synthesis of the target compound is logically approached in two distinct stages. The first stage focuses on the construction of the core heterocyclic system, Ethyl morpholine-2-carboxylate. The second stage involves a straightforward acid-base reaction to yield the final trifluoroacetate salt.

Our retrosynthetic analysis identifies commercially available and cost-effective precursors for the construction of the morpholine ring. The chosen forward synthesis is designed for scalability and reproducibility in a standard laboratory setting.

G cluster_salt Target Salt cluster_freebase Free Base & Acid cluster_precursors Key Precursors Target Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate FreeBase Ethyl morpholine-2-carboxylate Target->FreeBase Acid-Base Disconnection TFA Trifluoroacetic Acid Target->TFA Precursor1 Diethanolamine FreeBase->Precursor1 Cyclization Disconnection Precursor2 Ethyl 2,3-dibromopropionate FreeBase->Precursor2

Caption: Retrosynthetic analysis of the target TFA salt.

Synthesis of Ethyl morpholine-2-carboxylate (Free Base)

3.1 Principle and Mechanistic Considerations The core of this synthesis is the construction of the morpholine ring. We employ a double N-alkylation strategy, reacting diethanolamine with ethyl 2,3-dibromopropionate. This approach is advantageous due to the ready availability of the starting materials.

The reaction proceeds in a stepwise manner. The secondary amine of diethanolamine first acts as a nucleophile, displacing one of the bromine atoms on the propionate ester in an S_N2 reaction. The resulting intermediate then undergoes a second, intramolecular S_N2 reaction, where one of the hydroxyl groups, under basic conditions, is deprotonated and cyclizes onto the carbon bearing the second bromine atom. A non-nucleophilic base, such as potassium carbonate, is used to facilitate the cyclization and to scavenge the HBr generated during the reaction.

3.2 Detailed Experimental Protocol: Synthesis of the Free Base Materials and Reagents:

  • Diethanolamine (≥99%)

  • Ethyl 2,3-dibromopropionate (97%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile (250 mL).

  • Add diethanolamine (10.51 g, 100 mmol, 1.0 equiv) and anhydrous potassium carbonate (41.4 g, 300 mmol, 3.0 equiv) to the flask.

  • Stir the suspension vigorously at room temperature.

  • In a separate beaker, dissolve ethyl 2,3-dibromopropionate (26.0 g, 100 mmol, 1.0 equiv) in 50 mL of anhydrous acetonitrile.

  • Transfer the ethyl 2,3-dibromopropionate solution to a dropping funnel and add it dropwise to the stirred suspension over 60 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite. Wash the filter cake with acetonitrile (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product as an oil.

  • Dissolve the crude oil in ethyl acetate (150 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure Ethyl morpholine-2-carboxylate as a pale yellow liquid.

3.3 Physicochemical and Spectroscopic Characterization The identity and purity of the synthesized free base should be confirmed by standard analytical techniques.

PropertyValueSource
Chemical Formula C₇H₁₃NO₃[7][8]
Molecular Weight 159.18 g/mol [7][8]
Appearance Colorless to pale yellow liquid[5]
CAS Number 107904-06-3[7]
¹H NMR (CDCl₃, 400 MHz) Expected shifts (δ, ppm): 4.20 (q), 3.95-3.80 (m), 3.65-3.50 (m), 3.30 (dd), 3.05 (dd), 2.90-2.70 (m), 1.25 (t).Based on structure
MS (ESI+) m/z: 160.1 [M+H]⁺Based on structure

Synthesis of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

4.1 Principle and Rationale This step is a simple acid-base neutralization. The lone pair of electrons on the secondary amine nitrogen of the morpholine ring acts as a base, accepting a proton from the highly acidic trifluoroacetic acid. The resulting ionic bond forms the stable, solid TFA salt. The reaction is typically performed in a non-polar solvent, such as diethyl ether, to facilitate the precipitation of the ionic salt.

4.2 Detailed Experimental Protocol: Salt Formation Materials and Reagents:

  • Ethyl morpholine-2-carboxylate (from Step 3.2)

  • Trifluoroacetic Acid (TFA, ≥99%)

  • Diethyl Ether (Et₂O), anhydrous

Procedure:

  • Dissolve the purified Ethyl morpholine-2-carboxylate (15.9 g, 100 mmol, 1.0 equiv) in 200 mL of anhydrous diethyl ether in a 500 mL Erlenmeyer flask.

  • Cool the solution to 0°C in an ice-water bath.

  • While stirring, add trifluoroacetic acid (11.4 g, 7.7 mL, 100 mmol, 1.0 equiv) dropwise to the solution.

  • A white precipitate will form immediately upon addition of the acid.

  • Continue stirring the suspension at 0°C for 30 minutes after the addition is complete.

  • Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 30 mL).

  • Dry the solid product under high vacuum at room temperature for 4-6 hours to remove any residual solvent.

4.3 Physicochemical and Spectroscopic Characterization The final salt product should be characterized to confirm its identity and purity.

PropertyValueSource
Chemical Formula C₉H₁₄F₃NO₅[9][10]
Molecular Weight 273.21 g/mol [9][10]
Appearance White to off-white crystalline solidTypical
CAS Number 1111640-52-8[9]
Storage Sealed in dry, 2-8°C[9][10]
¹H NMR (DMSO-d₆, 400 MHz) Expected shifts (δ, ppm): Broad singlet for NH₂⁺ protons, downfield shifts for protons α to the nitrogen compared to the free base.Based on structure
¹⁹F NMR (DMSO-d₆, 376 MHz) Expected shifts (δ, ppm): Singlet around -75 ppm.Based on structure
MS (ESI+) m/z: 160.1 [M-TFA+H]⁺ (cation of the free base)Based on structure

Comprehensive Synthesis and Analysis Workflow

The following diagram illustrates the complete workflow, from starting materials to the final, characterized product, highlighting the key stages of synthesis, purification, and analysis.

G cluster_start Starting Materials cluster_synthesis1 Step 1: Cyclization cluster_workup1 Workup & Purification cluster_analysis1 QC-1: Free Base cluster_synthesis2 Step 2: Salt Formation cluster_workup2 Isolation cluster_final QC-2: Final Product SM1 Diethanolamine Reaction1 Reflux in Acetonitrile (12-16h) SM1->Reaction1 SM2 Ethyl 2,3-dibromopropionate SM2->Reaction1 Base K₂CO₃ Base->Reaction1 Workup1 Filtration -> Liquid-Liquid Extraction -> Column Chromatography Reaction1->Workup1 QC1 NMR, MS Analysis Workup1->QC1 FreeBase Pure Ethyl morpholine-2-carboxylate QC1->FreeBase Reaction2 Addition in Et₂O at 0°C FreeBase->Reaction2 TFA Trifluoroacetic Acid TFA->Reaction2 Workup2 Vacuum Filtration -> Vacuum Drying Reaction2->Workup2 QC2 NMR, ¹⁹F NMR, MS Analysis Workup2->QC2 FinalProduct Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate QC2->FinalProduct

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Morpholine Scaffolds and Trifluoroacetate Salts in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold." Its prevalence in a multitude of approved drugs and clinical candidates is a testament to its favorable physicochemical properties. The morpholine ring, with its inherent weak basicity and capacity for hydrogen bonding, often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to parent molecules.[1] Specifically, for drug candidates targeting the central nervous system (CNS), the morpholine structure can be pivotal in achieving the delicate balance of lipophilicity and polarity required for traversing the blood-brain barrier.[1]

This guide focuses on a specific, yet significant, morpholine derivative: Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. This compound exists as a salt, pairing the ethyl morpholine-2-carboxylate base with trifluoroacetic acid (TFA). The use of trifluoroacetate as a counter-ion is a common strategy in the early phases of drug development. Often, TFA is utilized during the purification of synthetic compounds, particularly in reverse-phase high-performance liquid chromatography (HPLC). While TFA salts are frequently used in initial research, they are often exchanged for other salts, such as hydrochloride or acetate, in later developmental stages due to regulatory considerations.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a detailed examination of the known and predicted physicochemical properties of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, its synthesis, analytical characterization, and its potential applications as a building block in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

The title compound is an organic salt formed through the protonation of the secondary amine in the morpholine ring of Ethyl morpholine-2-carboxylate by the strong acid, trifluoroacetic acid.

  • Systematic Name: 2-Ethoxycarbonylmorpholinium 2,2,2-trifluoroacetate

  • Common Name: Ethyl morpholine-2-carboxylate TFA salt

  • CAS Number: 1111640-52-8

  • Molecular Formula: C₉H₁₄F₃NO₅

  • Molecular Weight: 273.21 g/mol

The structural representation of this salt is a critical first step in understanding its chemical behavior.

Figure 1: Chemical structure of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Properties of the Free Base and the Trifluoroacetate Salt
PropertyEthyl morpholine-2-carboxylate (Free Base)Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (Salt)
Molecular Formula C₇H₁₃NO₃[2]C₉H₁₄F₃NO₅[3]
Molecular Weight 159.18 g/mol [2]273.21 g/mol [3]
Appearance Liquid[4]Solid (Predicted)
Solubility Data not availableExpected to have higher aqueous solubility than the free base.
pKa Data not availableThe pKa of the morpholinium ion will be a key determinant of its ionization state at physiological pH.
LogP (Computed) -0.3[5]The formation of a salt will significantly decrease the LogP value, indicating increased hydrophilicity.
Storage 2-8°C, under inert atmosphere[4]Sealed in dry, 2-8°C[3]

Synthesis and Purification

The synthesis of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate can be approached in a two-step process: the synthesis of the free base followed by salt formation.

Synthesis of Ethyl morpholine-2-carboxylate (Free Base)

The synthesis of chiral 2-substituted morpholines is an area of active research, with several methodologies reported in the literature. One common approach involves the cyclization of an appropriate amino alcohol precursor.

Synthesis_Workflow Start Starting Materials (e.g., Amino Alcohol Precursor) Step1 Cyclization Reaction Start->Step1 Intermediate Ethyl morpholine-2-carboxylate (Free Base) Step1->Intermediate Step2 Salt Formation with TFA Intermediate->Step2 Product Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate Step2->Product

Figure 2: General synthetic workflow.

Representative Protocol for Synthesis of a Chiral Morpholine Derivative (Adapted from literature):

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of Ethyl morpholine-2-carboxylate.

  • Precursor Preparation: Synthesis of a suitable N-protected amino alcohol. This often involves multiple steps, including the protection of the amine and the formation of the carbon skeleton.

  • Cyclization: An electrophile-induced cyclization is a common strategy. For instance, the reaction of an N-allyl-β-amino alcohol with an electrophile like bromine can induce cyclization to form the morpholine ring.

  • Deprotection and Functional Group Manipulation: Removal of protecting groups and conversion of functional groups to yield the desired ethyl ester.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Formation of the 2,2,2-Trifluoroacetate Salt

The formation of the TFA salt is a straightforward acid-base reaction.

Protocol for Trifluoroacetate Salt Formation:

  • Dissolution: Dissolve the purified Ethyl morpholine-2-carboxylate (free base) in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Acid Addition: To the stirred solution, add one equivalent of trifluoroacetic acid (TFA) dropwise at 0°C.

  • Precipitation: The trifluoroacetate salt will typically precipitate out of the solution. If precipitation is not immediate, the solution can be concentrated under reduced pressure.

  • Isolation and Drying: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material, and dried under vacuum to yield the final product.

Analytical Characterization

The identity and purity of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the ethyl group of the ester, and a broad singlet for the protonated amine (N-H). The chemical shifts of the protons adjacent to the protonated nitrogen will be shifted downfield compared to the free base.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the morpholine ring, the ester carbonyl, and the ethyl group. The carbons of the trifluoroacetate anion will also be visible, typically as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a characteristic singlet for the three equivalent fluorine atoms of the trifluoroacetate anion.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A broad absorption band in the region of 2500-3000 cm⁻¹, characteristic of an ammonium (N-H) stretch.

  • A strong absorption around 1740 cm⁻¹ for the ester carbonyl (C=O) stretch.

  • Strong absorptions in the 1100-1300 cm⁻¹ region corresponding to C-F and C-O stretching vibrations.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the cation. The spectrum would show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 160.10.

Applications in Drug Discovery and Development

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chiral morpholine-2-carboxylate moiety makes it particularly useful for creating enantiomerically pure compounds.

The ester functionality serves as a versatile handle for further chemical modifications, such as:

  • Amide Formation: Reaction with amines to form a wide range of amides, which are common functional groups in drug molecules.

  • Hydrolysis: Saponification of the ester to the corresponding carboxylic acid, which can then be coupled with other molecules or used to modulate solubility.

  • Reduction: Reduction of the ester to the corresponding primary alcohol, providing another point for chemical diversification.

The morpholine scaffold itself is found in drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. Therefore, this compound is a key starting material for the exploration of new chemical space around this privileged heterocyclic system.

Conclusion

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a compound of significant interest to the medicinal chemistry community. While detailed experimental data for the salt itself is sparse in publicly accessible literature, its properties can be reliably predicted based on the known characteristics of its constituent parts: the versatile Ethyl morpholine-2-carboxylate and the commonly used trifluoroacetate counter-ion. Its utility as a chiral building block for the synthesis of complex, biologically active molecules underscores its importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its physicochemical properties, synthesis, and potential applications, serving as a valuable resource for scientists engaged in drug discovery and development.

References

  • PubChem. Ethyl morpholine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2723-2746. Available from: [Link]

  • Google Patents. Morpholine derivatives and their use as therapeutic agents.

Sources

An In-depth Technical Guide to Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The guide delves into the compound's intricate chemical structure, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the strategic applications of this molecule, highlighting the synergistic roles of the morpholine scaffold and the trifluoroacetate counterion in optimizing drug candidates' pharmacological profiles. The document concludes with a thorough guide to its analytical and spectroscopic characterization, ensuring scientific integrity and enabling robust quality control in its application.

Introduction: The Strategic Importance of the Morpholine Scaffold and Trifluoroacetate Salts in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, and it can act as a crucial pharmacophore for interacting with biological targets.[1] When combined with a trifluoroacetate (TFA) counterion, the resulting salt often exhibits improved handling properties and solubility in organic solvents, which is advantageous during synthesis and purification.[2] Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate emerges as a versatile building block, offering a synthetically accessible handle for the elaboration of more complex molecules.

The trifluoroacetate counterion, while common in early-phase drug discovery due to its use in purification, necessitates careful consideration. While it can enhance solubility, its potential to influence biological assays and in vivo studies is a critical factor for researchers.[2] This guide will address the dual nature of the TFA salt, providing the necessary context for its strategic use.

Chemical Structure and Physicochemical Properties

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is an organic salt consisting of an ethyl morpholine-2-carboxylate cation and a trifluoroacetate anion. The positive charge resides on the protonated nitrogen atom of the morpholine ring.

Diagram 1: Chemical Structure of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Caption: Ionic interaction between the cation and anion.

The key physicochemical properties of the parent molecule and the salt are summarized below for easy reference.

PropertyValue (Ethyl morpholine-2-carboxylate)Value (2,2,2-trifluoroacetate salt)Source
Molecular Formula C₇H₁₃NO₃C₉H₁₄F₃NO₅[3]
Molecular Weight 159.18 g/mol 273.21 g/mol [3]
CAS Number 135782-25-11111640-52-8[4]
Appearance Colorless to light yellow liquidNot specified (typically a solid)[5]
Storage Conditions -20°C, protect from lightSealed in dry, 2-8°C[4][5]

Synthesis and Experimental Protocols

The synthesis of ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is typically achieved in a two-step process: the synthesis of the ethyl morpholine-2-carboxylate free base, followed by its conversion to the trifluoroacetate salt.

Synthesis of Ethyl morpholine-2-carboxylate

Diagram 2: Synthetic Workflow for Ethyl morpholine-2-carboxylate

G start Starting Materials: Amino alcohol precursor Ethyl 2-haloacetate step1 Step 1: N-alkylation and intramolecular cyclization start->step1 Base, Solvent intermediate Ethyl morpholine-2-carboxylate (free base) step1->intermediate purification Purification: Distillation or Chromatography intermediate->purification product Isolated Ethyl morpholine-2-carboxylate purification->product

Caption: Generalized synthetic workflow.

Experimental Protocol (Adapted from general procedures):

  • Reaction Setup: To a solution of a suitable amino alcohol precursor (e.g., 2-(2-hydroxyethylamino)ethanol) in an appropriate solvent such as THF or DMF, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Addition of Alkylating Agent: Slowly add ethyl 2-bromoacetate or ethyl 2-chloroacetate to the reaction mixture at room temperature.

  • Reaction and Cyclization: Stir the reaction mixture at room temperature or with gentle heating to facilitate both N-alkylation and subsequent intramolecular cyclization to form the morpholine ring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl morpholine-2-carboxylate.

Formation of the 2,2,2-Trifluoroacetate Salt

The conversion of the free base to its TFA salt is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolution: Dissolve the purified ethyl morpholine-2-carboxylate in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Acid Addition: Slowly add a stoichiometric amount (1 equivalent) of trifluoroacetic acid to the solution with stirring.

  • Precipitation and Isolation: The trifluoroacetate salt will typically precipitate out of the solution. If it does not, the solvent can be carefully removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like hexane to remove any non-salt impurities and then dried under vacuum.

Applications in Research and Drug Development

The utility of ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate in drug discovery stems from the advantageous properties of both the morpholine ring and the trifluoroacetate counterion.

  • The Morpholine Scaffold: This heterocycle is considered a "privileged" structure in medicinal chemistry. Its incorporation into a molecule can enhance aqueous solubility and metabolic stability, and its chair-like conformation can be used to orient substituents in a desired three-dimensional space for optimal interaction with a biological target.[1] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center that can be crucial for receptor binding or for tuning the pharmacokinetic profile of a drug candidate.[1]

  • The Trifluoroacetate Counterion: In the early stages of drug discovery, TFA salts are common due to the widespread use of trifluoroacetic acid in reversed-phase HPLC purification of synthetic compounds.[2] The TFA counterion can improve the solubility of a compound in organic solvents, aiding in its handling and formulation for in vitro assays. However, it is crucial for researchers to be aware that residual TFA can sometimes interfere with biological assays, and for late-stage drug candidates, it is often exchanged for a more pharmaceutically acceptable counterion like hydrochloride or acetate.[2]

Analytical & Spectroscopic Characterization

Robust analytical characterization is essential to confirm the identity and purity of ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Diagram 3: Analytical Workflow

G sample Synthesized Compound nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) sample->nmr ms Mass Spectrometry (MS) (Molecular Weight Verification) sample->ms ir Infrared (IR) Spectroscopy (Functional Group Analysis) sample->ir hplc HPLC/UPLC (Purity Assessment) sample->hplc final Characterized Compound nmr->final ms->final ir->final hplc->final

Caption: A typical analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. A Certificate of Analysis for the free base confirms its structure is consistent with the expected signals.[5] For the TFA salt, the proton on the nitrogen will be deshielded and may appear as a broad singlet. The protons on the carbons adjacent to the now-protonated nitrogen will also experience a downfield shift compared to the free base.

Assignment (Ethyl morpholine-2-carboxylate) Expected Chemical Shift (δ, ppm)
Ethyl -CH₃~1.2-1.3 (triplet)
Ethyl -CH₂-~4.1-4.2 (quartet)
Morpholine -CH(CO₂Et)-~3.8-4.0 (multiplet)
Morpholine -O-CH₂-~3.6-3.9 (multiplets)
Morpholine -N-CH₂-~2.8-3.2 (multiplets)
Morpholine -NH-~1.9-2.5 (broad singlet)
  • ¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group, the ester carbonyl, and the four unique carbons of the morpholine ring. The carbons adjacent to the oxygen will be the most downfield among the ring carbons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 160.0968.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (amine salt)2400-2800 (broad)
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)~1740
C-O stretch (ether and ester)1050-1250
C-F stretch (trifluoroacetate)1100-1300 (strong)

Conclusion

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. A thorough understanding of its chemical nature, including the influence of the trifluoroacetate counterion, is paramount for its effective application in the synthesis of novel therapeutic agents. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and identity of this important chemical entity.

References

  • PubChem. Ethyl morpholine-2-carboxylate. National Center for Biotechnology Information. [Link].

  • PubChem. Trifluoroacetate. National Center for Biotechnology Information. [Link].

  • PrepChem. Preparation of ethyl trifluoroacetate. [Link].

  • Pícha, J., & Holub, J. (2021). The Role of Counter-Ions in Peptides—An Overview. Molecules, 26(1), 153. [Link].

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link].

  • PubChemLite. Ethyl morpholine-2-carboxylate. [Link].

  • PubChemLite. Predicted Collision Cross Section for Ethyl morpholine-2-carboxylate. [Link].

  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6563-6573. [Link].

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link].

  • ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(25), 27697-27708. [Link].

  • Windhorse Tours. Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. [Link].

Sources

An In-depth Technical Guide to Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate (CAS No. 1111640-52-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential applications, with a focus on the critical role of the morpholine scaffold and the trifluoroacetate counterion. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved and experimental drugs.[1][2] Its prevalence stems from a combination of favorable physicochemical and metabolic properties. The morpholine moiety can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby positively influencing the pharmacokinetic profile of a drug candidate.[1][3] Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor or a basic center, facilitating crucial interactions with biological targets.[4]

Ethyl morpholine-2-carboxylate, as a substituted morpholine, offers a versatile platform for the synthesis of more complex molecules. The ethyl ester provides a reactive handle for further derivatization, while the chiral center at the 2-position allows for the exploration of stereospecific interactions with biological macromolecules.

Chemical Properties and Identification

PropertyValueSource(s)
CAS Number 1111640-52-8[5]
Chemical Formula C₉H₁₄F₃NO₅[5]
Molecular Weight 273.21 g/mol [5]
IUPAC Name ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate[6]
Synonyms Ethyl 2-morpholinecarboxylate trifluoroacetate[6]
Appearance Not specified (likely a solid)N/A
Solubility Expected to be soluble in water and polar organic solventsN/A

Synthesis and Purification

Step 1: Synthesis of Ethyl Morpholine-2-carboxylate (Free Base)

The synthesis of the parent ester, ethyl morpholine-2-carboxylate, can be achieved through various established methods for constructing the morpholine ring. One common approach involves the cyclization of an appropriate amino alcohol precursor.

Workflow for the Synthesis of Ethyl Morpholine-2-carboxylate:

G cluster_0 Step 1: Synthesis of Ethyl Morpholine-2-carboxylate Precursor Amino alcohol precursor Cyclization Cyclization Reaction (e.g., with a dielectrophile) Precursor->Cyclization Esterification Esterification (if necessary) Cyclization->Esterification Purification1 Purification (e.g., Column Chromatography) Esterification->Purification1 Product1 Ethyl morpholine-2-carboxylate Purification1->Product1

Figure 1: General workflow for the synthesis of the parent ester.

A plausible experimental approach:

A detailed, step-by-step protocol for a similar morpholine derivative synthesis is described in the literature, which can be adapted for this target.[7]

  • Reaction Setup: To a solution of a suitable N-protected serine ethyl ester derivative in a suitable solvent (e.g., dichloromethane), add a di-electrophilic cyclizing agent (e.g., a bis-haloethane derivative) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection (if necessary): If an N-protecting group was used, it would be removed at this stage using appropriate conditions (e.g., acidolysis for a Boc group).

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl morpholine-2-carboxylate.

Step 2: Formation of the 2,2,2-Trifluoroacetate Salt

The formation of the trifluoroacetate salt is a straightforward acid-base reaction. Trifluoroacetic acid (TFA) is a strong acid that will readily protonate the basic nitrogen of the morpholine ring.[8]

Workflow for Salt Formation:

G cluster_1 Step 2: Salt Formation Product1 Ethyl morpholine-2-carboxylate Reaction Acid-Base Reaction (in a suitable solvent) Product1->Reaction TFA Trifluoroacetic Acid (TFA) TFA->Reaction Isolation Isolation (e.g., Evaporation, Precipitation) Reaction->Isolation Final_Product Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate Isolation->Final_Product

Figure 2: General workflow for the formation of the trifluoroacetate salt.

A plausible experimental approach:

  • Dissolution: Dissolve the purified ethyl morpholine-2-carboxylate in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Acid Addition: To the stirred solution, add one equivalent of trifluoroacetic acid dropwise at a controlled temperature (e.g., 0 °C).

  • Precipitation/Isolation: The trifluoroacetate salt may precipitate out of the solution. If so, it can be collected by filtration. If no precipitation occurs, the solvent can be removed under reduced pressure to yield the desired salt.

  • Drying: Dry the resulting salt under vacuum to remove any residual solvent.

The Role of the Trifluoroacetate Counterion

The choice of a counterion is a critical consideration in drug development as it can significantly impact the physicochemical properties and biological activity of an active pharmaceutical ingredient (API).[9][10] Trifluoroacetate is a common counterion for basic drug candidates, often arising from the use of trifluoroacetic acid in purification steps, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Key considerations for the trifluoroacetate counterion:

  • Solubility: Trifluoroacetate salts often exhibit good solubility in aqueous and organic media, which can be advantageous for formulation and in vitro assays.

  • Stability: The trifluoroacetate anion is non-reactive under typical storage conditions.

  • Potential for Biological Effects: It is important to note that the trifluoroacetate ion itself is not inert and can exhibit biological effects.[10] For late-stage drug candidates, it is often desirable to exchange the trifluoroacetate for a more biologically benign counterion, such as chloride or acetate.[9][11]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the morpholine ring protons, and a broad singlet for the protonated amine.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four distinct carbons of the morpholine ring.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion for the protonated free base (ethyl morpholine-2-carboxylate).[12]
High-Performance Liquid Chromatography (HPLC) A single major peak in the chromatogram, with the purity determined by the peak area percentage. A suitable method would likely involve a C18 column with a mobile phase of acetonitrile and water containing 0.1% TFA.[13][14]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (of the ammonium salt), C=O stretch of the ester, and C-O stretches of the ether and ester groups.

Chirality and Enantioselective Synthesis

The 2-position of the morpholine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even have undesirable side effects. Therefore, the synthesis of enantiomerically pure forms of Ethyl morpholine-2-carboxylate is of high importance.

Strategies for obtaining enantiomerically pure material:

  • Chiral Resolution: This involves the separation of a racemic mixture of the final compound or a synthetic intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by chiral chromatography.[15]

  • Asymmetric Synthesis: This approach involves the use of chiral catalysts or starting materials to selectively produce the desired enantiomer.[16][17] For example, enzyme-catalyzed kinetic resolution of a racemic intermediate has been successfully employed for the synthesis of chiral morpholine-2-carboxylic acid derivatives.[18]

The specific stereochemistry of the commercially available Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate should be confirmed from the supplier's documentation.

Applications in Drug Discovery and Medicinal Chemistry

As a versatile building block, Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate can be utilized in the synthesis of a wide range of biologically active molecules. The morpholine-2-carboxylate moiety has been incorporated into compounds targeting various therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The ability of the morpholine ring to improve blood-brain barrier permeability makes it an attractive scaffold for CNS-acting drugs.[3][4]

  • Oncology: Morpholine derivatives have been investigated as inhibitors of various kinases and other targets relevant to cancer.

  • Infectious Diseases: The morpholine scaffold is present in some antibacterial and antifungal agents.

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in many drug molecules.

Safety and Handling

Based on available safety data for the compound, the following hazards have been identified:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility is derived from the favorable properties of the morpholine scaffold and the convenient reactivity of the ethyl ester functionality. A thorough understanding of its synthesis, purification, and analytical characterization, as well as the influence of its chiral nature and the trifluoroacetate counterion, is crucial for its effective application in the development of novel therapeutic agents. This guide provides a foundational understanding to aid researchers in leveraging the potential of this important chemical entity.

References

A comprehensive list of references is available in the digital version of this document.

Sources

Molecular weight and formula of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 7, 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, a compound of interest in medicinal chemistry and drug development. The morpholine scaffold is a well-established privileged structure in the design of bioactive molecules, particularly for central nervous system targets.[1][2][3] The formation of a trifluoroacetate (TFA) salt is a common practice in the synthesis and purification of amine-containing compounds, including peptide and small molecule drug candidates.[4][5][6] This guide will delve into the fundamental molecular and physicochemical properties of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, discuss the rationale for its use, and provide insights into its synthesis and analytical characterization.

Introduction: The Significance of the Morpholine Scaffold and Trifluoroacetate Salts in Drug Discovery

The morpholine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[1][2] Its unique structure, featuring both a weakly basic nitrogen and a polar ether oxygen, can enhance aqueous solubility, improve metabolic stability, and facilitate favorable interactions with biological targets.[1] In the realm of central nervous system (CNS) drug discovery, the morpholine moiety is particularly valued for its potential to improve blood-brain barrier permeability.[1]

The subject of this guide, Ethyl morpholine-2-carboxylate, serves as a valuable chiral building block for introducing the morpholine scaffold into more complex molecules. The formation of its 2,2,2-trifluoroacetate salt is a direct consequence of common synthetic and purification methodologies, particularly reversed-phase high-performance liquid chromatography (HPLC) where trifluoroacetic acid is often used as an ion-pairing agent.[5][6] Understanding the properties of this salt form is therefore crucial for researchers working with this and related compounds.

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physicochemical properties of a compound is fundamental to its application in research and development.

Molecular Identity

The key identifiers for Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate are summarized in the table below.

PropertyValueSource(s)
Chemical Name Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate[7]
Synonyms 2-Morpholinecarboxylic acid ethyl ester 2,2,2-trifluoroacetateN/A
CAS Number 1111640-52-8[7]
Molecular Formula C9H14F3NO5[7]
Molecular Weight 273.21 g/mol [7]
Physicochemical Characteristics
PropertyExpected Characteristic/ValueRationale
Appearance White to off-white solidTypical for small molecule trifluoroacetate salts.
Solubility Soluble in water, methanol, ethanol, DMSOThe ionic nature of the salt enhances solubility in polar solvents.
Melting Point Not availableWould require experimental determination.
Boiling Point Not applicable (decomposes)Salts typically decompose at high temperatures rather than boil.
pKa Not availableThe pKa of the morpholine nitrogen will be influenced by the strong trifluoroacetate counterion.

Synthesis and Purification Workflow

The synthesis of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate involves two key stages: the synthesis of the parent ester and its subsequent conversion to the trifluoroacetate salt, often during purification.

Synthesis of Ethyl Morpholine-2-carboxylate

Several synthetic routes to substituted morpholines have been reported in the literature. One common approach involves the cyclization of appropriate precursors. A general synthetic scheme for the parent compound is outlined below.

Synthesis_Workflow A Starting Materials (e.g., Diethanolamine derivative) B Protection of Amine A->B Protecting Group (e.g., Boc, Cbz) C Oxidation to Carboxylic Acid B->C Oxidizing Agent (e.g., TEMPO) D Esterification (Ethanol, Acid Catalyst) C->D E Deprotection D->E Acidic or Hydorgenolysis Conditions F Cyclization E->F G Ethyl Morpholine-2-carboxylate (Crude Product) F->G

Caption: Generalized synthetic workflow for Ethyl morpholine-2-carboxylate.

Formation of the 2,2,2-Trifluoroacetate Salt during Purification

The trifluoroacetate salt is most commonly formed during the purification of the parent amine by reversed-phase HPLC.

Purification_Workflow A Crude Ethyl Morpholine-2-carboxylate B Dissolution in Mobile Phase A->B C RP-HPLC Purification (Mobile Phase with TFA) B->C e.g., Water/Acetonitrile + 0.1% TFA D Fraction Collection C->D Elution of Protonated Amine E Lyophilization D->E F Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate (Pure Salt) E->F

Caption: Workflow for the purification and formation of the trifluoroacetate salt.

Causality Behind Experimental Choices: The use of trifluoroacetic acid in the mobile phase serves a dual purpose. It acts as an acid to protonate the basic morpholine nitrogen, ensuring a single charged species and thus sharp, symmetrical peaks in the chromatogram. Secondly, the trifluoroacetate anion acts as an ion-pairing agent, interacting with the protonated amine to modulate its retention on the nonpolar stationary phase, leading to improved separation.[5][6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the compound.

Spectroscopic Analysis

While specific spectra for the trifluoroacetate salt are not publicly available, the following table outlines the expected spectroscopic characteristics based on the structure of the parent compound, Ethyl morpholine-2-carboxylate.

TechniqueExpected Observations for Ethyl Morpholine-2-carboxylate
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and multiplets for the morpholine ring protons. The chemical shifts of protons adjacent to the nitrogen will be influenced by the presence of the trifluoroacetate counterion in the salt form.
¹³C NMR Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the morpholine ring.[9]
Mass Spectrometry (MS) The base peak in the positive ion mode would correspond to the protonated parent molecule [M+H]⁺ at m/z 160.0968.[10]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H bond (which will be broadened in the salt form as N⁺-H), C-O stretching of the ether and ester, and the C=O stretching of the ester.
Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Typical HPLC Method Parameters:

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm

  • Injection Volume: 10 µL

Rationale for Method Choices: The C18 stationary phase provides a nonpolar environment for the separation of small organic molecules. The use of trifluoroacetic acid in the mobile phase, as previously discussed, ensures good peak shape and retention for the basic analyte. A gradient elution is typically employed to ensure the efficient elution of the compound of interest while separating it from more or less polar impurities.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from moisture.[7] Recommended storage temperature is 2-8°C.[7]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Safety: The compound is classified as harmful if swallowed and may cause skin and eye irritation.[7] Standard safety precautions for handling chemical reagents should be followed.

Conclusion

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a valuable chemical entity for drug discovery and development, combining the beneficial properties of the morpholine scaffold with a common and well-understood salt form. This guide has provided a detailed overview of its molecular and physicochemical properties, synthesis, analytical characterization, and handling. By understanding the fundamental aspects of this compound, researchers can more effectively utilize it in their synthetic and medicinal chemistry programs.

References

  • PubChem. Ethyl morpholine-2-carboxylate. [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • ASTM International. Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • Royal Society of Chemistry. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • Encyclopedia.pub. Toxicity and Physicochemical Properties of Trifluoroacetic Acid. [Link]

  • Analytice. Laboratory analysis of morpholine (CAS: 110-91-8). [Link]

  • RSC Publishing. Physicochemical properties of [Cnmim][TFA] (n = 2, 3, 4, 5, 6) ionic liquids. [Link]

  • PubMed. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]

  • PubChemLite. Ethyl morpholine-2-carboxylate (C7H13NO3). [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • MDPI. Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. [Link]

  • Ozone Secretariat. SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. [Link]

  • PMC. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • PubChem. Ethyl Thiomorpholine-2-carboxylate. [Link]

  • Halocarbon Life Sciences. TFA - Pharmaceutical Applications. [Link]

  • Windhorse Tours. Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. [Link]

  • NIST. N-Ethylmorpholine. [Link]

  • Wikipedia. Trifluoroacetic acid. [Link]

  • PubMed Central. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

  • Google Patents.
  • OBO. CL2518 profile rail, slot 17 mm, FS, perforated. [Link]

Sources

The Morpholine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in the field of medicinal chemistry.[1] Its frequent incorporation into a multitude of approved and experimental drugs is a testament to its advantageous physicochemical, metabolic, and biological properties.[2] This guide provides a comprehensive technical overview of the morpholine moiety, exploring the rationale behind its extensive use, its impact on pharmacokinetic profiles, key synthetic strategies for its incorporation, and its role in the mechanism of action of several successful therapeutic agents. Through detailed case studies and experimental insights, we illuminate why this simple heterocycle remains a cornerstone of modern drug design.

Introduction: The Concept of a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions.[3] These scaffolds serve as a robust foundation upon which diverse functionalities can be built, leading to the development of potent and selective ligands for a wide range of receptors and enzymes. The morpholine ring is a quintessential example of such a scaffold.[1][2] Its unique combination of features allows it to enhance aqueous solubility, modulate basicity, act as a hydrogen bond acceptor, and improve metabolic stability, making it a highly valuable component in the drug discovery toolkit.[4][5]

The power of the morpholine ring lies in its ability to positively influence a molecule's overall properties. It can increase potency through direct interactions with a biological target or improve the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is critical for a drug candidate's success.[2][6] A review of U.S. FDA-approved small-molecule drugs between 2012 and 2023 identified 14 new drugs incorporating the morpholine system, with half of them being anticancer agents.[7]

Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The utility of the morpholine ring is deeply rooted in its favorable physicochemical characteristics, which translate directly to pharmacokinetic advantages.

  • Modulated Basicity and Solubility: The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic (pKa ≈ 8.4-8.7) than analogous piperidines.[1][7] This pKa is advantageous as it allows for protonation under physiological pH, which can enhance aqueous solubility and facilitate ionic interactions with biological targets without the extreme basicity that can sometimes lead to off-target effects.[4][8]

  • Metabolic Stability: While the morpholine ring can be a site of metabolism, often through oxidation, it generally imparts greater metabolic stability compared to other N-heterocycles like piperazine.[9][10] This can lead to improved bioavailability and a more predictable pharmacokinetic profile.[8] Many morpholine-containing drugs are substrates for Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[5][7]

  • Hydrogen Bonding Capability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets.[11][12]

  • Balanced Lipophilicity: The morpholine ring provides a good balance between hydrophilic and lipophilic character.[3][11] This balance is crucial for achieving sufficient membrane permeability to reach the target site while maintaining enough aqueous solubility for formulation and distribution.[7][8] This is particularly important for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier (BBB) is essential.[3][12]

  • Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine and piperazine.[7][13] This substitution can fine-tune a molecule's properties, for instance, by reducing basicity or altering the metabolic profile while maintaining the overall required conformation for biological activity.[7]

Comparative Physicochemical Properties
HeterocycleTypical pKaLipophilicity (clogP of parent)Key Features
Morpholine 8.4 - 8.7-0.84Moderate basicity, H-bond acceptor, good solubility.[1][7]
Piperidine ~11.20.84Strong base, can have toxicity concerns.
Piperazine 5.6, 9.7-1.03Two basic centers, often a site of rapid metabolism.
Thiomorpholine ~8.40.29Similar basicity to morpholine, different geometry and H-bonding.
The Role of Morpholine in Drug Design and Action: Case Studies

The versatility of the morpholine scaffold is best illustrated by examining its role in clinically successful drugs across different therapeutic areas.

Case Study 1: Gefitinib (Iressa®) - Anticancer Agent

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[14][15]

  • Mechanism of Action: EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways (like the Ras signal transduction pathway) that promote cell proliferation and survival.[14][16] Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting its activity and blocking these downstream signals, which ultimately leads to apoptosis of cancer cells.[14][16]

  • Role of the Morpholine Scaffold: The morpholine group in Gefitinib is a key component of the solvent-exposed region of the molecule. Its primary role is to enhance the compound's aqueous solubility and overall pharmacokinetic properties.[17] This improved solubility is crucial for the drug's oral bioavailability, allowing it to be administered as a daily tablet. The morpholine moiety contributes to the drug's favorable ADME profile, which was a critical factor in its development and clinical success.[5]

Case Study 2: Linezolid (Zyvox®) - Antibiotic

Linezolid is an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[10][18]

  • Mechanism of Action: Linezolid is a protein synthesis inhibitor. Uniquely, it acts at the very first step of this process.[18] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[10][] This mechanism is distinct from most other protein synthesis inhibitors, which typically act during the elongation phase.[18]

  • Role of the Morpholine Scaffold: The morpholine ring in Linezolid is a site of oxidative metabolism, leading to the formation of two inactive carboxylic acid metabolites.[10] While it is a site of metabolism, this pathway is predictable and contributes to the drug's clearance. The morpholine ring itself is an integral part of the molecule's structure that allows it to fit into the ribosomal binding pocket. More importantly, the overall structure, including the morpholine, provides the necessary physicochemical properties for good oral bioavailability (close to 100%), allowing for a switch from intravenous to oral therapy without a change in dose.[20]

Case Study 3: Aprepitant (Emend®) - Antiemetic

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of nausea and vomiting associated with highly emetogenic cancer chemotherapy.[21][22]

  • Mechanism of Action: Aprepitant works by blocking the action of Substance P, a key neurotransmitter involved in the vomiting reflex, at the NK1 receptors in the brain.[23] By antagonizing this receptor, Aprepitant helps prevent both the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV).[23][24]

  • Role of the Morpholine Scaffold: In Aprepitant, the morpholine ring acts as a crucial structural scaffold.[11] Crystal structure analysis of Aprepitant complexed with the NK1 receptor has shown that the morpholine ring helps to correctly orient the other pharmacophoric elements of the molecule for optimal interaction with the receptor.[8][11] It serves as a rigid anchor, positioning the trifluoromethylphenyl and fluorophenyl groups in the precise spatial arrangement required for high-affinity binding and potent antagonism.[8]

Key Synthetic Strategies and Methodologies

The widespread use of the morpholine scaffold is also due to its synthetic accessibility.[2] Various reliable methods exist for its construction and incorporation into target molecules.

Workflow: Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination

This is a common and powerful method for forming the C-N bond between an aryl halide and morpholine.

Buchwald_Hartwig_Workflow reagents Reagents: - Aryl Halide (Ar-X) - Morpholine - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) start Combine Aryl Halide, Catalyst, Ligand, and Base in Reaction Vessel step1 Inert Atmosphere (Nitrogen or Argon) start->step1 Setup step2 Add Morpholine and Anhydrous Solvent step1->step2 step3 Heat Reaction Mixture (e.g., 80-110 °C) step2->step3 Initiate Reaction step4 Monitor Reaction Progress (TLC or LC-MS) step3->step4 step5 Work-up: - Cool to RT - Quench - Extract with Organic Solvent step4->step5 Upon Completion step6 Purification: - Column Chromatography or Recrystallization step5->step6 end N-Aryl Morpholine Product step6->end Isolate Pure Product

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)morpholine

  • Vessel Preparation: A flame-dried round-bottom flask is charged with sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like BINAP (4 mol%).

  • Inert Atmosphere: The flask is sealed with a septum and purged with argon gas for 10-15 minutes.

  • Reagent Addition: Anhydrous toluene is added via syringe, followed by 1-bromo-4-fluorobenzene (1.0 eq) and morpholine (1.2 eq).

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous ammonium chloride and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 4-(4-fluorophenyl)morpholine.

Causality: The use of a strong, non-nucleophilic base like NaOtBu is crucial for the deprotonation of morpholine and the catalytic cycle. The palladium/phosphine ligand system is essential for facilitating the reductive elimination step that forms the desired C-N bond. Anhydrous conditions are required to prevent catalyst deactivation and unwanted side reactions.

Therapeutic Applications of Morpholine Derivatives

The broad applicability of the morpholine scaffold is evident in the diverse range of biological activities exhibited by its derivatives.[25][26][27]

Therapeutic AreaExample Compound(s)Mechanism of Action / Target
Oncology Gefitinib, CanertinibEGFR Tyrosine Kinase Inhibitors[4][27]
Infectious Diseases Linezolid, FinafloxacinBacterial Protein Synthesis / DNA Gyrase Inhibition[10][27]
CNS Disorders Reboxetine, MoclobemideNorepinephrine Reuptake Inhibitor / MAO-A Inhibitor[8]
Anti-inflammatory Emorfazone, MorazoneAnalgesic and Antipyretic
Cardiovascular TimololBeta-adrenergic Receptor Antagonist
Antiemetic AprepitantNK1 Receptor Antagonist[21]

Privileged_Scaffold_Concept cluster_core Privileged Scaffold cluster_targets Diverse Biological Targets Core Morpholine Core N O R1 Decoration 1 (e.g., Aryl group) Core:f1->R1 Substitution R2 Decoration 2 (e.g., Heterocycle) Core:f1->R2 Substitution R3 Decoration 3 (e.g., Side Chain) Core:f1->R3 Substitution Kinase Kinase (e.g., EGFR) Receptor GPCR (e.g., NK1) Ribosome Bacterial Ribosome Transporter Neurotransmitter Transporter R1->Kinase Targets R2->Receptor Targets R3->Ribosome Targets R3->Transporter Targets

Conclusion and Future Perspectives

The morpholine ring is a powerful and enduringly popular scaffold in medicinal chemistry.[3][6] Its success is not accidental but is based on a solid foundation of favorable physicochemical properties that translate into desirable pharmacokinetic profiles.[2][5] From improving solubility and metabolic stability to acting as a rigid conformational anchor, the morpholine moiety provides a multitude of benefits to the drug designer. As medicinal chemistry continues to evolve, the challenge of creating drugs with optimal efficacy and safety profiles remains. The strategic incorporation of privileged scaffolds like morpholine will continue to be a cornerstone of this effort, providing a reliable and versatile tool for the development of the next generation of therapeutic agents.[26][28]

References
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(4), 946. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1). Available from: [Link]

  • Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. Available from: [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. Available from: [Link]

  • Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1696-1725. Available from: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available from: [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • De, A., & M.K., A. (2024). Linezolid. StatPearls. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available from: [Link]

  • Azimi, T., et al. (2021). Linezolid: a review of its properties, function, and use in critical care. Journal of Antimicrobial Chemotherapy, 76(8), 1935-1946. Available from: [Link]

  • Linezolid. Wikipedia. Available from: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. Available from: [Link]

  • Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available from: [Link]

  • What is the mechanism of Linezolid? Patsnap Synapse. Available from: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

  • Scheme 5.4 Synthesis of gefitinib (1)[29]. ResearchGate. Available from: [Link]

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. Available from: [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available from: [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. Available from: [Link]

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Sains Malaysiana. Available from: [Link]

  • Navari, R. M. (2004). Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy. Expert Review of Anticancer Therapy, 4(5), 753-759. Available from: [Link]

  • Khamitova, K. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

  • Gralla, R. J. (2004). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Opinion on Pharmacotherapy, 5(8), 1783-1791. Available from: [Link]

  • Prommer, E. (2005). Aprepitant (EMEND): the role of substance P in nausea and vomiting. Journal of Pain and Symptom Management, 30(4), 380-386. Available from: [Link]

  • Understanding Aprepitant's Role in Combating Chemotherapy-Induced Nausea. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Candelaria, M. (2004). Aprepitant for chemotherapy-induced nausea and vomiting. Clinical Journal of Oncology Nursing, 8(3), 319-321. Available from: [Link]

Sources

The Morpholine Motif: A Privileged Scaffold in the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1] This technical guide provides an in-depth exploration of the discovery of novel morpholine-containing compounds, from rational design and synthesis to biological evaluation and mechanism of action studies. Synthesizing technical accuracy with field-proven insights, this document serves as a comprehensive resource for professionals engaged in drug discovery and development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rationale for Morpholine in Drug Design: A Privileged Structure

The six-membered saturated heterocycle containing both a secondary amine and an ether functionality, morpholine, is more than just a synthetic building block; it is a "privileged scaffold". This designation stems from its frequent appearance in a multitude of approved and experimental drugs, a testament to its advantageous properties.[1]

The inclusion of a morpholine moiety in a drug candidate can significantly enhance its pharmacological profile. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen's basicity can be fine-tuned through substitution, influencing the molecule's pKa and, consequently, its pharmacokinetic properties.[2] The chair-like conformation of the morpholine ring provides a rigid scaffold, which can aid in the optimal spatial arrangement of substituents for effective interaction with biological targets.[2] Furthermore, the morpholine group often improves aqueous solubility and metabolic stability, crucial attributes for any successful therapeutic agent.[1]

Synthetic Strategies for Novel Morpholine-Containing Molecules

The facile and versatile synthesis of morpholine derivatives is a key reason for their prevalence in drug discovery.[1] A medicinal chemist has a diverse toolbox of reactions to choose from, each with its own set of advantages depending on the desired substitution pattern and overall molecular complexity.

N-Alkylation of Morpholine: A Workhorse Reaction

The most direct approach to introduce the morpholine scaffold is through the N-alkylation of morpholine itself. This bimolecular nucleophilic substitution (SN2) reaction is a robust and widely used method.

Experimental Protocol: Synthesis of N-Benzylmorpholine

This protocol details the N-alkylation of morpholine with benzyl bromide as a representative example.

  • Materials:

    • Morpholine

    • Benzyl bromide

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Acetonitrile (CH₃CN)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a dry round-bottom flask, add morpholine (1.0 equivalent).

    • Dissolve the morpholine in anhydrous acetonitrile (approximately 10 mL per mmol of morpholine).

    • Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.

    • At room temperature, add benzyl bromide (1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically indicated by the disappearance of the starting morpholine), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield the pure N-benzylmorpholine.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Intramolecular Cyclization Strategies

For the synthesis of more complex, substituted morpholines, intramolecular cyclization is a powerful approach. These methods often start from readily available amino alcohols.

Conceptual Workflow: Intramolecular Cyclization

Caption: A generalized workflow for an in vitro kinase inhibition assay.

These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. [3][4]The inhibitory effect of a compound is quantified by its IC₅₀ value.

Case Studies: Elucidating the Mechanism of Action

Understanding how a bioactive molecule exerts its effects at a molecular level is crucial for its further development. Here, we examine two prominent examples of morpholine-containing drugs.

Gefitinib: An EGFR Tyrosine Kinase Inhibitor

Gefitinib is an anilinoquinazoline derivative that potently and selectively inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). [5]By binding to the ATP-binding site of the EGFR kinase domain, gefitinib blocks the downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation and survival. [5][6][7] The PI3K/Akt/mTOR Signaling Pathway and Gefitinib Inhibition

PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Gefitinib Gefitinib (with Morpholine) Gefitinib->EGFR Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gefitinib.

The crystal structure of gefitinib bound to the EGFR kinase domain reveals the key interactions, with the morpholine group often contributing to solubility and occupying a specific region of the binding pocket. [7][8]

Linezolid: A Ribosomal Protein Synthesis Inhibitor

Linezolid, an oxazolidinone antibiotic, contains a morpholine ring and functions by inhibiting the initiation of bacterial protein synthesis. [9][10]It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. [9][11]This unique mechanism of action makes it effective against many drug-resistant Gram-positive bacteria. [10]Cryo-electron microscopy studies have provided detailed insights into the binding of linezolid to the ribosome, showing how the morpholine moiety is oriented within the binding pocket. [12][6]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing the potency and selectivity of a lead compound. By systematically modifying the structure of a morpholine-containing molecule and evaluating its biological activity, researchers can identify key structural features required for efficacy.

Compound/Modification Target IC₅₀ (µM) Reference
Gefitinib Analogue 4b A549 (Lung Cancer)3.94[5]
Gefitinib Analogue 4c A549 (Lung Cancer)4.00[5]
PI3K Inhibitor (ZSTK474) PI3Kα0.0039[13]
ZSTK474 Analogue (N-acetylated) PI3Kα0.0029[13]

Table 2: Representative Structure-Activity Relationship Data for Morpholine-Containing Inhibitors.

These studies often reveal that even subtle changes to the substituents on the morpholine ring or its point of attachment to the core scaffold can have a profound impact on biological activity.

Conclusion

The morpholine scaffold continues to be a highly valuable asset in the quest for novel bioactive molecules. Its favorable physicochemical properties, synthetic accessibility, and proven track record in approved drugs solidify its status as a privileged structure in medicinal chemistry. This guide has provided a comprehensive overview of the key stages in the discovery of morpholine-containing compounds, from synthetic strategies and structural characterization to biological evaluation and mechanism of action studies. By understanding the principles and applying the protocols outlined herein, researchers and drug development professionals can more effectively leverage the power of the morpholine motif to design and discover the next generation of innovative therapeutics.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Zhang, Y., et al. (2021). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 26(15), 4485. [Link]

  • Patil, P., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 642–645. [Link]

  • Hashemian, S. M. R., et al. (2017). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 5, 66. [Link]

  • Swain, S. S., et al. (2000). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 44(7), 1847–1851. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib? [Link]

  • Van Dort, M. E., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 113996. [Link]

  • S., R. G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359–372. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (n.d.). (A) Gefitinib mechanism of action. Gefitinib inhibits the PIK3/Akt... [Link]

  • RCSB PDB. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. [Link]

  • ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Van Dort, M. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996. [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation... [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Semantic Scholar. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • El-Faham, A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(28), 17076–17113. [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Maricopa Open Digital Press. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

The Ascendance of Trifluoromethylmorpholines: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Within the vast landscape of fluorinated building blocks, trifluoromethylmorpholines have emerged as a particularly compelling scaffold. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of trifluoromethylmorpholines, from their synthesis and unique properties to their burgeoning applications in contemporary drug discovery. We will delve into the causality behind their synthetic routes, explore their structural nuances, and showcase their potential through relevant case studies, equipping the reader with the foundational knowledge to effectively leverage these valuable building blocks in their own research endeavors.

The Rationale: Why Trifluoromethyl? Why Morpholine?

The prevalence of fluorine in pharmaceuticals is a testament to its profound impact on molecular properties. Approximately 30% of all new approved drugs contain fluorine, a statistic that underscores its importance in drug design.[1] The trifluoromethyl (CF3) group, in particular, is a favored substituent due to its unique combination of characteristics.

The trifluoromethyl group is highly electronegative and electron-withdrawing, which can significantly alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.[2][3] This property can be crucial for optimizing interactions with biological targets. Furthermore, the CF3 group is metabolically robust; the carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to oxidative metabolism and thereby increasing the half-life of a drug candidate.[3] It also enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[2][3] The trifluoromethyl group is often employed as a bioisostere for other chemical moieties, such as the methyl or nitro group, allowing for the fine-tuning of a molecule's steric and electronic profile.[4][5]

When the trifluoromethyl group is appended to a morpholine scaffold, the resulting building block offers a synergistic combination of beneficial properties. The morpholine ring is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug discovery.[6][7][8] Its non-planar, chair-like conformation provides a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for further derivatization and can be a key pharmacophoric feature. The morpholine moiety is also known to improve the aqueous solubility and overall physicochemical properties of a molecule, contributing to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[6]

The combination of the trifluoromethyl group's metabolic stability and lipophilicity with the morpholine's favorable pharmacokinetic properties and synthetic tractability makes trifluoromethylmorpholines highly attractive building blocks for the development of next-generation therapeutics.

Synthesis of Trifluoromethylmorpholines: Navigating the Regio- and Stereochemical Landscape

The synthesis of trifluoromethylmorpholines presents unique challenges and opportunities, with control over regiochemistry (2- vs. 3-substitution) and stereochemistry being paramount for their application in drug discovery.

Key Synthetic Strategies from 2-(Trifluoromethyl)oxirane

A robust and scalable synthesis of both 2- and 3-trifluoromethylmorpholines, in both racemic and enantiomerically pure forms, has been developed starting from the commercially available 2-(trifluoromethyl)oxirane.[2][9] This approach provides access to multigram quantities of these valuable building blocks.

Diagram of the Synthetic Pathway from 2-(Trifluoromethyl)oxirane:

G start 2-(Trifluoromethyl)oxirane step1 Ring-opening with N-protected aminoethanol start->step1 Regioselective attack step3 Alternative ring-opening and rearrangement start->step3 intermediate1 N-Protected Amino Alcohol step1->intermediate1 step2 Cyclization intermediate1->step2 product1 2-(Trifluoromethyl)morpholine step2->product1 product2 3-(Trifluoromethyl)morpholine step3->product2

Caption: General synthetic routes to 2- and 3-trifluoromethylmorpholines.

Stereoselective Synthesis: The Chirality Imperative

Given the importance of stereochemistry in drug-target interactions, the development of asymmetric syntheses for chiral trifluoromethylmorpholines is of critical importance. Enantiomerically pure trifluoromethylmorpholines can be accessed through various strategies, including the use of chiral starting materials or asymmetric catalysis.

One effective method involves the asymmetric hydrogenation of unsaturated morpholine precursors using a chiral rhodium catalyst, which can yield 2-substituted chiral morpholines with excellent enantioselectivities.[10][11][12]

Diagram of Asymmetric Hydrogenation Approach:

G start Unsaturated Trifluoromethylmorpholine Precursor step1 Asymmetric Hydrogenation (Chiral Rh-catalyst, H2) start->step1 product Enantiomerically Pure Trifluoromethylmorpholine step1->product

Caption: Asymmetric synthesis via hydrogenation.

Experimental Protocol: Synthesis of (±)-2-(Trifluoromethyl)morpholine

The following is a representative protocol adapted from the literature for the synthesis of racemic 2-(trifluoromethyl)morpholine.[9]

Step 1: Ring-opening of 2-(Trifluoromethyl)oxirane

  • To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent (e.g., isopropanol), add 2-(trifluoromethyl)oxirane (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Remove the solvent under reduced pressure to yield the crude amino alcohol intermediate.

Step 2: Cyclization to form the Morpholine Ring

  • Dissolve the crude amino alcohol from Step 1 in a suitable high-boiling solvent (e.g., toluene).

  • Add a dehydrating agent, such as concentrated sulfuric acid or a resin-bound equivalent, and heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture, neutralize with a suitable base (e.g., aqueous sodium bicarbonate), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (±)-2-(trifluoromethyl)morpholine.

Structural and Physicochemical Properties: A Deeper Dive

The introduction of a trifluoromethyl group into the morpholine ring has a profound impact on its structural and physicochemical properties.

Conformational Analysis

The morpholine ring typically adopts a chair conformation. A substituent on the ring can exist in either an axial or equatorial position. The conformational preference of the trifluoromethyl group is a critical factor in determining the overall shape of the molecule and its potential interactions with a biological target. While extensive studies on the conformational preference of trifluoromethylmorpholines are still emerging, it is known that the bulky and electron-withdrawing nature of the CF3 group will significantly influence the conformational equilibrium.[13] Computational modeling and NMR studies are valuable tools for elucidating the preferred conformation in different solvent environments.

Physicochemical Properties

The physicochemical properties of 2- and 3-trifluoromethylmorpholine have been characterized, providing valuable data for drug design.[9]

Property2-(Trifluoromethyl)morpholine3-(Trifluoromethyl)morpholine
pKa 7.98.3
logD (pH 7.4) -0.6-0.3
Aqueous Solubility (mg/mL) > 200> 200
Microsomal Stability (t½, min) > 60> 60

Table 1: Physicochemical Properties of Trifluoromethylmorpholines.

The lower pKa of the trifluoromethyl-substituted morpholines compared to unsubstituted morpholine (pKa ≈ 8.5) is a direct consequence of the electron-withdrawing effect of the CF3 group. This can be advantageous in reducing unwanted interactions with off-target ion channels. The high aqueous solubility and excellent microsomal stability highlight the potential of these building blocks to impart favorable pharmacokinetic properties to drug candidates.

Reactivity and Further Functionalization

The trifluoromethylmorpholine scaffold serves as a versatile platform for the introduction of further chemical diversity. The secondary amine of the morpholine ring is a key handle for derivatization.

N-Alkylation and N-Arylation

The nitrogen atom of trifluoromethylmorpholine can readily undergo N-alkylation with various alkyl halides or through reductive amination with aldehydes and ketones.[8] For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination has proven to be an effective method for coupling trifluoromethylmorpholine with aryl halides, providing access to a wide range of substituted analogs.[1][4][14][15]

Diagram of N-Functionalization Reactions:

G start 2-(Trifluoromethyl)morpholine alkylation N-Alkylation (R-X or R-CHO, [H]) start->alkylation arylation Buchwald-Hartwig Amination (Ar-X, Pd catalyst, ligand) start->arylation product_alk N-Alkyl-2-(trifluoromethyl)morpholine alkylation->product_alk product_ar N-Aryl-2-(trifluoromethyl)morpholine arylation->product_ar

Sources

A Deep Dive into Trifluoroacetylation Reactions: Principles and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the core principles governing trifluoroacetylation reactions. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic underpinnings, practical considerations, and diverse applications of this pivotal chemical transformation. We will explore the "why" behind experimental choices, ensuring a thorough understanding of this versatile reaction.

Introduction: The Significance of the Trifluoroacetyl Group

Trifluoroacetylation, the introduction of a trifluoroacetyl group (CF₃CO-), is a cornerstone of modern organic synthesis and analysis. The potent electron-withdrawing nature of the trifluoromethyl moiety imparts unique chemical properties to the resulting trifluoroacetylated molecule. This makes the trifluoroacetyl group invaluable in a range of applications, from serving as a versatile protecting group in complex syntheses to enhancing the volatility and detectability of analytes in chromatographic methods.[1][2] Its utility is particularly pronounced in peptide synthesis, medicinal chemistry, and the preparation of energetic materials.[3][4][5]

Core Principles of Trifluoroacetylation Reactions

The trifluoroacetylation reaction is a type of acylation where a trifluoroacetyl group is transferred to a nucleophilic functional group, most commonly an amine, alcohol, or phenol.[6] The general transformation can be represented as follows:

Nucleophile-H + (CF₃CO)₂O → Nucleophile-COCF₃ + CF₃COOH

Mechanistic Insights

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the trifluoroacetylating agent is attacked by the lone pair of electrons from the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol).

A common and highly efficient trifluoroacetylating agent is trifluoroacetic anhydride (TFAA).[2] The reaction with an amine, for instance, involves the nucleophilic attack of the amine on one of the carbonyl carbons of TFAA. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion as a leaving group and yielding the protonated trifluoroacetamide. A base, which can be the amine substrate itself or an added non-nucleophilic base, then deprotonates the product to give the final trifluoroacetamide and a trifluoroacetate salt.

To visualize this fundamental mechanism, the following diagram illustrates the key steps:

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Amine R-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack TFAA (CF₃CO)₂O (Trifluoroacetic Anhydride) TFAA->Intermediate Protonated_Product Protonated Trifluoroacetamide Intermediate->Protonated_Product Collapse & Leaving Group Departure Product R-NHCOCF₃ (Trifluoroacetamide) Protonated_Product->Product Deprotonation Byproduct CF₃COOH (Trifluoroacetic Acid) Protonated_Product->Byproduct

Caption: Generalized mechanism of amine trifluoroacetylation with TFAA.

Key Reagents and Their Characteristics

The choice of trifluoroacetylating agent is critical and depends on the substrate's reactivity and the desired reaction conditions.

ReagentFormulaKey Characteristics
Trifluoroacetic Anhydride (TFAA) (CF₃CO)₂OHighly reactive and volatile liquid.[2][7] It is the most commonly used reagent due to its high efficiency.[2] Reacts readily with alcohols, amines, and phenols.[6]
Trifluoroacetyl Chloride CF₃COClA reactive gas, making it less convenient to handle than TFAA.[2]
Ethyl Trifluoroacetate (ETFA) CF₃COOC₂H₅A milder reagent, often used for selective trifluoroacetylation.[8]
Trifluoroacetyl Triflate (TFAT) CF₃C(O)OSO₂CF₃A highly reactive reagent capable of trifluoroacetylating even less reactive substrates.[9][10]

Table 1: Common Trifluoroacetylating Reagents

TFAA is often the reagent of choice due to its high reactivity and the fact that the reaction byproducts are typically volatile and easily removed.[7]

The Role of Catalysts and Bases

In many trifluoroacetylation reactions, a base is added to neutralize the trifluoroacetic acid byproduct and to act as a catalyst.

  • Pyridine and Triethylamine (TEA): These tertiary amines are commonly used as bases.[11] They function by deprotonating the initial adduct, thereby increasing the nucleophilicity of the substrate and scavenging the acid byproduct, which drives the reaction to completion. The reaction of pyridine with trifluoroacetic anhydride can also form a highly reactive pyridinium trifluoroacetate intermediate.[12][13]

  • 4-Dimethylaminopyridine (DMAP): DMAP is a hypernucleophilic acylation catalyst. It reacts with TFAA to form a highly reactive N-trifluoroacetyl-DMAP intermediate, which is then more readily attacked by the primary nucleophile (e.g., a sterically hindered alcohol).

The catalytic cycle involving DMAP can be visualized as follows:

G TFAA (CF₃CO)₂O Intermediate N-Trifluoroacetyl-DMAP (Highly Reactive Intermediate) TFAA->Intermediate DMAP DMAP DMAP->Intermediate Nucleophilic Attack Product R-OCOCF₃ (Trifluoroacetate Ester) Intermediate->Product Nucleophile R-OH (Alcohol) Nucleophile->Product Acyl Transfer Regen_DMAP DMAP (Regenerated) Product->Regen_DMAP

Caption: Catalytic cycle of DMAP in trifluoroacetylation.

Practical Considerations and Experimental Protocols

The success of a trifluoroacetylation reaction hinges on careful control of reaction conditions.

Solvents and Temperature

Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are typically employed to prevent the hydrolysis of the highly reactive trifluoroacetylating agents.[14] Reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction, and then allowed to warm to room temperature.[11]

General Experimental Protocol for Trifluoroacetylation of an Amine

The following is a generalized, self-validating protocol for the N-trifluoroacetylation of a primary or secondary amine using TFAA.

Materials:

  • Amine substrate

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add TEA or pyridine (1.2 equivalents) to the stirred solution.

  • Addition of Trifluoroacetylating Agent: Slowly add TFAA (1.1 equivalents) dropwise to the cooled solution. Causality: Dropwise addition is crucial to manage the exothermicity of the reaction and prevent side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product into DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Applications in Research and Development

The trifluoroacetyl group plays a critical role in various scientific domains.

Protecting Group Chemistry

The trifluoroacetyl group is a versatile protecting group for amines, guanidines, and hydroxyl groups.[1][15] Its key advantage lies in its orthogonality to other common protecting groups. It is stable under strongly acidic conditions, allowing for the selective removal of acid-labile groups like Boc, yet it is easily cleaved under mild basic conditions (e.g., K₂CO₃ in methanol/water).[1][15][16] This orthogonality is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[3][17]

The following diagram illustrates the orthogonal deprotection strategy:

G Start Peptide with Boc and TFA protecting groups Acid_Deprotection Acidic Conditions (e.g., TFA) Start->Acid_Deprotection Base_Deprotection Basic Conditions (e.g., K₂CO₃/MeOH) Start->Base_Deprotection Boc_Removed TFA-protected peptide with free amine Acid_Deprotection->Boc_Removed Selective Boc removal TFA_Removed Boc-protected peptide with free amine Base_Deprotection->TFA_Removed Selective TFA removal

Caption: Orthogonality of TFA and Boc protecting groups.

Analytical Chemistry: Derivatization for GC-MS

In analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), trifluoroacetylation is a widely used derivatization technique.[18] It converts polar and non-volatile compounds containing -OH, -NH₂, and -SH groups into more volatile and thermally stable trifluoroacetyl derivatives.[2][6] This derivatization enhances chromatographic resolution and increases sensitivity, especially with an electron capture detector (ECD), which is highly responsive to the fluorine atoms.[18]

Medicinal Chemistry and Drug Development

The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Trifluoroacetylation reactions serve as a key step in the synthesis of various trifluoromethyl-containing heterocyclic compounds and other active pharmaceutical ingredients.[4]

Conclusion

Trifluoroacetylation is a powerful and versatile reaction in the arsenal of synthetic and analytical chemists. A thorough understanding of its underlying principles, including the reaction mechanism, the roles of reagents and catalysts, and practical experimental considerations, is paramount for its successful application. The unique properties of the trifluoroacetyl group ensure its continued importance in diverse areas of chemical science, from the intricate art of total synthesis to the precise science of analytical detection.

References

  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS, 80(21), 6475-6479. Available from: [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. Available from: [Link]

  • Lopez, S. E. (2010). Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Current Organic Synthesis, 7(5), 414-432. Available from: [Link]

  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. Available from: [Link]

  • Morita, T., Makino, K., Tsuda, M., & Nakamura, H. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25(49), 8901–8905. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Available from: [Link]

  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 80(21), 6475-6479. Available from: [Link]

  • da Silva, F. C., & de Souza, M. C. B. V. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Current Organic Synthesis, 12(6), 747-770. Available from: [Link]

  • Lopez, S. E. (2010). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ChemInform, 41(48). Available from: [Link]

  • Morita, T., Makino, K., Tsuda, M., & Nakamura, H. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic letters, 25(49), 8901–8905. Available from: [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of organic chemistry, 68(24), 9416–9422. Available from: [Link]

  • The Organic Chemistry Portal. TFAA (Trifluoroacetic Anhydride). Available from: [Link]

  • Morita, T., Makino, K., Tsuda, M., & Nakamura, H. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25(49). Available from: [Link]

  • Morita, T., Makino, K., Tsuda, M., & Nakamura, H. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25(49), 8901-8905. Available from: [Link]

  • Regis Technologies. TFAA: Trifluoroacetic Anhydride. Available from: [Link]

  • Organic Syntheses. Trifluoroacetyl triflate. Available from: [Link]

  • ResearchGate. Trifluoroethylation reactions of secondary amines. Isolated yields... Available from: [Link]

  • Luo, Q., Xie, Z. B., Jian, C., Yang, K. R., Huang, K., & Yan, S. J. (2025). C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. Organic Letters, 27(22), 5625-5631. Available from: [Link]

  • Millar, R. W., Colclough, M. E., & Golding, P. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. Available from: [Link]

  • Millar, R. W., Colclough, M. E., & Golding, P. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. Available from: [Link]

  • da Silva, F. C., & de Souza, M. C. B. V. (2021). A Decennial Update on the Applications of Trifluroacetic Acid. Organic & Biomolecular Chemistry, 19(44), 9634-9656. Available from: [Link]

  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of Biological Chemistry, 258(23), 14410-14414. Available from: [Link]

  • Gallego-Gamo, A., & Companyó, X. (2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry–A European Journal, 30(18), e202303854. Available from: [Link]

  • Shuster, L., Kaplan, N. O., & Stolzenbach, F. E. (1955). The reaction of pyridine nucleotides with trifluoroacetic acid anhydride. The Journal of biological chemistry, 215(1), 195–209. Available from: [Link]

  • Verboom, W., Reinhoudt, D. N., Harkema, S., & Van Hummel, G. J. (1981). Reactions of enamines with trifluoroacetic anhydride: trifluoroacetylation and the formation of 1,3-oxazines. The Journal of Organic Chemistry, 46(24), 5079-5086. Available from: [Link]

  • Clementi, S., & Marino, G. (1972). Kinetics and Mechanism of Trifluoroacetylation of Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-73. Available from: [Link]

  • Wikipedia. Trifluoroacetic anhydride. Available from: [Link]

  • Zakrzewski, J., & Osial, M. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 90(4), 2568-2575. Available from: [Link]

  • Raju, C., & Kavitha, S. (2012). Scheme. 1. Representative triflate salt (TFA: pyridine) mediated... ResearchGate. Available from: [Link]

  • Sorensen, M. H. (2015). US Patent Application 14/374,334.
  • Gök, M., & Alp, C. (2023). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 8(23), 20775–20785. Available from: [Link]

  • Omizzur. TFA Removal From Peptides. Available from: [Link]

  • Organic Chemistry Portal. Trifluoroacetamides. Available from: [Link]

  • Scherer, G. (1987). US Patent 4,643,851.
  • Itoh, T., & Mase, N. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8345–8350. Available from: [Link]

Sources

Methodological & Application

Application Note: Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of the Morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold."[1][2] Its frequent incorporation into clinically approved drugs and experimental therapeutics is a testament to its ability to confer advantageous physicochemical and biological properties.[2][3] The morpholine moiety is prized for its capacity to improve a molecule's pharmacokinetic profile, often enhancing solubility, metabolic stability, and bioavailability.[1][4] Furthermore, its unique combination of a weakly basic nitrogen and a hydrogen bond-accepting oxygen atom allows it to engage in critical binding interactions within target proteins, thereby increasing potency and selectivity.[2][5]

This guide focuses on a particularly valuable building block: Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate . This reagent provides the core benefits of the morpholine ring in a synthetically versatile and ready-to-use format. It features two distinct points for chemical modification: the secondary amine of the morpholine ring and the ethyl ester at the C-2 position. This dual functionality enables the rapid generation of diverse chemical libraries, making it an indispensable tool for structure-activity relationship (SAR) studies and lead optimization campaigns. As a trifluoroacetate (TFA) salt, the compound offers good stability and handling, with the secondary amine readily available for reaction following a simple neutralization step.

Physicochemical Properties and Handling

The effective use of any chemical reagent begins with a thorough understanding of its properties and proper handling procedures.

PropertyValueSource
Chemical Name Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate[6]
CAS Number 1111640-52-8[6]
Molecular Formula C₉H₁₄F₃NO₅[6]
Molecular Weight 273.21 g/mol [6]
Form TFA Salt[7]
Storage Sealed in a dry environment at 2-8°C[6]
Safety Warning: May cause skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Note on the TFA Salt: The compound is supplied as a salt where the morpholine nitrogen is protonated and balanced by a trifluoroacetate counter-ion. For most synthetic applications, particularly those involving the nucleophilic nitrogen, an initial deprotonation step with a suitable base is required to liberate the free secondary amine.

Core Applications in Medicinal Chemistry

The strategic value of this building block lies in its two orthogonal points for diversification, allowing for comprehensive exploration of chemical space around a pharmacophore.

Diversification_Points cluster_molecule main Ethyl morpholine-2-carboxylate mol N_alkylation N-Alkylation / N-Arylation / N-Acylation N_alkylation->N_pos Vector 1 Ester_mod Ester Hydrolysis -> Amide Coupling / Reduction to Alcohol Ester_mod->Ester_pos Vector 2

Caption: Diversification vectors of the ethyl morpholine-2-carboxylate scaffold.

  • Vector 1 (N-Substitution): The secondary amine is a versatile nucleophile. It can be readily functionalized via N-acylation to form amides, reductive amination to form tertiary amines, N-alkylation, or N-arylation (e.g., Buchwald-Hartwig coupling). This vector is typically used to attach the morpholine scaffold to a larger molecular core or to introduce groups that probe specific pockets in a biological target.

  • Vector 2 (C2-Ester Modification): The ethyl ester serves as a robust synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, opening up further synthetic possibilities like ether formation. This vector is ideal for growing the molecule outwards from the morpholine ring to explore solvent-exposed regions or reach adjacent binding sites.

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and analytical observations.

Protocol 1: N-Acylation of the Morpholine Nitrogen

This protocol details a standard procedure for forming an amide bond at the morpholine nitrogen using an acid chloride. This is a fundamental transformation for integrating the scaffold into a lead molecule.

Principle: The TFA salt is first neutralized with a non-nucleophilic organic base to generate the free secondary amine in situ. This nucleophile then attacks the electrophilic carbonyl carbon of the acylating agent (benzoyl chloride) to form a stable amide product.

Caption: Workflow for N-Acylation of Ethyl morpholine-2-carboxylate.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (1.0 eq, e.g., 273 mg, 1.0 mmol).

  • Dissolution: Add anhydrous Dichloromethane (DCM, 5 mL). Stir until the solid is fully dissolved.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, e.g., 0.44 mL, 2.5 mmol). The use of a slight excess of a hindered, non-nucleophilic base is crucial to ensure complete neutralization without competing in the acylation reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.

  • Acylation: Add Benzoyl chloride (1.1 eq, e.g., 0.13 mL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the mixture with additional DCM (15 mL).

    • Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzoyl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: C2-Ester Hydrolysis and Subsequent Amide Coupling

This two-part protocol demonstrates the utility of the ester as a synthetic handle, converting it into an amide linkage.

Principle: First, the ethyl ester is hydrolyzed under basic conditions (saponification) to yield the morpholine-2-carboxylic acid. This intermediate is then coupled to an amine using a standard peptide coupling reagent, which activates the carboxylic acid for nucleophilic attack by the amine.

Caption: Workflow for C2-Ester Modification via Hydrolysis and Amide Coupling.

Step-by-Step Methodology:

Part A: Ester Hydrolysis

  • Setup: Dissolve the starting material, Ethyl 4-Boc-morpholine-2-carboxylate (1.0 eq) (Note: N-protection is recommended to prevent side reactions) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add Lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting ester and the appearance of the carboxylate product.

  • Workup:

    • Concentrate the mixture in vacuo to remove the THF.

    • Cool the remaining aqueous solution to 0°C and acidify to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Part B: Amide Coupling

  • Setup: To a solution of the carboxylic acid intermediate from Part A (1.0 eq) in anhydrous DMF (5 mL), add the desired amine (e.g., Benzylamine, 1.1 eq).

  • Coupling Agents: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) followed by DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 6-12 hours.

  • Monitoring: Track the formation of the amide product by LC-MS.

  • Workup:

    • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization: Purify the crude product by flash column chromatography and characterize the final amide by NMR and HRMS. (Note: The N-Boc group can be removed at the end with TFA in DCM if desired).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Protocol 1: Incomplete N-Acylation - Insufficient base to neutralize TFA salt.- Acylating agent is degraded/hydrolyzed.- Steric hindrance from substrate.- Increase base (DIPEA) to 3.0 eq.- Use freshly opened or distilled acylating agent.- Increase reaction temperature or switch to a more reactive acylating agent (e.g., use a coupling agent with the corresponding carboxylic acid).
Protocol 1/2: Low Yield - Product loss during aqueous workup.- Inefficient purification.- For water-soluble products, perform a back-extraction of the aqueous layers or saturate the aqueous phase with NaCl before extraction.- Optimize chromatography conditions (solvent system, gradient).
Protocol 2: Incomplete Hydrolysis - Insufficient base or reaction time.- Low solubility of starting material.- Increase LiOH to 3.0 eq and/or extend reaction time.- Increase the proportion of THF or add a co-solvent like methanol.
Protocol 2: Low Amide Coupling Yield - Incomplete activation of the carboxylic acid.- Degradation of coupling agent.- Low nucleophilicity of the amine.- Ensure anhydrous conditions. Use fresh, high-quality coupling reagents.- Increase reaction time or gently heat the reaction (e.g., to 40°C). Consider alternative coupling agents like EDC/HOBt.

Conclusion

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its dual-handle design allows for the systematic and efficient synthesis of compound libraries with diverse structural motifs. By leveraging the well-documented benefits of the morpholine scaffold, medicinal chemists can use this building block to fine-tune the properties of lead candidates, overcoming common challenges such as poor solubility and metabolic instability.[1][8] The protocols and insights provided in this guide serve as a robust foundation for researchers to unlock the full potential of this versatile compound in the pursuit of novel therapeutics.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2196-2245. [Link]

  • OUCI (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS), 5(1), 1438-1446. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Laibo Chem. (n.d.). Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. [Link]

  • PubChem. (n.d.). Ethyl morpholine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Kourounakis, A. P., et al. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives... ResearchGate. [Link]

  • PubChem. (n.d.). Morpholin-4-ium 2,2,2-trifluoroacetate. National Center for Biotechnology Information. [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2218–2228. [Link]

Sources

The Morpholine Scaffold in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold and the Imperative of Chirality

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including aqueous solubility, metabolic stability, and hydrogen bond accepting capabilities—have cemented its status as a "privileged scaffold." This distinction arises from its frequent appearance in a multitude of FDA-approved drugs and clinical candidates, where it often serves as a crucial pharmacophore contributing to target affinity and desirable pharmacokinetic profiles. Prominent examples include the antibiotic Linezolid, the antidepressant Reboxetine, and the anticancer agent Gefitinib.

The biological activity of these molecules is profoundly influenced by the three-dimensional arrangement of their atoms. Substituents on the morpholine core create stereogenic centers, meaning that a single molecular formula can exist as multiple stereoisomers. It is a well-established principle in pharmacology that different enantiomers or diastereomers of a chiral drug can exhibit vastly different efficacy, toxicity, and metabolic pathways. Consequently, the development of robust and efficient methods for the asymmetric synthesis of enantioenriched morpholine derivatives is of paramount importance to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the multifaceted roles of morpholine derivatives in asymmetric synthesis. We will delve into state-of-the-art catalytic methods for the synthesis of chiral morpholines themselves, and explore the application of chiral morpholine-containing molecules as powerful organocatalysts and as key components in chiral auxiliary-guided reactions. Each section is designed to provide not just procedural steps, but also the underlying mechanistic rationale, empowering researchers to understand, adapt, and troubleshoot these powerful synthetic transformations.

Part I: Catalytic Asymmetric Synthesis of Chiral Morpholines

The direct and catalytic synthesis of enantiomerically pure morpholines is a highly sought-after transformation. Traditional methods often relied on stoichiometric chiral reagents or the resolution of racemic mixtures, which are inherently less efficient. Modern approaches leverage the power of catalysis to achieve high levels of stereocontrol in an atom-economical fashion.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most powerful and direct methods for accessing 2-substituted chiral morpholines is the transition-metal-catalyzed asymmetric hydrogenation of the corresponding dehydromorpholine precursors. This "after cyclization" strategy benefits from high efficiency and excellent enantioselectivity, often achieving quantitative yields and >99% enantiomeric excess (ee).

Causality Behind the Method: The success of this reaction hinges on the selection of an appropriate chiral phosphine ligand that coordinates to a rhodium metal center. The resulting chiral catalyst creates a sterically and electronically defined environment that forces the hydrogen molecule to add to one face of the C=C double bond preferentially. Ligands with large "bite angles," such as SKP, have proven particularly effective. The N-acyl group on the dehydromorpholine substrate is crucial for activation, as the electron-rich nature of the enamine double bond would otherwise result in low reactivity.

G cluster_0 Catalytic Cycle Substrate Dehydromorpholine Coordination Substrate Coordination Substrate->Coordination Catalyst [Rh(COD)2]SbF6 + Chiral Ligand (e.g., SKP) Active_Catalyst Chiral Rh-H Complex Catalyst->Active_Catalyst H2 Active_Catalyst->Coordination Insertion Migratory Insertion Coordination->Insertion Stereodetermining Step Insertion->Active_Catalyst Regeneration Product Chiral Morpholine Insertion->Product Reductive Elimination Final_Product Enantioenriched Product

Caption: Asymmetric Hydrogenation Workflow.

Data Presentation: Performance of Chiral Diphosphine Ligands

EntryLigandSolventYield (%)ee (%)
1(R,R,R)-SKPDCM>9992
2f-BinaphaneDCM>9985
3JosiPhosDCM>9978
4DTBM-SegPhosDCMNo Reaction-
5Me-DuPhosDCMNo Reaction-
Data adapted from Li, M., et al. (2021). Chemical Science.

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(COD)₂]SbF₆ (1.0 mol%) and the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) to a flame-dried Schlenk tube. Add anhydrous, degassed dichloromethane (DCM, 1.0 mL). Stir the resulting solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (0.2 mmol, 1.0 equiv) in anhydrous, degassed DCM (1.0 mL).

  • Hydrogenation: Transfer the substrate solution to the catalyst solution via syringe. Place the reaction mixture into a stainless-steel autoclave.

  • Pressurization: Purge the autoclave with hydrogen gas three times, then pressurize to 30 atm of H₂.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully release the hydrogen pressure. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-N-Cbz-2-phenylmorpholine.

  • Validation: Determine the yield of the isolated product. Analyze the enantiomeric excess by HPLC using a chiral stationary phase.

Part II: Morpholine-Based Chiral Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. Chiral morpholine derivatives have emerged as a promising, yet somewhat underexploited, class of organocatalysts, particularly in reactions proceeding through an enamine intermediate.

Enantioselective Michael Addition

The Michael addition—the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound—is a fundamental C-C bond-forming reaction. Chiral 3,3'-bimorpholine derivatives have been shown to be effective organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins.

Causality Behind the Method: The catalyst, a secondary amine, reacts with the aldehyde to form a chiral enamine. This enamine is the active nucleophile. The steric bulk of the catalyst directs the approach of the electrophile (the nitroolefin) to one face of the enamine, thereby controlling the stereochemistry of the newly formed C-C bond. The stereochemical outcome can be rationalized by an acyclic synclinal transition state model, where the bulky groups orient themselves to minimize steric clash. The presence of the oxygen atoms in the morpholine rings is thought to reduce the nucleophilicity of the enamine compared to pyrrolidine-based catalysts, but this can be overcome with optimized catalyst design.

G cluster_1 Organocatalytic Michael Addition Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine Catalyst Chiral Bimorpholine Catalyst Catalyst->Enamine Addition Michael Addition Enamine->Addition Nitroolefin Nitroolefin Nitroolefin->Addition Electrophile Iminium Iminium Ion Intermediate Addition->Iminium Stereoselective C-C Bond Formation Iminium->Catalyst Catalyst Regeneration Product Chiral Adduct Iminium->Product Hydrolysis Final_Product Enantioenriched Product

Caption: Enamine Catalysis Cycle for Michael Addition.

Data Presentation: Performance of iPBM Catalyst in Michael Addition

AldehydeNitroolefinYield (%)dr (syn/anti)ee (syn, %)
Propanaltrans-β-Nitrostyrene8595:595
Butanaltrans-β-Nitrostyrene8996:494
Cyclohexanecarbaldehydetrans-β-Nitrostyrene8298:298
Propanal2-(2-Nitrovinyl)furan8090:1092
Data adapted from Mossé, S., et al. (2006). Organic Letters.

Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

  • Reaction Setup: To a solution of trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in anhydrous chloroform (1.0 mL) at 0 °C, add the chiral N-isopropyl-3,3'-bimorpholine (iPBM) catalyst (0.05 mmol, 10 mol%).

  • Addition of Aldehyde: Add propanal (1.5 mmol, 3.0 equiv) to the mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC until the starting nitroolefin is consumed (typically 24-48 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the desired Michael adduct.

  • Validation: Determine the yield of the isolated product. Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture. Determine the enantiomeric excess (ee) of the major diastereomer by HPLC using a chiral stationary phase.

Part III: Synthesis of Chiral Morpholin-2-ones using Chiral Auxiliaries

While the direct use of the morpholine scaffold as a removable chiral auxiliary is not widely documented, the principles of auxiliary-controlled synthesis are critical for accessing important chiral morpholine-related structures, such as morpholin-2-ones. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

Pseudoephedrine-Auxiliary Guided Synthesis of Morpholin-2-ones

A practical and high-yielding synthesis of chiral morpholin-2-ones has been developed using pseudoephedrine as a chiral auxiliary. This method involves the Brønsted acid-catalyzed reaction of arylglyoxals with pseudoephedrine.

Causality Behind the Method: Pseudoephedrine, a readily available chiral amino alcohol, is first condensed with a carboxylic acid (or its derivative) to form a chiral amide. The α-proton of this amide can

Protocol for N-acylation using Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the N-Acylation of Amines Utilizing Morpholine-2-Carboxylic Acid Derived from its Ethyl Ester TFA Salt

Authored by a Senior Application Scientist

Abstract

N-acylation is a cornerstone of organic synthesis, pivotal for constructing the amide bonds that define peptides, pharmaceuticals, and advanced polymers. This guide provides a detailed protocol for the N-acylation of primary and secondary amines with a morpholine-2-carbonyl moiety. The specified starting material, Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate, is an ester salt and not a direct acylating agent. Therefore, this document presents a robust, two-step, one-pot strategy that aligns with established chemical principles: (1) in situ saponification of the ethyl ester to the corresponding carboxylic acid, followed by (2) activation of the carboxylic acid and subsequent N-acylation of a target amine. This methodology ensures high yields, broad substrate scope, and operational simplicity, making it ideal for researchers in drug discovery and chemical development.

Introduction and Scientific Principle

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Incorporating this motif into molecules via an amide linkage is a common strategy in drug design.

The user-specified reagent, Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate, is the trifluoroacetic acid (TFA) salt of an ethyl ester. Direct N-acylation of an amine with an ester is generally inefficient and requires harsh conditions, such as high temperatures or specific catalysts.[1][2] A more reliable and contemporary approach for amide bond formation involves the activation of a carboxylic acid.[3]

This protocol, therefore, details a scientifically rigorous pathway:

  • Saponification: The ethyl ester is first hydrolyzed (saponified) using a base like lithium hydroxide (LiOH) to generate the lithium salt of morpholine-2-carboxylic acid in situ.

  • Acidification & Activation: The reaction is then acidified to produce the free carboxylic acid, which is subsequently activated. For this, we will employ the widely-used coupling agent combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which minimizes side reactions and reduces the risk of racemization if the amine substrate is chiral.[4]

  • Nucleophilic Attack: The target amine, a nucleophile, attacks the activated ester, forming the desired N-acylated morpholine derivative. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of EDC and maintain an optimal pH for the reaction.

This sequence transforms a stable ester into a highly reactive intermediate, enabling efficient amide bond formation under mild conditions.

Visualizing the Synthetic Workflow

The overall process can be visualized as a sequential, two-step, one-pot reaction.

G A Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate B LiOH / H₂O, THF A->B C Morpholine-2-carboxylic acid (Lithium Salt Intermediate) B->C D Acidification (e.g., HCl) C->D E Target Amine (R-NH₂) EDC, HOBt, DIPEA D->E F Final N-Acylated Product E->F

Caption: Overall workflow for the N-acylation protocol.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities proportionally for different scales.

Materials and Reagents
ReagentMolar Equiv.Quantity (10 mmol scale)Purpose
Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate1.02.73 g (MW: 273.21 g/mol )Acyl group source
Lithium Hydroxide Monohydrate (LiOH·H₂O)1.20.50 g (MW: 41.96 g/mol )Saponification agent
Primary/Secondary Amine (Substrate)1.010 mmolNucleophile
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)1.52.87 g (MW: 191.70 g/mol )Carboxylic acid activating agent
Hydroxybenzotriazole (HOBt·H₂O)1.52.30 g (MW: 153.14 g/mol )Co-activating agent, suppresses side reactions
Diisopropylethylamine (DIPEA)3.05.23 mL (d=0.742 g/mL)Organic base
1M Hydrochloric Acid (HCl)As needed~15 mLAcidification
Dichloromethane (DCM), Anhydrous-100 mLReaction solvent
Tetrahydrofuran (THF)-50 mLCo-solvent for saponification
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-2 x 50 mLAqueous wash
Brine (Saturated Aqueous NaCl)-1 x 50 mLAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)-As neededDrying agent
Step-by-Step Procedure

Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate (1.0 eq, 10 mmol).

  • Dissolve the starting material in a mixture of THF (50 mL) and water (20 mL).

  • Add Lithium Hydroxide Monohydrate (1.2 eq, 12 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

Amide Coupling: 5. Cool the flask to 0 °C in an ice-water bath. 6. Slowly acidify the reaction mixture to a pH of ~5-6 by the dropwise addition of 1M HCl. Use pH paper to monitor. 7. To this cold solution, add the target amine (1.0 eq, 10 mmol), HOBt·H₂O (1.5 eq, 15 mmol), and EDC·HCl (1.5 eq, 15 mmol). 8. Add anhydrous Dichloromethane (DCM, 100 mL). 9. Finally, add DIPEA (3.0 eq, 30 mmol) dropwise to the stirring mixture, ensuring the internal temperature remains below 10 °C. 10. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

Work-up and Purification: 11. Upon completion, transfer the reaction mixture to a separatory funnel. 12. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).[5] 13. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-acylated product.

Mechanism of Activation and Acylation

The core of the N-acylation step is the EDC/HOBt-mediated activation of the carboxylic acid.

G cluster_0 Mechanism Acid R-COOH (Morpholine-2-carboxylic acid) Intermediate1 O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate1 + EDC EDC EDC Intermediate2 HOBt Active Ester (Less Reactive, More Stable) Intermediate1->Intermediate2 + HOBt - EDU Byproduct1 EDU (Byproduct) HOBt HOBt Product R-CO-NH-R' (Final Amide Product) Intermediate2->Product + R'-NH₂ Byproduct2 HOBt (Regenerated) Amine R'-NH₂ (Target Amine)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Product Characterization

The identity and purity of the final N-acylated morpholine derivative should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the formation of the amide bond.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch, typically appearing in the range of 1630-1680 cm⁻¹.[6]

Trustworthiness and Validation

The protocol described is a self-validating system built on established and widely published chemical transformations.

  • Causality: Each reagent and step has a clear and defined purpose, from the saponification agent to the specific roles of EDC, HOBt, and DIPEA in the coupling stage.[4][7]

  • Monitoring: The explicit inclusion of reaction monitoring via TLC or LC-MS ensures that each step can be verified before proceeding to the next, preventing loss of material and time.

  • Work-up Logic: The aqueous work-up sequence is designed to systematically remove specific impurities: the NaHCO₃ wash neutralizes and removes excess acid and HOBt, while the brine wash helps to break emulsions and remove water-soluble components.[5]

By adhering to this protocol, researchers can confidently synthesize novel N-acylated morpholine derivatives with a high degree of success.

References

  • Vertex AI Search. (2025). Acylation under weak base conditions.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2025). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • NCERT. (2025). Amines.
  • Science.gov. (2025). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • Bentham Open. (2025).
  • BenchChem. (2025).
  • Semantic Scholar. (2025). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • BYJU'S. (2025).
  • ResearchGate. (2025).
  • University of Massachusetts Dartmouth. (2025). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry.
  • Taylor & Francis Online. (2025).
  • ResearchGate. (2025).
  • National Institutes of Health. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids.
  • Organic Syntheses. (2025).
  • ResearchGate. (2025). Spectroscopic analysis and Quantum chemical calculations of 4-Acetylmorpholine: A DFT approach.
  • YouTube. (2019).
  • Sigma-Aldrich. (2025).
  • PubChem. (2025).
  • ResearchGate. (2025). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide | Request PDF.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • ResearchGate. (2025).
  • European Journal of Chemistry. (2025). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.
  • Sigma-Aldrich. (2025).
  • Windhorse Tours. (2025).
  • Achmem. (2025).
  • ResearchGate. (2025).
  • University of Michigan. (2025).
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • YouTube. (2020).
  • Chemistry LibreTexts. (2025). NS10.
  • National Institutes of Health. (2025).

Sources

Application Notes & Protocols: (S)-Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties—notably a higher pKa than aromatic amines but lower than corresponding piperidines—often confer improved aqueous solubility and metabolic stability to drug candidates.[1] When chirality is introduced at the C-2 position, as in ethyl morpholine-2-carboxylate, it becomes a powerful tool for creating stereochemically defined molecules, a critical factor in optimizing pharmacological activity and reducing off-target effects.[2][3]

This guide focuses on (S)-ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (TFA salt), a readily accessible and highly versatile chiral building block. Supplied as a stable salt, it serves as a gateway to a diverse array of complex N-substituted and C-2 functionalized morpholine derivatives. The trifluoroacetate counterion results from the common and efficient acid-catalyzed deprotection of an N-Boc precursor, making it a convenient form for storage and handling.[4]

These application notes provide a detailed framework for researchers, scientists, and drug development professionals, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations for its effective use in synthesis. We will cover the initial liberation of the reactive free amine, subsequent protective group strategies, and key synthetic transformations at both the nitrogen and ester functionalities.

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of this chiral building block. The compound is a stable, crystalline solid but is hygroscopic and should be stored under an inert atmosphere.

PropertyValueSource
Chemical Name (S)-Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetateN/A
CAS Number 1111640-52-8[5]
Molecular Formula C₉H₁₄F₃NO₅ (as TFA salt)[5]
Molecular Weight 273.21 g/mol (as TFA salt)[6]
Appearance White to off-white solidGeneral Knowledge
Storage Store at 2-8°C under dry, inert atmosphereGeneral Knowledge

Safety Note: As a trifluoroacetate salt, this compound can release trifluoroacetic acid, which is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Core Protocol: Liberation of the Free Amine

The majority of synthetic applications require the neutral, free secondary amine. The following protocol describes a standard, efficient method for neutralizing the TFA salt.

Causality and Rationale: The protonated morpholine nitrogen is non-nucleophilic. To engage it in reactions such as acylation, alkylation, or coupling, it must be deprotonated to its free base form. A mild inorganic base like sodium bicarbonate is ideal as it is strong enough to neutralize the TFA salt but not so strong as to risk epimerization at the chiral center or hydrolysis of the ethyl ester under standard conditions. Dichloromethane (DCM) is a common choice for extraction due to its high volatility and ability to dissolve a wide range of organic compounds.

G cluster_0 Workflow: Free Amine Liberation start 1. Dissolve TFA Salt in EtOAc/DCM wash 2. Wash with sat. NaHCO₃ (aq) (x2) start->wash Neutralization separate 3. Separate Organic Layer wash->separate dry 4. Dry (Na₂SO₄ or MgSO₄) separate->dry concentrate 5. Concentrate in vacuo dry->concentrate product Product: (S)-Ethyl morpholine-2-carboxylate (Free Amine) concentrate->product

Caption: Workflow for neutralizing the TFA salt to the free amine.

Protocol 1: Liberation of (S)-Ethyl Morpholine-2-carboxylate

  • 1. Dissolution: To a round-bottom flask, add (S)-ethyl morpholine-2-carboxylate TFA salt (1.0 eq). Dissolve the solid in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of salt).

  • 2. Neutralization: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (equal volume to the organic layer). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.

  • 3. Phase Separation: Allow the layers to separate. Drain the lower organic layer.

  • 4. Extraction: Extract the aqueous layer again with a fresh portion of the organic solvent. Combine all organic layers.

  • 5. Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of fresh solvent.

  • 6. Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the free amine, (S)-ethyl morpholine-2-carboxylate, which should be used immediately or stored under an inert atmosphere.

Key Synthetic Transformations and Protocols

Once the free amine is obtained, it can be elaborated in numerous ways. The following protocols detail the most common and strategic transformations.

N-Boc Protection: A Gateway to C-2 Modification

Causality and Rationale: Before modifying the ester functionality (e.g., via reduction), the morpholine nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability to nucleophilic and basic conditions and its straightforward, acid-labile removal.[7] This protection strategy prevents the acidic N-H proton from interfering with organometallic reagents or bases and blocks the nucleophilic nitrogen from unwanted side reactions.

G cluster_1 Workflow: N-Boc Protection amine Free Amine (from Protocol 1) reagents Add Boc₂O (1.1 eq) and Et₃N (1.2 eq) in DCM amine->reagents react Stir at RT (Monitor by TLC) reagents->react workup Aqueous Workup (H₂O, Brine) react->workup purify Purify via Flash Chromatography workup->purify boc_product Product: (S)-tert-Butyl 2-(ethoxycarbonyl) morpholine-4-carboxylate purify->boc_product

Caption: Workflow for the N-Boc protection of the chiral morpholine ester.

Protocol 2: N-Boc Protection of (S)-Ethyl Morpholine-2-carboxylate

  • 1. Reaction Setup: Dissolve the free amine (1.0 eq, from Protocol 1) in DCM (approx. 10 mL per 1 g). To this solution, add triethylamine (Et₃N, 1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • 2. Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred reaction mixture.

  • 3. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

  • 4. Quenching & Workup: Upon completion, dilute the reaction with DCM and wash sequentially with water and brine.

  • 5. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • 6. Purification: The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

N-Alkylation: Building Molecular Complexity

Causality and Rationale: A primary application of this building block is its incorporation into larger molecules via N-alkylation or N-arylation. Reductive amination is a robust and reliable method for forming C-N bonds. It involves the initial formation of an iminium ion intermediate between the secondary amine and an aldehyde or ketone, which is then reduced in situ by a mild hydride source. Sodium triacetoxyborohydride (STAB) is particularly effective for this transformation as it is less basic and more selective than other borohydrides, minimizing side reactions.

Protocol 3: N-Alkylation via Reductive Amination

  • 1. Reaction Setup: To a solution of the free amine (1.0 eq, from Protocol 1) in a suitable solvent like 1,2-dichloroethane (DCE) or DCM, add the desired aldehyde or ketone (1.0-1.2 eq).

  • 2. Imine/Enamine Formation: Add acetic acid (AcOH, 0.1-1.0 eq) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • 3. Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • 4. Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • 5. Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with DCM (3x).

  • 6. Drying, Concentration, & Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to obtain the N-alkylated morpholine derivative.

Ester Reduction: Accessing Chiral Amino Alcohols

Causality and Rationale: The chiral (morpholin-2-yl)methanol moiety is another valuable synthon. This is achieved by reducing the ethyl ester. This transformation requires a potent reducing agent like lithium aluminum hydride (LiAlH₄) and must be performed on the N-protected morpholine (from Protocol 2).[8] Attempting to reduce the unprotected ester will lead to a complex mixture, as the LiAlH₄ will react with the acidic N-H proton and potentially coordinate to the nitrogen, hindering the desired reaction. The N-Boc group is stable to these conditions.

G cluster_2 Workflow: Ester Reduction boc_ester N-Boc Protected Ester (from Protocol 2) lah Add to LiAlH₄ (2.0 eq) in THF at 0 °C boc_ester->lah react Stir and warm to RT (Monitor by TLC) lah->react quench Fieser Workup (H₂O, NaOH, H₂O) react->quench filter Filter through Celite® quench->filter concentrate Concentrate & Purify filter->concentrate alcohol_product Product: (S)-tert-Butyl 2-(hydroxymethyl) morpholine-4-carboxylate concentrate->alcohol_product

Caption: Workflow for the reduction of the N-Boc protected ester to the alcohol.

Protocol 4: Reduction of the Ester to a Primary Alcohol

  • 1. Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • 2. Substrate Addition: Slowly add a solution of the N-Boc protected ester (1.0 eq, from Protocol 2) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

  • 3. Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitor by TLC).

  • 4. Quenching (Fieser Workup): Cool the reaction back to 0 °C. Sequentially and very carefully, add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts into a filterable solid.

  • 5. Filtration & Concentration: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc. Concentrate the filtrate under reduced pressure.

  • 6. Purification: Purify the resulting crude alcohol by flash column chromatography.

Conclusion

(S)-Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is more than a simple reagent; it is a strategic entry point for the stereoselective synthesis of diverse and complex molecules. By understanding the principles behind its handling and the rationale for key transformations—from liberating the free amine to subsequent N-functionalization and C-2 modification—researchers can unlock its full potential. The protocols provided herein serve as a robust foundation for incorporating this valuable chiral morpholine scaffold into innovative drug discovery and development programs.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (n.d.). ACS Publications.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (n.d.). Royal Society of Chemistry.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). Journal of Organic Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications.
  • Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich.
  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Expand your building block collection with our C-Substituted Morpholines. (2021). Life Chemicals.
  • Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 415-423.
  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.
  • Ethyl Morpholine-2-carboxylate | CAS 135782-25-1. (n.d.). Santa Cruz Biotechnology.
  • 1111640-52-8|Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. (n.d.). BLD Pharm.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). Scilit.

Sources

Application Notes & Protocols: Incorporating the Morpholine Motif into Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Morpholine Motif: A Privileged Scaffold in Drug Design

The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group. In medicinal chemistry, it is considered a "privileged structure" due to its frequent appearance in successful drug molecules and its ability to confer advantageous physicochemical and pharmacological properties.[1][2] Unlike purely carbocyclic or more basic heterocyclic rings like piperidine, the oxygen atom in morpholine introduces a unique set of characteristics. It acts as an electron-withdrawing group, lowering the basicity of the nitrogen atom (pKa ≈ 8.7) compared to piperidine (pKa ≈ 11.2).[1][3] This reduced basicity is often optimal for drug-receptor interactions and can minimize off-target effects associated with highly basic amines.

Furthermore, the ether oxygen can act as a hydrogen bond acceptor, while the overall ring structure improves aqueous solubility and metabolic stability, key pillars of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[3][4] These combined features make the morpholine motif a powerful tool for medicinal chemists to optimize lead compounds, enhance potency, and improve overall drug-like properties.[5]

Section 2: Physicochemical & Pharmacokinetic Rationale for Morpholine Incorporation

The decision to incorporate a morpholine ring is a strategic choice aimed at fine-tuning a molecule's properties. The primary driver is often to improve the pharmacokinetic profile of a lead compound by replacing a more metabolically labile or less soluble group, such as a piperidine or an open-chain amine.[1][3]

The oxygen atom's inductive effect not only lowers the nitrogen's pKa but also renders the adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This often translates to a longer half-life and improved bioavailability. The polarity imparted by the oxygen atom also disrupts crystal packing and improves solvation, frequently leading to a significant increase in aqueous solubility.

G Lead Lead Problem Problem Lead->Problem Decision Decision Problem->Decision Consider Bioisosteres Incorporate Incorporate Decision->Incorporate Yes Reiterate Reiterate Decision->Reiterate No Synthesize Synthesize Incorporate->Synthesize Test Test Synthesize->Test Result Result Test->Result Optimized Optimized Result->Optimized Yes Result->Reiterate No

Data Presentation: Comparative Properties of Morpholine vs. Piperidine

The following table summarizes the general effects observed when replacing a piperidine ring with a morpholine bioisostere. The values are representative and intended to illustrate the principles; actual changes are compound-specific.

PropertyPiperidine AnalogueMorpholine AnalogueCausality & Rationale
Basicity (pKa) ~11.2~8.7The electron-withdrawing oxygen atom in morpholine reduces the electron density on the nitrogen, lowering its basicity.[1] This can reduce interactions with acidic off-targets like hERG.
Aqueous Solubility LowerHigherThe ether oxygen acts as a hydrogen bond acceptor, increasing polarity and improving interactions with water, thus enhancing solubility.[3]
Lipophilicity (cLogP) HigherLowerThe replacement of a -CH2- group with a more polar oxygen atom typically reduces the calculated LogP, balancing the molecule's properties.
Metabolic Stability LowerHigherMorpholine rings are generally more resistant to CYP-mediated oxidation compared to piperidine rings. Piperidines are prone to N-dealkylation and ring oxidation to form lactams.[1]

Section 3: Core Synthetic Protocols for Morpholine Integration

The incorporation of a morpholine can be achieved either by functionalizing the nitrogen of the parent morpholine ring or by constructing the ring de novo to create more complex, C-substituted derivatives.

Protocol 3.1: N-Alkylation of Morpholine via SN2 Reaction

This protocol describes a standard nucleophilic substitution to attach an alkyl group to the morpholine nitrogen.

Objective: To synthesize N-benzylmorpholine from morpholine and benzyl bromide.

Materials:

  • Morpholine (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add potassium carbonate (2.0 eq) and anhydrous acetonitrile.

  • Add morpholine (1.0 eq) to the suspension and stir for 10 minutes at room temperature.

  • Add benzyl bromide (1.05 eq) dropwise to the stirring suspension.

  • Attach the reflux condenser and heat the reaction mixture to 80 °C. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Rinse the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-benzylmorpholine.

Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.[6]

Protocol 3.2: N-Arylation of Morpholine via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling is a powerful and versatile method for forming C-N bonds, particularly for attaching morpholine to aromatic or heteroaromatic rings.[1][2]

Objective: To synthesize N-(4-tolyl)morpholine from 4-bromotoluene and morpholine.

Materials:

  • 4-Bromotoluene (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating block

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by 4-bromotoluene (1.0 eq) and morpholine (1.2 eq) via syringe.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to yield pure N-(4-tolyl)morpholine.

Causality: The Pd(0) catalyst and the bulky, electron-rich phosphine ligand (XPhos) are essential for the catalytic cycle of oxidative addition, amine coordination, and reductive elimination that forms the C-N bond.[1] The strong, non-nucleophilic base (NaOtBu) is required for the deprotonation of morpholine.

Protocol 3.3: De Novo Synthesis of C-Substituted Morpholines from Amino Alcohols

Modern methods allow for the construction of the morpholine ring itself, providing access to derivatives with substitution on the carbon atoms. This recent, redox-neutral protocol is efficient and environmentally friendly.[7][8]

Objective: To synthesize a C-substituted morpholine from a 1,2-amino alcohol precursor.

Materials:

  • 1,2-amino alcohol (e.g., 2-amino-3-methyl-1-butanol) (1.0 eq)

  • Ethylene sulfate (ES) (1.1 eq)

  • Potassium tert-butoxide (tBuOK) (2.2 eq)

  • tert-Butanol (tBuOH) and Tetrahydrofuran (THF) as solvents

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Step 1: Monoalkylation. Dissolve the 1,2-amino alcohol (1.0 eq) in tBuOH. Add a solution of ethylene sulfate (1.1 eq) in THF. Stir the reaction at room temperature for 12-24 hours. The intermediate zwitterion may precipitate.

  • Isolate the intermediate by filtration or by concentrating the solvent under reduced pressure.

  • Step 2: Cyclization. Suspend the intermediate zwitterion from Step 1 in THF.

  • Add potassium tert-butoxide (tBuOK) (1.1 eq relative to the zwitterion) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the intramolecular cyclization by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the resulting substituted morpholine by column chromatography.

Causality: Ethylene sulfate serves as a highly efficient two-carbon electrophile for the selective monoalkylation of the primary amine.[7] The subsequent addition of a strong base (tBuOK) facilitates the deprotonation of the hydroxyl group, which then undergoes an intramolecular SN2 reaction to close the ring and form the morpholine.[8]

G Intermediate Intermediate Reaction2 Reaction2 Intermediate->Reaction2 Intramolecular SN2

Section 4: Standard Protocol for Characterization and Quality Control

Confirming the identity, structure, and purity of a newly synthesized morpholine-containing compound is a critical, self-validating step.

Objective: To establish the structure and purity of a final compound from one of the synthetic protocols.

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Verification: For a typical N-substituted morpholine, expect to see two characteristic triplets in the ¹H NMR spectrum around ~2.5-2.8 ppm and ~3.6-3.8 ppm, corresponding to the protons on the carbons adjacent to the nitrogen and oxygen, respectively. Confirm the presence of signals corresponding to the newly introduced substituent and the correct integration of all peaks.[9]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode.

    • Verification: Observe the [M+H]⁺ peak corresponding to the calculated molecular weight of the target compound. The isotopic pattern should also match the expected formula.[9]

  • Purity Analysis (HPLC):

    • Develop an HPLC method (typically reverse-phase using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient).

    • Inject a solution of the final compound and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Verification: A pure compound should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be ≥95% for compounds intended for biological screening.[10]

  • Infrared (IR) Spectroscopy (Optional but Recommended):

    • Analyze the compound using an FT-IR spectrometer.

    • Verification: Confirm the absence of starting material peaks (e.g., N-H stretch from morpholine at ~3300 cm⁻¹) and the presence of characteristic bonds from the product (e.g., C-O-C ether stretch ~1115 cm⁻¹).[11]

Section 5: Application Case Studies: Morpholine in FDA-Approved Drugs

Case Study 5.1: Gefitinib (Iressa®) - Enhancing Solubility and Modulating Metabolism

Gefitinib is a first-generation Epidermal Growth Factor Receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer.[12] Its structure features a quinazoline core with a morpholine-terminated alkoxy side chain.

  • Role of the Morpholine: The morpholine moiety is a key contributor to Gefitinib's drug-like properties. It is a terminal polar group that significantly enhances the aqueous solubility of the otherwise lipophilic molecule, which is critical for oral bioavailability.[12] The morpholine ring is also a primary site of metabolism, undergoing oxidative transformations. Interestingly, a major metabolite where the morpholine ring is opened (M2) has shown potent antiproliferative activity, suggesting the morpholine not only improves the parent drug's properties but also contributes to its overall therapeutic effect via active metabolites.

Case Study 5.2: Aprepitant (Emend®) - A Scaffold for Optimal Receptor Binding

Aprepitant is a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. It functions by blocking the binding of Substance P in the brain.

  • Role of the Morpholine: In the development of Aprepitant, the introduction of the morpholine ring was found to enhance receptor-binding affinity. The crystal structure of Aprepitant bound to the NK-1 receptor reveals that the morpholine acts as a rigid scaffold, correctly positioning the three key pharmacophoric arms of the molecule for optimal interaction within the receptor's binding pocket. This precise spatial arrangement, locked in by the morpholine ring, is crucial for its potent and long-lasting antagonist activity.

G Receptor NK-1 Receptor Binding Pocket Arm1 Arm1 Arm1->Receptor Binds Arm2 Arm2 Arm2->Receptor Interacts Arm3 Arm3 Arm3->Receptor Binds

Section 6: Conclusion & Future Perspectives

The morpholine motif continues to be a cornerstone of modern medicinal chemistry. Its ability to simultaneously improve solubility, increase metabolic stability, and provide a geometrically defined scaffold makes it an invaluable tool for drug designers. The protocols outlined herein provide both classic and contemporary strategies for its incorporation, from simple N-functionalization to the stereocontrolled de novo construction of complex rings. As drug discovery moves towards more challenging targets and the need for finely tuned pharmacokinetic profiles becomes ever more critical, the strategic and rational application of the morpholine scaffold will undoubtedly contribute to the development of the next generation of therapeutics.

Section 7: References

  • Mubashra, S., Ahmad, M., & Aslam, S. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]

  • Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(9), 2673. [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • Heiran, M., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Manelfi, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4319-4334. [Link]

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Pferschy-Wenzig, E.-M., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(19), 6593. [Link]

  • Wang, X., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. International Journal of Molecular Sciences, 23(19), 11231. [Link]

  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-701. [Link]

  • Manelfi, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Al-Attas, F. A., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 27(23), 8283. [Link]

  • Zhang, Y., et al. (2021). Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. Translational Lung Cancer Research, 10(11), 4068-4082. [Link]

  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [Link]

  • Manelfi, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Li, R., et al. (2020). Proposed metabolic pathways of gefitinib in humans in vivo. Scientific Reports. [Link]

  • Muñoz, M., & Coveñas, R. (2022). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. International Journal of Molecular Sciences, 23(15), 8444. [Link]

  • Patel, L., & Lindley, C. (2003). Aprepitant--a novel NK1-receptor antagonist. Expert Opinion on Pharmacotherapy, 4(12), 2279-96. [Link]

Sources

Experimental Guide to Reactions Involving Trifluoroacetate Salts: Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Trifluoroacetate in Modern Chemistry

Trifluoroacetic acid (TFA) and its corresponding trifluoroacetate (TFA) salts are indispensable tools in the modern chemistry laboratory, particularly within the realms of organic synthesis and drug development. The trifluoroacetate anion (CF₃COO⁻) is characterized by the strong electron-withdrawing effect of its three fluorine atoms, which imparts unique properties to both the parent acid and its salts.[1] Trifluoroacetic acid is a significantly stronger acid than its analogue, acetic acid, with a pKa of about 0.23 compared to 4.76.[2] This heightened acidity and the stability of the trifluoroacetate conjugate base are central to its utility.

Trifluoroacetate salts, typically white crystalline powders soluble in water and some organic solvents, are not mere spectators in chemical reactions.[3] They serve multifaceted roles as catalysts, reagents for introducing the trifluoromethyl group (a common motif in pharmaceuticals), and as counterions that can significantly influence the properties of active pharmaceutical ingredients (APIs), especially peptides.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental considerations and protocols for reactions involving these versatile compounds.

Core Experimental Considerations

Before embarking on specific protocols, it is crucial to understand the fundamental principles that govern the use of trifluoroacetate salts. The choice of the cation, solvent, and reaction conditions is dictated by the specific transformation being targeted.

Safety First: Handling Trifluoroacetic Acid and its Derivatives

Trifluoroacetic acid and its anhydride are corrosive and require careful handling in a well-ventilated chemical fume hood.[7][8] Exposure can cause severe skin burns, which may be delayed in appearance, and damage to the respiratory tract and eyes.[7][9]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton for high volumes), safety goggles, and a lab coat. For large-scale operations, a face shield and a chemical-resistant apron are recommended.[7]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood.[8]

  • Handling: When diluting, always add acid to water slowly. Avoid contact with skin, eyes, and clothing.[7] Transport chemicals in secondary containment.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals.[10] Containers should be tightly sealed.[10]

  • Spills: Small spills (<100 mL) can be absorbed with inert materials like diatomaceous earth and neutralized before disposal as hazardous waste.[8] Large spills require immediate evacuation and handling by trained emergency personnel.[8]

The Trifluoroacetate Anion: More Than a Counterion

The trifluoroacetate anion's influence extends beyond simply balancing a positive charge. Its properties are key to its function in various reaction types:

  • As a Nucleophile/Precursor to the CF₃ Radical: In certain reactions, the trifluoroacetate salt can be decarboxylated to generate a trifluoromethyl anion or radical, which can then be used to install a CF₃ group onto a target molecule.[5] This is particularly relevant in the synthesis of pharmaceuticals, where the CF₃ group can enhance metabolic stability and binding affinity.

  • As a Brønsted Acid Catalyst: Trifluoroacetic acid itself is a powerful catalyst for a variety of organic transformations, including esterifications and deprotection steps.[2][4] Its high acidity allows for efficient protonation of substrates, activating them for subsequent reactions.[11]

  • As a Counterion in Peptide Chemistry: In peptide synthesis, TFA is ubiquitously used for the cleavage of peptides from solid-phase resins and for the removal of acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group.[12] This results in the peptide being isolated as a TFA salt. While often acceptable for initial research, the TFA counterion may need to be exchanged for a more biocompatible one, such as acetate or chloride, for downstream biological applications.[13][14]

Detailed Application Notes and Protocols

The following protocols are representative examples of common and critical reactions involving trifluoroacetate salts and trifluoroacetic acid.

Protocol 1: Boc-Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The removal of the Boc protecting group from the N-terminus of a growing peptide chain is a fundamental step in Boc-based SPPS. Trifluoroacetic acid is the reagent of choice for this transformation due to its efficacy and volatility, which simplifies its removal.[12]

Mechanism Insight: The deprotection is an acid-catalyzed process. TFA protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[14] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[14]

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Amine Boc-NH-Peptide Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine H₂N-Peptide (TFA Salt) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Mechanism of Acid-Catalyzed Boc Deprotection

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 5% Diisopropylethylamine (DIPEA) in DCM (for neutralization)

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.

  • Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin).

  • Shake the mixture for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin three times with DCM to remove residual TFA.

  • Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.

  • Wash the resin an additional three times with DCM to remove excess DIPEA.

  • The resin is now ready for the next amino acid coupling step.

Reagent/Condition Typical Concentration Reaction Time Advantages Disadvantages
TFA in DCM 20-50%30-60 minHighly effective, volatile for easy removal.[15]Corrosive, can cause side reactions with sensitive residues (e.g., Trp).[15]
HCl in Dioxane 4 M1-12 hoursCost-effective, can be more selective.[15]Less volatile, potential for chlorinated byproducts.[15]
TMSI in DCM 2-3 equivalentsVariableMild, neutral conditions.[15]Reagent is moisture-sensitive and costly.[15]

Table 1: Comparison of Common Boc Deprotection Reagents.

Protocol 2: Trifluoroacetate (TFA) Counter-ion Exchange to Acetate Salt via Ion-Exchange Chromatography

For many biological applications, it is necessary to exchange the TFA counter-ion for a more biocompatible one like acetate. Ion-exchange chromatography is a highly effective method for this purpose.[13]

Ion_Exchange_Workflow Start Peptide-TFA Salt in Solution Load_Sample Load Peptide-TFA onto Column Start->Load_Sample Prep_Resin Prepare Anion Exchange Resin Equilibrate Equilibrate with 1M Sodium Acetate Prep_Resin->Equilibrate Wash_Resin Wash with Distilled Water Equilibrate->Wash_Resin Wash_Resin->Load_Sample Elute_Peptide Elute Peptide with Distilled Water Load_Sample->Elute_Peptide TFA⁻ binds to resin Collect Collect Peptide- Containing Fractions Elute_Peptide->Collect Lyophilize Lyophilize Fractions Collect->Lyophilize End_Product Peptide-Acetate Salt Lyophilize->End_Product

Workflow for TFA to Acetate Counter-ion Exchange

Materials:

  • Peptide-TFA salt

  • Strong anion exchange resin (e.g., AG1-X8)

  • 1 M Sodium acetate solution

  • Distilled water

Procedure:

  • Resin Preparation: Prepare a column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the amount of TFA in the peptide sample.

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.

  • Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.

  • Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.

  • Elution: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute while the trifluoroacetate ions remain bound to the resin.

  • Fraction Collection: Collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.

Method Typical Efficiency (% TFA Removal) Advantages Disadvantages Reference
Lyophilization with HCl >97% after 1-4 cyclesSimple, effective for producing chloride salts.Requires strong acid which can degrade sensitive peptides.[13][14]
Ion-Exchange Resin >95%Mild conditions, high recovery, can exchange for various anions.More time-consuming than lyophilization.[13]
Reverse-Phase HPLC ~66%Can be integrated into the purification step.Often incomplete removal.[13]
Deprotonation/Reprotonation >99%Complete removal of TFA.Requires handling of basic solutions which can affect peptide stability.[13]

Table 2: Comparison of TFA Counter-ion Exchange Methods for a Model Peptide. [13]

Protocol 3: Copper-Catalyzed Trifluoromethylation of Aryl Halides

Sodium trifluoroacetate can serve as an inexpensive and readily available source for the trifluoromethyl group in cross-coupling reactions.[5] The reaction is typically mediated by a copper catalyst.

Mechanism Insight: The proposed mechanism involves the decarboxylation of the trifluoroacetate to form a Cu-CF₃ species.[5] This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the trifluoromethylated arene and regenerate the copper catalyst.[5]

Materials:

  • Aryl iodide or aryl bromide

  • Sodium trifluoroacetate (CF₃CO₂Na)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (for aryl bromides)

  • Solvent (e.g., N,N-Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

Procedure (General):

  • Reaction Setup: To an oven-dried reaction tube, add the aryl halide (1.0 equiv), sodium trifluoroacetate (2.0-3.0 equiv), and CuI (1.0-2.0 equiv). If using an aryl bromide, add 1,10-phenanthroline (20 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen). Add the anhydrous solvent via syringe.

  • Reaction: Stir the mixture at an elevated temperature (typically 120-160 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Note: This is a generalized procedure. Optimal conditions, including solvent, temperature, and reagent stoichiometry, may vary depending on the specific substrate and should be optimized accordingly.

Protocol 4: Trifluoroacetic Acid-Catalyzed Fischer Esterification

Trifluoroacetic acid's strong acidity makes it an effective catalyst for Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester.[4][11]

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ (from TFA) Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Sources

Application Notes and Protocols: The Versatile Role of Trifluoroacetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trifluoroacetic acid (TFA), a halogenated carboxylic acid with the formula CF₃COOH, stands as a cornerstone reagent in the landscape of organic synthesis.[1][2][3] Its unique combination of strong acidity, volatility, and solubility in a wide range of organic solvents makes it an indispensable tool for chemists in research, drug development, and manufacturing.[1][4][5] The electron-withdrawing effect of the three fluorine atoms renders TFA significantly more acidic than its analogue, acetic acid, a property that underpins many of its applications.[1][6][7] This guide provides an in-depth exploration of the multifaceted applications of trifluoroacetic acid, offering both theoretical insights and practical, field-proven protocols for its effective use.

Physicochemical Properties of Trifluoroacetic Acid

A clear understanding of TFA's properties is crucial for its appropriate and safe application in the laboratory.

PropertyValueSignificance in Synthesis
Molecular Formula C₂HF₃O₂---
Molar Mass 114.02 g/mol Essential for stoichiometric calculations.[6]
Appearance Colorless, fuming liquidThe fuming nature indicates high volatility and necessitates handling in a fume hood.[1][8]
Odor Pungent, vinegar-likeA characteristic that serves as a preliminary indicator of its presence.[1][2]
Boiling Point 72.4 °CLow boiling point facilitates easy removal from reaction mixtures by evaporation.[2][6]
pKa 0.23 - 0.52Indicates strong acidity, approximately 34,000 times stronger than acetic acid.[1][2][6][9] This is key for its catalytic and deprotection capabilities.
Solubility Miscible with water and most organic solventsAllows for its use in a wide variety of reaction conditions.[1][8][10]

Core Applications in Organic Synthesis

Trifluoroacetic acid's utility spans a broad spectrum of organic transformations, from its role as a powerful catalyst to its use as a reagent in stoichiometric quantities.

Deprotection of Amine Protecting Groups

One of the most prevalent uses of TFA is in the cleavage of acid-labile amine protecting groups, particularly the tert-butoxycarbonyl (Boc) group, which is fundamental in peptide synthesis and the synthesis of complex organic molecules.[1][11][12]

Mechanism of Boc Deprotection

The deprotection proceeds via an acid-catalyzed mechanism. The strong acidity of TFA efficiently protonates the carbonyl oxygen of the Boc group, initiating the cleavage.

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc-Protected Amine Boc-Protected Amine Protonated Boc-Amine Protonated Boc-Amine Boc-Protected Amine->Protonated Boc-Amine + H⁺ (from TFA) TFA CF₃COOH Carbamic Acid Carbamic Acid Protonated Boc-Amine->Carbamic Acid t-Butyl Cation (CH₃)₃C⁺ Protonated Boc-Amine->t-Butyl Cation CO2 CO₂ Carbamic Acid->CO2 Free Amine Free Amine Carbamic Acid->Free Amine Amine Salt R-NH₃⁺ CF₃COO⁻ Free Amine->Amine Salt + CF₃COOH

Caption: Mechanism of TFA-mediated Boc deprotection.

Protocol for Solution-Phase Boc Deprotection

This protocol is a general guideline for the removal of a Boc group from a substrate in solution.

  • Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, such as dichloromethane (DCM).

  • Addition of TFA: Add trifluoroacetic acid to the solution. A common concentration is 25-50% TFA in DCM (v/v).[13][14]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[13]

  • Work-up: Upon completion, remove the TFA and solvent under reduced pressure. It is important to note that residual TFA can be difficult to remove completely due to its high acidity.[14] Co-evaporation with a non-polar solvent like toluene or hexane can be effective.[14]

  • Isolation: The resulting amine is obtained as a trifluoroacetate salt. If the free amine is required, a basic work-up or purification via ion-exchange chromatography is necessary.

Protocol for Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection

In SPPS, TFA is used for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

  • Resin Preparation: Swell the peptide-bound resin in DCM.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[15] TIS acts as a scavenger to trap reactive cations generated during deprotection, preventing side reactions.[15]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. The crude peptide can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Removal of Other Protecting Groups

TFA is also effective for the removal of other acid-labile protecting groups, including:

  • Trityl (Trt) and substituted Trityl groups: Used for the protection of thiols (cysteine), hydroxyls (serine, threonine), and amides (asparagine, glutamine).[16][17][18]

  • tert-Butyl (tBu) ethers and esters: Commonly used to protect hydroxyl and carboxylic acid functionalities.[11]

  • 2-(Trimethylsilyl)ethoxymethyl (SEM) group. [6]

  • p-Methoxybenzyl (PMB) group. [6]

  • Tetrahydropyranyl (THP) group. [6]

TFA as a Catalyst in Organic Reactions

The strong acidity of TFA allows it to act as an efficient catalyst for a variety of organic transformations.[5]

  • Rearrangements: TFA can catalyze various rearrangement reactions.[3][5]

  • Condensations: It is employed in condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.[5]

  • Cyclizations: TFA can promote intramolecular cyclization reactions to form heterocyclic compounds.[19][20][21][22][23] For example, it has been used in the synthesis of pyrrolobenzoxazine and 3-arylamino coumarin derivatives through a Michael addition-cyclization sequence.[19][22]

  • Friedel-Crafts Reactions: TFA can mediate Friedel-Crafts alkylation and acylation reactions.[21]

TFA_Catalysis cluster_reactions TFA-Catalyzed Reactions TFA Trifluoroacetic Acid (TFA) Rearrangements Rearrangements TFA->Rearrangements Condensations Condensations TFA->Condensations Cyclizations Cyclizations TFA->Cyclizations Friedel-Crafts Reactions Friedel-Crafts Reactions TFA->Friedel-Crafts Reactions

Caption: Overview of TFA's role as a catalyst.

Applications in Chromatography

In analytical and preparative chemistry, TFA is a widely used mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC), especially for the separation of peptides and proteins.[1][24][25]

  • Ion-Pairing Agent: At a typical concentration of 0.1%, TFA acts as an ion-pairing agent.[24][25] It forms ion pairs with positively charged analytes, increasing their hydrophobicity and enhancing their retention on the nonpolar stationary phase.[7][24]

  • pH Control: TFA helps to maintain a low pH in the mobile phase, which is crucial for the consistent protonation of analytes and silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility.[24]

It is important to note that while beneficial for UV detection, TFA can cause ion suppression in mass spectrometry, potentially reducing sensitivity.[26]

TFA as a Solvent and Reagent

TFA's ability to dissolve a wide range of organic compounds makes it a useful solvent for certain reactions.[4][9][27] For instance, it can be used as a solvent for NMR spectroscopy for acid-stable materials.[1][4] Furthermore, TFA serves as a precursor for the synthesis of other fluorinated compounds like trifluoroacetic anhydride and 2,2,2-trifluoroethanol.[1][4]

Safety and Handling

Trifluoroacetic acid is a corrosive and hazardous chemical that requires careful handling.[6][8][28]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes), splash goggles, a face shield, and a lab coat.[27][28][29]

  • Ventilation: All work with TFA should be conducted in a properly functioning chemical fume hood to avoid inhalation of its corrosive vapors.[27][28]

  • Storage: Store TFA in a cool, dry, well-ventilated area in its original, tightly sealed container.[28] It should be stored away from incompatible materials such as bases, oxidizing agents, and reducing agents.[28][30]

  • Spills: In case of a spill, evacuate the area and absorb the spill with an inert material like sand or vermiculite.[30] Do not use combustible materials for absorption.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[27][30]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[27][30]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[30]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[30]

TFA_Safety TFA_Handling Handling Trifluoroacetic Acid PPE Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat, Face Shield TFA_Handling->PPE Ventilation Engineering Controls - Chemical Fume Hood TFA_Handling->Ventilation Storage Storage - Cool, Dry, Ventilated - Away from Incompatibles TFA_Handling->Storage Spills Spill Response - Evacuate, Absorb with Inert Material TFA_Handling->Spills First_Aid First Aid - Immediate flushing with water - Seek medical attention TFA_Handling->First_Aid

Caption: Key safety considerations for handling TFA.

Conclusion

Trifluoroacetic acid is a powerful and versatile tool in the arsenal of the modern organic chemist. Its strong acidity, coupled with its convenient physical properties, makes it the reagent of choice for a multitude of applications, most notably in the deprotection of acid-labile protecting groups in peptide and complex molecule synthesis. Its utility as a catalyst, a solvent, and a chromatography additive further underscores its importance. However, its corrosive nature demands strict adherence to safety protocols to ensure its effective and safe use in the laboratory. A thorough understanding of its properties, mechanisms of action, and handling requirements is paramount for any researcher, scientist, or drug development professional working in the field of organic synthesis.

References

  • Trifluoroacetic acid - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Trifluoroacetic Acid (TFA) - Common Organic Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • Naganaboina, R. T., Nayak, A., & Peddinti, R. K. (2014). Trifluoroacetic acid-promoted Michael addition–cyclization reactions of vinylogous carbamates. Organic & Biomolecular Chemistry, 12(20), 3141-3145. [Link]

  • Trifluoroacetic Acid SOP. (n.d.). University of Washington. Retrieved January 4, 2026, from [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? (2024, July 24). ResearchGate. Retrieved January 4, 2026, from [Link]

  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College. Retrieved January 4, 2026, from [Link]

  • Li, J., et al. (2024). Trifluoroacetic Acid Mediated Additive-Free Late-Stage Native Peptide Cyclization to Form Disulfide Mimetics via Thioketalization with Ketones. Organic Letters, 26(30), 6512–6517. [Link]

  • the role of TFA on Reverse phase chromatography? (2008, October 26). ResearchGate. Retrieved January 4, 2026, from [Link]

  • A Decennial Update on the Applications of Trifluroacetic Acid. (2023, June 8). Bentham Science. Retrieved January 4, 2026, from [Link]

  • Patil, S. A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 6(4), 2895–2904. [Link]

  • Trifluoroacetic acid | CF3COOH | CID 6422. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Wang, Y., et al. (2012). TFA-mediated tandem Friedel-Crafts alkylation/cyclization/hydrogen transfer process for the synthesis of flavylium compounds. Organic & Biomolecular Chemistry, 10(48), 9579-9582. [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 4, 2026, from [Link]

  • Naganaboina, R. T., Nayak, A., & Peddinti, R. K. (2014). Trifluoroacetic acid-Promoted Michael Addition-Cyclization Reactions of Vinylogous Carbamates. The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Overview Of Uses And Synthesis Methods Of Trifluoroacetic Acid (TFA) CAS:76-05-1. (2025, December 11). LinkedIn. Retrieved January 4, 2026, from [Link]

  • Trityl Protection. (n.d.). Common Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. (2025, August 5). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Gilar, M., et al. (2001). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 929(1-2), 1-12. [Link]

  • [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. (2000). Yakugaku Zasshi, 120(1), 1-14. [Link]

  • Trifluoroacetic acid. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]

  • Wang, Y., et al. (2025, November 14). Trifluoroacetic Acid‐Mediated Cyclization of α‐Mercapto Ketones with Trifluoromethyl N‐Acylhydrazones for the Synthesis of 2‐Trifluoromethylthiazole Derivatives. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved January 4, 2026, from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved January 4, 2026, from [Link]

  • Trifluoroacetic acid. (2024, July 30). Sciencemadness Wiki. Retrieved January 4, 2026, from [Link]

  • Boc deprotection of [[921|BocPhePheOEt]]. (2020, May 4). ChemSpider Synthetic Pages. Retrieved January 4, 2026, from [Link]

  • Should we be worried about Trifluoroacetic acid (TFA)? (2025, August 12). ChemistryViews. Retrieved January 4, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry. Retrieved January 4, 2026, from [Link]

  • Li, X., et al. (2015). Silver-Catalyzed C–H Trifluoromethylation of Arenes Using Trifluoroacetic Acid as the Trifluoromethylating Reagent. Organic Letters, 17(2), 292-295. [Link]

  • Boc Removals with TFA in Peptide Synthesis. (2013, March 15). Reddit. Retrieved January 4, 2026, from [Link]

  • Hagens, A. P., et al. (1973). Reaction of trifluoroacetic acid with alcohols, phenols, ethers, and their sulfur analogs. The Journal of Organic Chemistry, 38(20), 3641-3644. [Link]

  • Quibell, M., et al. (1995). Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond. Peptide Research, 8(4), 212-217.
  • The Chemistry of TFA: Properties and Reactivity Explained. (n.d.). Retrieved January 4, 2026, from [Link]

  • aqueous trifluoroacetic acid: Topics by Science.gov. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Morpholine and Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of Drug Discovery

Morpholine and thiomorpholine ring systems are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their presence often imparts favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and improved bioavailability.[3] Morpholine is a six-membered heterocyclic compound featuring both an amine and an ether functional group, while its analogue, thiomorpholine, incorporates a thioether linkage in place of the ether.[1][2] The inherent structural features of these scaffolds allow for diverse substitutions, making them ideal for the generation of compound libraries in drug discovery programs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neuroscience.[1]

Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of large numbers of small molecules for high-throughput screening.[4][5] By anchoring the initial building block to an insoluble polymer support, reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic process and enabling automation. This guide provides detailed protocols and expert insights for the solid-phase synthesis of diverse libraries of morpholine and thiomorpholine derivatives, designed for researchers, medicinal chemists, and professionals in drug development.

Core Principles of Solid-Phase Synthesis for Heterocyclic Scaffolds

The successful solid-phase synthesis of morpholine and thiomorpholine derivatives hinges on a few key principles:

  • Choice of Solid Support and Linker: The solid support, typically a polystyrene-based resin, must be compatible with the reaction conditions.[6] The linker, which tethers the molecule to the resin, is a critical component that dictates the final cleavage strategy and the functional group that will be present on the released molecule.[6] For the synthesis of morpholine and thiomorpholine derivatives, a linker that allows for traceless cleavage or cleavage with a specific functional handle is often desirable. The 2-chlorotrityl chloride (2-CTC) resin is a versatile option as it allows for mild cleavage conditions, preserving acid-labile functionalities in the final product.

  • Orthogonal Protection Strategy: Protecting groups are essential to mask reactive functional groups that are not intended to participate in a given reaction. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is crucial for the sequential construction of the heterocyclic ring and subsequent derivatization.

  • On-Resin Cyclization: The key ring-forming step is performed while the linear precursor is still attached to the solid support. This "pseudo-dilution" effect favors intramolecular cyclization over intermolecular polymerization, leading to higher yields of the desired heterocyclic product.[7]

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the solid-phase synthesis of N-substituted morpholine and thiomorpholine derivatives.

morpholine_synthesis_workflow Resin Solid Support (e.g., 2-CTC Resin) Load Load Amino Alcohol Resin->Load 1. Protect N-Protection (e.g., Fmoc) Load->Protect 2. Couple Couple with α-Halo-acetamide Protect->Couple 3. Deprotect N-Deprotection Couple->Deprotect 4. Cyclize On-Resin Cyclization Deprotect->Cyclize 5. Derivatize N-Derivatization (e.g., Reductive Amination) Cyclize->Derivatize 6. Cleave Cleavage from Resin Derivatize->Cleave 7. Product Morpholine Derivative Cleave->Product thiomorpholine_synthesis_workflow Resin Solid Support (e.g., 2-CTC Resin) Load Load Amino Thiol Resin->Load 1. Protect N-Protection (e.g., Fmoc) Load->Protect 2. Couple Couple with α-Halo-acetamide Protect->Couple 3. Deprotect N-Deprotection Couple->Deprotect 4. Cyclize On-Resin Cyclization Deprotect->Cyclize 5. Derivativate Derivativate Cyclize->Derivativate 6. Derivatize N-Derivatization (e.g., Acylation) Cleave Cleavage from Resin Derivatize->Cleave 7. Product Thiomorpholine Derivative Cleave->Product

Caption: General workflow for the solid-phase synthesis of N-substituted thiomorpholines.

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of a Library of N-Substituted Morpholine-3-carboxamides

This protocol details the synthesis of a library of morpholine derivatives with diversity at the N4-position and the 3-position, starting from an amino acid attached to the solid support.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1% DVB, loading ~1.2 mmol/g)

  • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Phe-OH, etc.)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • 2-Bromoacetyl bromide

  • Sodium iodide (NaI)

  • A diverse library of aldehydes (for reductive amination)

  • Sodium triacetoxyborohydride (STAB)

  • 1% Acetic acid in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether, cold

Step-by-Step Methodology:

  • Resin Swelling and Amino Acid Loading:

    • Place the 2-CTC resin (1.0 g, ~1.2 mmol) in a solid-phase synthesis vessel.

    • Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.

    • Drain the DCM.

    • Dissolve the first Fmoc-protected amino acid (2.4 mmol, 2 eq.) and DIPEA (4.8 mmol, 4 eq.) in anhydrous DCM (10 mL).

    • Add the solution to the resin and agitate at room temperature for 4 hours.

    • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Fmoc-Deprotection:

    • Swell the resin in DMF (10 mL) for 15 minutes.

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling with 2-Bromoacetyl bromide:

    • Swell the resin in anhydrous DCM (10 mL).

    • In a separate flask, dissolve 2-bromoacetyl bromide (3.6 mmol, 3 eq.) and DIPEA (7.2 mmol, 6 eq.) in anhydrous DCM (5 mL).

    • Add this solution to the resin and agitate at room temperature for 2 hours.

    • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • On-Resin Cyclization to form Morpholin-2-one:

    • This step involves an intramolecular nucleophilic substitution. To facilitate this, the bromide can be exchanged for the more reactive iodide.

    • Swell the resin in DMF (10 mL).

    • Add a solution of sodium iodide (6.0 mmol, 5 eq.) in DMF (10 mL) and agitate at 50°C for 6 hours.

    • Wash the resin with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • To effect cyclization, treat the resin with a mild non-nucleophilic base such as DIPEA (6.0 mmol, 5 eq.) in DMF (10 mL) and agitate at 50°C for 12 hours.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Reduction of the Lactam (Morpholin-2-one to Morpholine):

    • Swell the resin in anhydrous THF (10 mL).

    • Carefully add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 12 mmol, 10 eq.) to the resin suspension.

    • Agitate at room temperature for 24 hours.

    • Carefully quench the reaction by the slow addition of methanol (5 mL).

    • Wash the resin with THF (3 x 10 mL), methanol (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • N-Derivatization via Reductive Amination:

    • Divide the resin into separate reaction vessels for parallel synthesis.

    • To each vessel, add a solution of a unique aldehyde (4.8 mmol, 4 eq.) in 1% acetic acid in DMF (5 mL).

    • Agitate for 1 hour.

    • Add sodium triacetoxyborohydride (STAB) (4.8 mmol, 4 eq.) and agitate at room temperature for 12 hours. [8] * Wash the resin with DMF (3 x 5 mL), methanol (3 x 5 mL), and DCM (3 x 5 mL).

  • Cleavage and Purification:

    • Treat each resin sample with the cleavage cocktail (5 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

    • Concentrate the combined filtrates under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

    • Purify the final compounds by preparative HPLC.

Protocol 2: Solid-Phase Synthesis of a Library of N-Acyl Thiomorpholine Derivatives

This protocol outlines the synthesis of a thiomorpholine library with diversity introduced through acylation of the thiomorpholine nitrogen.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-cysteamine hydrochloride

  • DIPEA

  • Anhydrous DCM and DMF

  • 20% Piperidine in DMF

  • 1,2-Dibromoethane

  • Sodium sulfide (Na₂S)

  • A diverse library of carboxylic acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether, cold

Step-by-Step Methodology:

  • Resin Swelling and Cysteamine Loading:

    • Swell 2-CTC resin (1.0 g, ~1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes.

    • In a separate flask, dissolve Fmoc-cysteamine hydrochloride (2.4 mmol, 2 eq.) and DIPEA (7.2 mmol, 6 eq.) in anhydrous DCM (10 mL).

    • Add the solution to the resin and agitate for 4 hours.

    • Cap any unreacted sites as described in Protocol 1, Step 1.

    • Wash the resin sequentially with DCM, DMF, and DCM. Dry under vacuum.

  • Fmoc-Deprotection:

    • Follow the procedure outlined in Protocol 1, Step 2.

  • Formation of the Thioether Linkage:

    • Swell the resin in DMF (10 mL).

    • Add a solution of 1,2-dibromoethane (6.0 mmol, 5 eq.) and DIPEA (12.0 mmol, 10 eq.) in DMF (10 mL).

    • Agitate at 60°C for 12 hours. This step forms the linear precursor with a terminal bromide.

    • Wash the resin thoroughly with DMF and DCM.

  • On-Resin Cyclization to form Thiomorpholine:

    • Swell the resin in a mixture of DMF and water (9:1, 10 mL).

    • Add sodium sulfide (Na₂S) (6.0 mmol, 5 eq.) and agitate at 60°C for 12 hours. The sulfide displaces the terminal bromide to form the thiomorpholine ring.

    • Wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • N-Derivatization via Acylation:

    • Divide the resin into separate reaction vessels.

    • To each vessel, add a solution of a unique carboxylic acid (4.8 mmol, 4 eq.), HBTU (4.8 mmol, 4 eq.), and DIPEA (9.6 mmol, 8 eq.) in DMF (5 mL).

    • Agitate at room temperature for 4 hours.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Cleavage and Purification:

    • Follow the procedure outlined in Protocol 1, Step 7.

Data Presentation: Representative Yields and Purity

The following table summarizes typical results obtained from the solid-phase synthesis of morpholine and thiomorpholine derivatives. Purity was determined by LC-MS analysis of the crude product after cleavage.

ScaffoldDiversity InputRepresentative Yield (crude)Representative Purity (crude, LC-MS)
MorpholineN-benzylation (reductive amination)65-85%>80%
MorpholineN-propylation (reductive amination)70-90%>85%
ThiomorpholineN-acetylation60-80%>75%
ThiomorpholineN-benzoylation55-75%>70%

Expert Insights and Troubleshooting

Issue Potential Cause Recommended Solution
Low Loading of Initial Building Block Incomplete reaction; steric hindrance.Increase reaction time and/or temperature. Use a less hindered amino alcohol/thiol if possible. Ensure all reagents and solvents are anhydrous.
Incomplete Cyclization Steric hindrance in the linear precursor; inefficient displacement.For morpholine synthesis, ensure complete conversion to the iodide. For both, consider a stronger, non-nucleophilic base or higher temperatures. Monitor the reaction using a test cleavage.
Side-product Formation during Cleavage Re-attachment of cleaved product to the resin; reaction with cleavage cocktail components.Use scavengers like TIS in the cleavage cocktail. [9]Ensure complete removal of the product from the resin with sufficient washes.
Difficulty in Reducing the Morpholin-2-one Inactive or insufficient reducing agent.Use fresh borane-THF complex. Increase the equivalents of the reducing agent and/or the reaction time.
Low Yield in Reductive Amination Incomplete imine formation; inefficient reduction.Ensure the aldehyde is of high quality. Optimize the pH of the reaction mixture (mildly acidic). Use a fresh batch of STAB.

Conclusion

The solid-phase synthesis of morpholine and thiomorpholine derivatives offers a robust and efficient platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. By carefully selecting the solid support, linker, and reaction conditions, and by anticipating potential challenges, scientists can successfully synthesize and screen novel compounds with the potential to become next-generation therapeutics.

References

  • Kung, P.-P., & Swayze, E. E. (1999). Solid phase synthesis of tetrahydropyrazine-2-ones by intramolecular Mitsunobu reactions. Tetrahedron Letters, 40(30), 5651-5654.
  • Kurth, M. J. (1996). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA International Journal for Chemistry, 50(6), 261-266.
  • Leathen, M. L., Rosen, B. R., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of organic chemistry, 74(15), 5107–5110.
  • Dandapani, S., & Curran, D. P. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2183-2222.
  • Wikipedia contributors. (2024, November 28). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

  • Swayze, E. E. (1997). The solid phase synthesis of trisubstituted 1,4-diazabicyclo[4.3.0]nonan-2-one scaffolds: On bead monitoring of heterocycle forming reactions using 15N NMR. Tetrahedron Letters, 38(50), 8643-8646.
  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved January 7, 2026, from [Link]

  • Gratia, E., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 12(10), 2247.
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
  • Berthault, A., et al. (2004). Synthesis of Heterocyclic Compounds on Solid Support and under Microwave Fields. ChemInform, 35(11).
  • Kurth, M. J. (1996). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA, 50(6), 261-266.
  • Park, S. B., & Kim, Y. (2021).
  • Suveges, D., et al. (2024). Green Chemistry. BORIS Portal.
  • Anseth, K. S., & Bowman, C. N. (2012). On-resin peptide macrocyclization using thiol-ene click chemistry. Polymer chemistry, 3(7), 1837-1840.
  • Wu, Z.-M., et al. (2018). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 29(1), 23-32.
  • Kumar, A., et al. (2021). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 7, 2026, from [Link]

  • Palchykov, V. A., & Kikelj, D. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(2), 183-206.
  • Neumann, H., et al. (2024). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(4), 29847-29856.
  • Al-Tamiemi, E. O., et al. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 14(2), 256-264.
  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Al-Tamiemi, E. O., et al. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 14(2), 256-264.
  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination.
  • Mthembu, S. N., et al. (2023). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 30(2), e3538.
  • Al-Zoubi, R. M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6543-6552.
  • Al-Zoubi, R. M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6543-6552.
  • Allwood, D. M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2383-2389.
  • Clayden, J., & Dufour, J. (2017). Synthetic strategies to access thioethers from alcohols. Beilstein Journal of Organic Chemistry, 13, 2148-2162.
  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • O'Brien, P. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 107-118.
  • Gatos, D., et al. (2000). Convergent Synthesis of Thioether Containing Peptides. International Journal of Peptide Research and Therapeutics, 7(1), 13-20.
  • Kent, S. B. H., et al. (2023). Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv.
  • Ragaini, F., et al. (2015). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 11, 1929-1935.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl Morpholine-2-Carboxylate 2,2,2-Trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of crude Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. This document provides in-depth, field-proven insights into the purification of this compound, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly is Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate?

This compound is the trifluoroacetate (TFA) salt of ethyl morpholine-2-carboxylate.[1][2][3][4][5] The core structure is an ester derived from morpholine-2-carboxylic acid and ethanol. The morpholine nitrogen, being basic, is protonated by the strong acid, trifluoroacetic acid, to form a stable salt. This salt form often enhances the compound's stability and crystallinity compared to the free amine ("free base").

Q2: Why is purification of the crude product necessary?

Crude products from synthesis are rarely pure. Purification is critical to remove unreacted starting materials, reagents, solvents, and side products. The presence of these impurities can interfere with subsequent reactions, biological assays, and analytical characterization (e.g., NMR, MS), leading to unreliable and irreproducible results. Common impurities in ester synthesis include the corresponding carboxylic acid and alcohol.[6][7]

Q3: What are the most likely impurities in my crude sample?

Based on typical synthetic routes, your crude material may contain:

  • Unreacted Starting Materials: Morpholine-2-carboxylic acid or its precursors.

  • Excess Reagents: Trifluoroacetic acid (TFA) used in the synthesis or a deprotection step.

  • Side Products: Byproducts from the esterification or other synthetic steps.

  • Solvents: Residual solvents from the reaction and initial workup.

  • Water: Often introduced during the workup stages.

Q4: Which purification method should I choose?

The optimal method depends on the physical state of your crude product, the nature of the impurities, and the desired final purity.

Method Best For Advantages Disadvantages
Acid-Base Extraction Removing acidic or basic impurities from the neutral free base.High capacity, scalable, cost-effective.Requires conversion to the free base; risk of emulsions; may not remove neutral impurities.[8][9]
Recrystallization Solid, moderately pure crude products (>85%).Can yield very high purity material; excellent for removing minor, structurally different impurities.Finding a suitable solvent can be difficult; potential for low recovery; not suitable for oils or highly impure solids.[10]
Column Chromatography Complex mixtures, oily products, or when high purity is essential.Highly versatile; can separate closely related compounds.Can be time-consuming and solvent-intensive; potential for product loss on the column.[11][12]
Preparative HPLC Final polishing step for very high purity (>99%); difficult separations.Highest resolution; excellent for removing trace impurities.Expensive; limited sample load; requires specialized equipment.[13]

Visual Guide 1: Selecting a Purification Strategy

This flowchart outlines a logical approach to selecting the appropriate purification technique based on the characteristics of your crude sample.

G cluster_start cluster_analysis cluster_pathways cluster_methods start Crude Product (Ethyl morpholine-2-carboxylate TFA) analysis Assess physical state and initial purity (TLC, ¹H NMR) start->analysis solid Product is a Solid (>85% pure) analysis->solid Solid oil Product is an Oil or Highly Impure Solid (<85%) analysis->oil Oil / Impure recryst Attempt Recrystallization solid->recryst extraction Consider Acid-Base Extraction to remove acidic/basic impurities first oil->extraction chrom Flash Column Chromatography recryst->chrom Failure or low purity final_prod Pure Product recryst->final_prod Success chrom->final_prod extraction->chrom If neutral impurities remain

Caption: Decision workflow for purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Category 1: Acid-Base Liquid-Liquid Extraction

This technique involves converting the TFA salt to its free base form for purification.

Q: I added a base (like NaHCO₃ solution) to my product in ethyl acetate, but my compound seems to have disappeared. Where did it go?

  • Probable Cause: The TFA salt is highly soluble in water. If you did not add enough base to fully neutralize the TFA and deprotonate the morpholine nitrogen, the compound will remain as a salt and partition into the aqueous layer.

  • Solution: Ensure you add the basic solution until effervescence (CO₂ evolution) ceases completely, and then check that the pH of the aqueous layer is basic (pH > 8).[7] This confirms that the acid has been neutralized. Extract the aqueous layer again with fresh organic solvent in case some free base was present. To recover the product from the aqueous layer, you would need to acidify it again and then use a different purification method or re-extract after basifying it properly.

Q: A thick, stable emulsion formed at the interface of my organic and aqueous layers. How can I resolve this?

  • Probable Cause: Emulsions are common in acid-base extractions and are caused by the formation of fine droplets that don't coalesce. Vigorous shaking is a frequent cause.

  • Solutions:

    • Patience: Let the separatory funnel stand for 15-30 minutes; sometimes the layers separate on their own.

    • Brine Wash: Add a saturated solution of sodium chloride (brine).[9] This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

Category 2: Recrystallization

Q: I dissolved my crude solid in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals ("oiling out"). What should I do?

  • Probable Cause: This typically happens when the melting point of the compound (or the eutectic mixture with its impurities) is lower than the boiling point of the chosen solvent. The compound is "melting" in the solvent rather than dissolving.

  • Solutions:

    • Lower the Temperature: Re-heat to dissolve the oil, then cool the solution much more slowly. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.

    • Add a "Poor" Solvent: While the solution is hot, slowly add a co-solvent in which your compound is less soluble (an "anti-solvent"). For example, if you used hot ethanol, you might add water or hexane dropwise until the solution just becomes cloudy, then heat to clarify and cool slowly.

    • Change Solvents: Choose a solvent with a lower boiling point.

Q: My recovery after recrystallization is very low, even though I got clean crystals.

  • Probable Cause: Your compound may have significant solubility in the solvent even at cold temperatures, or you may have used too much solvent to dissolve the crude material initially.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize precipitation.

    • Concentrate the Mother Liquor: Take the filtrate (the "mother liquor") and evaporate some of the solvent. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Category 3: Column Chromatography (Silica Gel)

Q: My compound is streaking badly on the TLC plate and won't move from the baseline of my column.

  • Probable Cause: As a basic amine salt, your compound is strongly and irreversibly binding to the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Solutions:

    • Basify the Eluent: Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, allowing your compound to elute properly.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase C18 silica.

    • Convert to Free Base First: Perform an acid-base extraction to convert the TFA salt to the free ethyl morpholine-2-carboxylate. The neutral free base will behave much better on silica gel chromatography.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction to Free Base

This protocol converts the TFA salt into its free base form, which is then purified. The free base can be used directly or converted back to a desired salt.

  • Dissolution: Dissolve the crude Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Neutralization: Transfer the solution to a separatory funnel. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions. Swirl gently after each addition. Continue adding until all effervescence has stopped, indicating that the trifluoroacetic acid has been neutralized.[11]

  • Extraction: Stopper the funnel, invert, and vent. Shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and any remaining inorganic salts.[9] Drain the brine layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the purified ethyl morpholine-2-carboxylate as a free base.

Visual Guide 2: Acid-Base Extraction Workflow

G start 1. Dissolve Crude TFA Salt in Ethyl Acetate funnel 2. Transfer to Separatory Funnel Add sat. NaHCO₃ (aq) start->funnel shake 3. Shake Gently & Vent Allow Layers to Separate funnel->shake separate 4. Drain Aqueous Layer (Contains NaTFA, salts) shake->separate wash 5. Wash Organic Layer with Brine separate->wash dry 6. Dry Organic Layer (over Na₂SO₄) wash->dry isolate 7. Filter & Evaporate Solvent dry->isolate product Pure Free Base (Ethyl morpholine-2-carboxylate) isolate->product

Caption: Workflow for purification via extraction.

References

  • Liquid–liquid extraction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents.
  • General procedures for the purification of Esters. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). AUS-e-TUTE. Retrieved January 7, 2026, from [Link]

  • The derivatization reaction of morpholine. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved January 7, 2026, from [Link]

  • How to purify esters. (2019). Reddit. Retrieved January 7, 2026, from [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Aapptec. Retrieved January 7, 2026, from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • How to purify a carboxylic acid by recrystallisation? (2018). The Student Room. Retrieved January 7, 2026, from [Link]

  • How to remove peptide TFA salt? (n.d.). LifeTein. Retrieved January 7, 2026, from [Link]

  • Chromatographic determination of morpholine and products of its microbiological degradation. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved January 7, 2026, from [Link]

  • How to purify esterefication product? (2016). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liquid Microextraction Method for the Determination of Some Benzodiazepines in Urine Samples. (2020). Pharmaceutical Sciences. Retrieved January 7, 2026, from [Link]

  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. (2017). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • How to remove TFA salt from my compound which has a cyclen derivative? (2016). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ethyl morpholine-2-carboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • If I am using TFA, Can someone advise on how to remove TFA when doing the purification in separation of terpenes through HPLC? (2013). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids. (2021). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? (2018). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. (n.d.). Windhorse Tours. Retrieved January 7, 2026, from [Link]

  • Preparation of ethyl trifluoroacetate. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

  • Synthesis method of ethyl trifluoroacetate. (n.d.). Google Patents.
  • Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. (2017). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. (2021). Quora. Retrieved January 7, 2026, from [Link]

  • Trifluoroacetylated amino acid esters: the stability of the derivatives of cysteine, hydroxyproline, serine, threonine and tyrosine. (1965). Scilit. Retrieved January 7, 2026, from [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2012). Universidade de Lisboa. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Trifluoroacetylation of Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoroacetylation of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes challenging reaction. Here, we will delve into the causality behind experimental choices, troubleshoot common issues, and provide evidence-based protocols to ensure the integrity of your results.

Introduction: The Trifluoroacetylation Reaction

Trifluoroacetylation is a fundamental reaction in organic synthesis, primarily used for the protection of primary and secondary amines. The resulting trifluoroacetamide is stable under many conditions but can be cleaved when necessary, making the trifluoroacetyl group an effective protecting group.[1][2] The most common reagent for this transformation is trifluoroacetic anhydride (TFAA), which reacts readily with amines to form the desired trifluoroacetamide and trifluoroacetic acid (TFA) as a byproduct.[3] While seemingly straightforward, this reaction is not without its pitfalls, and a clear understanding of potential side reactions is crucial for success.

Core Reaction: R-NH₂ + (CF₃CO)₂O → R-NHCOCF₃ + CF₃COOH

This guide will address the most frequently encountered side products and experimental challenges in a question-and-answer format, providing you with the insights to optimize your reaction conditions and purify your desired product.

Troubleshooting Guide: Common Side Products and Issues

Q1: My reaction is incomplete, and I still have starting amine present. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete conversion is a common issue that can stem from several factors.

  • Insufficient Reagent: Ensure at least one equivalent of the trifluoroacetylating agent is used per amine functional group. For primary amines, using slightly more than one equivalent can help drive the reaction to completion.

  • Base Scavenger: The reaction generates trifluoroacetic acid (TFA) as a byproduct.[3] This strong acid can protonate the starting amine, rendering it unreactive. The addition of a non-nucleophilic base, such as pyridine or triethylamine, can scavenge the acid and maintain the nucleophilicity of the amine.

  • Reaction Temperature: While trifluoroacetylation is often rapid at room temperature, less nucleophilic amines may require gentle heating to achieve full conversion. However, be cautious as excessive heat can lead to other side reactions.

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Ensure the solvent is anhydrous, as water will consume the trifluoroacetylating agent.[3]

Troubleshooting Protocol for Incomplete Reaction:

  • Re-evaluate Stoichiometry: If possible, analyze a crude aliquot of the reaction mixture by a suitable method (e.g., TLC, LC-MS, ¹H NMR) to estimate the ratio of starting material to product. Add an additional portion (e.g., 0.2-0.5 equivalents) of the trifluoroacetylating agent if necessary.

  • Introduce a Base: If no base was used initially, add 1.1 equivalents of a non-nucleophilic base like triethylamine to the reaction mixture.

  • Gentle Heating: If the reaction is still sluggish, consider warming the mixture to 40-50 °C and monitoring its progress.

Logical Workflow for Optimizing Amine Trifluoroacetylation

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_end Outcome start Amine + Trifluoroacetylating Agent check_completion Reaction Incomplete? start->check_completion add_reagent Add More Reagent check_completion->add_reagent Yes complete Reaction Complete check_completion->complete No add_reagent->check_completion add_base Add Non-Nucleophilic Base add_reagent->add_base add_base->check_completion increase_temp Increase Temperature add_base->increase_temp increase_temp->check_completion side_products Side Products Formed increase_temp->side_products

Caption: Troubleshooting workflow for incomplete trifluoroacetylation.

Q2: I'm observing a side product with a mass corresponding to the addition of two trifluoroacetyl groups to my primary amine. What is this species and how can I avoid its formation?

A2: You are likely forming an N,N-bis(trifluoroacetyl)amine, also known as a trifluoroacetyl imide.

Primary amines (R-NH₂) can undergo a second trifluoroacetylation to form R-N(COCF₃)₂. This is more likely to occur under forcing conditions, such as with a large excess of the trifluoroacetylating agent or at elevated temperatures.

Strategies to Minimize Di-substitution:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the trifluoroacetylating agent.

  • Lower Reaction Temperature: Perform the reaction at 0 °C or room temperature. Avoid prolonged heating.

  • Choice of Reagent: Trifluoroacetic anhydride (TFAA) is highly reactive.[3] For sensitive substrates, consider a less reactive reagent like S-ethyl trifluorothioacetate, which can offer greater selectivity.[4]

Comparative Reactivity of Trifluoroacetylating Agents

ReagentRelative ReactivityCommon ByproductsNotes
Trifluoroacetyl chlorideVery HighHClGaseous and highly corrosive.[5][6]
Trifluoroacetic anhydride (TFAA)HighTrifluoroacetic acidMost common, but can lead to over-acylation.[3]
Trifluoroacetyl triflate (TFAT)Extremely HighTriflic acidOne of the most powerful trifluoroacetylating agents.[1][7]
S-Ethyl trifluorothioacetateModerateEthanethiolMilder, but produces an odorous byproduct.[4]
Q3: My starting material contains both an amine and a hydroxyl group. I'm seeing trifluoroacetylation on both functional groups. How can I selectively acylate the amine?

A3: Both amines and alcohols can be acylated by trifluoroacetic anhydride.[3] However, amines are generally more nucleophilic and will react faster.

To achieve selective N-trifluoroacetylation in the presence of a hydroxyl group, you can exploit this difference in reactivity.

Protocol for Selective N-Trifluoroacetylation:

  • Cool the Reaction: Dissolve your substrate in an appropriate aprotic solvent (e.g., DCM) and cool the solution to 0 °C in an ice bath.

  • Slow Addition of Reagent: Slowly add one equivalent of trifluoroacetic anhydride dropwise to the cooled solution.

  • Monitor Closely: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a short period at this temperature.

  • Quench Promptly: Once the starting amine is consumed, quench the reaction by adding a mild nucleophile like methanol or water to consume any remaining TFAA.

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_products Products substrate R-NH₂-OH (Amino Alcohol) N_acylated R-NH(COCF₃)-OH (Desired Product) substrate->N_acylated Faster O_acylated R-NH₂-O(COCF₃) (Side Product) substrate->O_acylated Slower TFAA (CF₃CO)₂O (TFAA) TFAA->substrate di_acylated R-N(COCF₃)-O(COCF₃) (Side Product) N_acylated->di_acylated Excess TFAA O_acylated->di_acylated Excess TFAA

Caption: Competing N- and O-trifluoroacetylation pathways.

Q4: During workup or purification, I am losing my trifluoroacetyl group. What is causing this instability?

A4: The trifluoroacetamide group, while generally stable, is susceptible to hydrolysis under certain conditions, particularly basic pH. [2]

The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of the trifluoroacetamide more electrophilic and thus more prone to nucleophilic attack by hydroxide or other bases compared to a standard acetamide.

Conditions to Avoid During Workup and Purification:

  • Strongly Basic Aqueous Solutions: Avoid washing with or using concentrated solutions of sodium hydroxide, potassium carbonate, or other strong bases. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and minimize contact time.

  • Protic Solvents with Base: The combination of a protic solvent like methanol or ethanol with a base can lead to transesterification or hydrolysis.

  • Silica Gel Chromatography: While generally acceptable, prolonged exposure to standard silica gel, which can be slightly acidic, can sometimes lead to partial hydrolysis, especially with sensitive substrates. Using silica gel that has been neutralized with triethylamine can mitigate this.

Recommended Deprotection Conditions (When Desired):

  • Mild basic hydrolysis with reagents like K₂CO₃ in methanol/water.[2]

  • Ammonia in methanol.[2]

  • Sodium borohydride in ethanol.[2]

Frequently Asked Questions (FAQs)

Q: What is the difference in reactivity between trifluoroacetyl chloride and trifluoroacetic anhydride? A: Trifluoroacetyl chloride is a gas at room temperature and is generally more reactive than trifluoroacetic anhydride.[5][8] Its high reactivity and difficult handling make TFAA the more common choice for laboratory-scale synthesis.[3]

Q: Can trifluoroacetic acid (TFA) be used as a trifluoroacetylating agent? A: Direct trifluoroacetylation of amines with TFA is generally not efficient as it results in salt formation. However, methods have been developed that use TFA in the presence of activating agents like triphosgene or trichloromethylchloroformate to achieve trifluoroacetylation.[9][10]

Q: I suspect the formation of N,O-Bis(trifluoroacetyl)hydroxylamine in my reaction. How could this happen? A: If your reaction contains hydroxylamine or a derivative as an impurity or a reactant, it can react with trifluoroacetic anhydride to form N,O-Bis(trifluoroacetyl)hydroxylamine.[11][12] This compound is a known reagent for trifluoroacetamidation of sulfides and can act as an electrophilic nitrogen source.[11][12][13]

Q: In the context of solid-phase peptide synthesis, what is a common source of unintended trifluoroacetylation? A: In solid-phase peptide synthesis, unintended trifluoroacetylation can occur due to the presence of trifluoroacetoxymethyl groups on the resin support.[14] These groups can be generated from hydroxymethyl sites on the resin during treatment with trifluoroacetic acid for deprotection steps.[14] The trifluoroacetyl group can then be transferred to the free amine of the peptide during subsequent neutralization steps.[14]

References

  • Carreira, E. M., et al. (1999). N,O-Bis(trifluoroacetyl)hydroxylamine as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines. Organic Letters, 1(1), 149-151. [Link]

  • Martin, J. C., et al. (1981). Trifluoroacetyl triflate. Organic Syntheses, 60, 144. [Link]

  • Kim, J. K., et al. (2011). Trifluoroacetylation for amines.
  • Kent, S. B. H., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 513-524. [Link]

  • Kim, J. K., et al. (2011). New trifluoroacetylation method for amines.
  • Kim, S., et al. (2009). Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. Tetrahedron Letters, 50(52), 7303-7305. [Link]

  • Ostrowska, K., et al. (2020). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 85(15), 9877-9887. [Link]

  • Lebraud, H., & Lindsley, C. W. (2007). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Organic Letters, 9(22), 4435-4437. [Link]

  • Wikipedia. (n.d.). Trifluoroacetic anhydride. [Link]

  • Carreira, E. M., et al. (1999). N,O-Bis(trifluoroacetyl)hydroxylamine as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines. Organic Letters, 1(1), 149-151. [Link]

  • Leznoff, C. C., & Dixit, D. M. (1988). Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.
  • Rocha, J. B. T., et al. (2016). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ChemInform, 47(34). [Link]

  • Lopez, S. E. (2016). Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ChemInform, 47(35). [Link]

  • LookChem. (n.d.). Cas 684-78-6,N,O-BIS(TRIFLUOROACETYL)HYDROXYLAMINE. [Link]

  • Denton, J. R., et al. (2017). Trifluoroethylation of secondary amines. Angewandte Chemie International Edition, 56(43), 13452-13456. [Link]

  • Whitetree, G. H. (2016). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern University. [Link]

  • Ceylan, M., et al. (2019). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Molecules, 24(18), 3326. [Link]

  • LookChem. (n.d.). Cas 354-32-5,TRIFLUOROACETYL CHLORIDE. [Link]

  • Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25965-25973. [Link]

  • ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?[Link]

  • ResearchGate. (n.d.). α‐Trifluoroacetylation of tertiary amides: scope of the amine moiety in the amide substrate. [Link]

  • Reinhoudt, D. N., et al. (1980). Reactions of enamines with trifluoroacetic anhydride: trifluoroacetylation and the formation of 1,3-oxazines. The Journal of Organic Chemistry, 45(15), 2973-2977. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

Sources

Technical Support Center: Strategies for the Efficient Removal of Excess Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of excess trifluoroacetic acid (TFA) from reaction mixtures. Our goal is to equip you with the knowledge to select and execute the most effective TFA removal strategy for your specific application, ensuring the integrity and purity of your final product.

Introduction: The Double-Edged Sword of Trifluoroacetic Acid

Trifluoroacetic acid (TFA) is a cornerstone reagent in modern organic synthesis, prized for its efficacy in cleaving acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Its volatility and strength as an acid make it a powerful tool. However, residual TFA in the final product can be highly detrimental, leading to a range of complications in downstream applications.

The presence of residual TFA can have significant consequences:

  • Biological Assays: Even trace amounts of TFA can interfere with cellular assays, inhibit cell proliferation, and potentially alter the biological activity of peptides and small molecules.[2]

  • Physicochemical Properties: TFA can form salts with basic functional groups, altering the mass, solubility, and conformation of the target molecule.[2] This is particularly problematic in peptide chemistry, where TFA can disrupt secondary structures.

  • Crystallization: The presence of TFA can significantly hinder crystallization attempts, often resulting in the formation of oils or poor-quality crystals.[3]

  • Catalyst Poisoning: Residual TFA can deactivate catalysts in subsequent synthetic steps, leading to failed or incomplete reactions.

Given these potential issues, the complete removal of TFA is a critical step in many synthetic workflows.

Method Selection: A Decision-Making Framework

Choosing the appropriate TFA removal method depends on several factors, including the chemical nature of your product (e.g., peptide vs. small molecule), its stability, polarity, and the scale of your reaction. The following decision tree provides a general framework for selecting a suitable method.

TFA_Removal_Decision_Tree start Reaction Mixture with Excess TFA is_peptide Is the product a peptide? start->is_peptide is_basic_small_molecule Is the product a basic small molecule? is_peptide->is_basic_small_molecule No lyophilization Repeated Lyophilization with HCl Exchange is_peptide->lyophilization Yes ion_exchange Ion-Exchange Chromatography is_peptide->ion_exchange Yes (for acid-sensitive or specific salt forms) is_acid_sensitive Is the product acid-sensitive? is_basic_small_molecule->is_acid_sensitive No spe Solid-Phase Extraction (Cation Exchange) is_basic_small_molecule->spe Yes is_volatile Is the product non-volatile? is_acid_sensitive->is_volatile No neutralization Neutralization & Liquid-Liquid Extraction is_acid_sensitive->neutralization Yes azeotrope Azeotropic Distillation (e.g., with Toluene) is_volatile->azeotrope Yes evaporation Direct Evaporation/ Co-evaporation is_volatile->evaporation Yes (for highly volatile TFA)

Caption: Decision tree for selecting a TFA removal method.

Detailed Protocols and Methodologies

Here, we provide detailed, step-by-step protocols for the most common and effective TFA removal techniques.

Repeated Lyophilization with HCl Exchange (Primarily for Peptides)

This is a gold-standard method for replacing the trifluoroacetate counter-ion with the more biologically benign chloride ion in peptide samples.[2]

Experimental Protocol:

  • Initial Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 100 mM HCl) at a concentration of approximately 1 mg/mL.[4]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete dissolution and ion exchange.[2]

  • Freezing: Flash-freeze the solution using liquid nitrogen. This ensures the formation of a fine, porous solid, which facilitates efficient solvent removal during lyophilization.[2]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent has sublimated.

  • Repeat Cycles: For stubborn TFA binding, repeat steps 1-4 two to three more times.[4] The number of cycles can be increased for peptides with a high content of basic residues.

Lyophilization_Workflow start Peptide-TFA Salt dissolve Dissolve in 100 mM HCl start->dissolve incubate Incubate at RT for 1 min dissolve->incubate freeze Flash-freeze in Liquid N2 incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat Repeat 2-3 times lyophilize->repeat repeat->dissolve Yes end Peptide-HCl Salt repeat->end No

Caption: Workflow for TFA/HCl salt exchange via lyophilization.

Ion-Exchange Chromatography

This technique is particularly useful for acid-sensitive compounds or when a specific salt form (e.g., acetate) is desired.[4]

Experimental Protocol:

  • Resin Preparation: Prepare a column with a strong anion-exchange resin. The resin capacity should be in 10- to 50-fold excess relative to the amount of TFA in the sample.[4]

  • Column Equilibration: Equilibrate the column by eluting with a 1 M solution of the desired counter-ion (e.g., sodium acetate).[2]

  • Washing: Thoroughly wash the column with distilled water to remove excess equilibration buffer.[2]

  • Sample Loading: Dissolve the sample in distilled water and load it onto the column.

  • Elution: Elute the product with distilled water. The product, now in its new salt form, will elute, while the trifluoroacetate ions remain bound to the resin.[2]

  • Lyophilization: Combine the fractions containing the product and lyophilize to obtain the final salt form.[2]

Neutralization and Liquid-Liquid Extraction (For Small Molecules)

This is a classic and effective method for removing acidic impurities like TFA from organic reaction mixtures.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base. Saturated sodium bicarbonate (NaHCO₃) solution is a common choice. Add the basic solution, shake the funnel gently, and vent frequently to release any evolved CO₂ gas.

  • Layer Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat Wash: Repeat the wash with the basic solution one or two more times to ensure complete neutralization and removal of TFA.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Azeotropic Distillation

This method is suitable for non-volatile products and relies on the formation of a lower-boiling azeotrope between TFA and a co-solvent.

Experimental Protocol:

  • Initial Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the volatile solvents.

  • Addition of Co-solvent: Add a co-solvent that forms an azeotrope with TFA, such as toluene.[5]

  • Azeotropic Removal: Concentrate the mixture again under reduced pressure. The TFA will be removed along with the toluene as an azeotrope.

  • Repeat Cycles: Repeat the addition of toluene and concentration two to three more times to ensure complete removal of TFA.[5]

Troubleshooting Guide

Problem Potential Cause Solution
Residual TFA detected after multiple lyophilization cycles with HCl. Strong ionic interaction between TFA and basic residues in the peptide.Increase the number of lyophilization cycles. Ensure the HCl concentration is optimal (2-10 mM). Consider an alternative method like ion-exchange chromatography.[4]
Product precipitates during HCl exchange. Poor solubility of the product in the HCl solution.Dissolve the product in a buffer (e.g., 50 mM phosphate, 100 mM NaCl) before adding HCl. Decrease the concentration of the product.[4]
Low product recovery after liquid-liquid extraction. The product has some solubility in the aqueous basic wash.Use a milder base (e.g., dilute NaHCO₃). Minimize the volume and number of aqueous washes. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.
Incomplete TFA removal after azeotropic distillation. Insufficient co-solvent or number of cycles.Increase the volume of the co-solvent (e.g., toluene) and the number of azeotropic removal cycles.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my synthetic product?

Residual TFA can be detrimental to downstream applications. In biological contexts, it can alter the structure and function of peptides and interfere with cellular assays.[2] For small molecules, it can hinder crystallization and poison catalysts in subsequent reactions.

Q2: What is the most common method for removing TFA from peptides?

The most widely used method is repeated lyophilization with an HCl exchange, which effectively replaces the trifluoroacetate counter-ion with chloride.[4]

Q3: How do I choose the best TFA removal method for my small molecule?

The choice depends on the properties of your molecule. For basic small molecules, solid-phase extraction with a cation-exchange resin can be very effective.[6] For neutral, non-volatile compounds, azeotropic distillation with toluene is a good option.[5] For acid-sensitive molecules, careful neutralization followed by liquid-liquid extraction is often employed.

Q4: Can I simply neutralize the TFA in my reaction mixture?

Yes, neutralization is a viable option, especially for non-peptide small molecules. However, you must choose a base that will not react with your product. A weak inorganic base like sodium bicarbonate is generally a safe choice for the initial wash.

Q5: Are there any alternatives to using TFA for Boc deprotection?

Yes, several alternatives to TFA for Boc deprotection have been explored to move towards greener chemistry. These include using other strong acids like methanesulfonic acid in formic acid, or non-acidic methods employing reagents like oxalyl chloride in methanol.[7][8]

References

  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem.
  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry.
  • Any suggestion on Boc deprotection without using acid?
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem.
  • Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Methyl Ester - Organic Syntheses Procedure. Organic Syntheses.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • How can I remove TFA?
  • How can I remove TFA in a product?
  • How can I free-base my amine
  • A Comparative Guide to Alternative Protecting Groups for Diethanolamine in Organic Synthesis. Benchchem.
  • Liquid-Liquid Extraction - Pre-lab. YouTube.
  • The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides.
  • Trifluoroacetic acid. Sciencemadness Wiki.
  • Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.
  • Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product.
  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.
  • How to remove peak from Trifluoroacetic acid in HPLC run?
  • Technical Support Center: Monitoring Tfa Group Removal. Benchchem.
  • The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l‑Leu‑l‑Leu Dipeptides. Crystal Growth & Design.
  • US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state.
  • Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. NIH.
  • Why do crystals grow around our bottle of trifluoroacetic acid? r/chemistry.
  • AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. Thermo Fisher Scientific.
  • Polytetrafluoroethylene. Wikipedia.
  • Ultrashort-Chain PFAS: The global thre
  • Decomposition of environmentally persistent trifluoroacetic acid to fluoride ions by a homogeneous photocatalyst in w
  • The influence of impurities and solvents on crystalliz

Sources

Technical Support Center: Stereoselective Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of morpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable heterocyclic scaffolds with precise stereochemical control. The morpholine moiety is a cornerstone in numerous FDA-approved drugs and biologically active compounds, making its stereocontrolled synthesis a critical endeavor.[1][2][3][4][5]

This guide moves beyond simple protocol recitation. It is structured to provide deep mechanistic insights and practical, field-tested advice to troubleshoot common challenges encountered during synthesis. Here, you will find a blend of theoretical grounding and actionable solutions to elevate your experimental success.

Troubleshooting Guide: Common Issues in Stereoselective Morpholine Synthesis

This section addresses specific, practical problems you might encounter at the bench. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.

Question 1: My diastereoselective cyclization is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity in morpholine synthesis is a common challenge that hinges on controlling the transition state geometry of the ring-forming step. A low d.r. suggests that the energetic difference between the transition states leading to the diastereomeric products is minimal. Here’s a systematic approach to troubleshoot this issue:

  • Probable Cause 1: Insufficient Steric or Electronic Differentiation in the Substrate.

    • Expertise & Experience: In substrate-controlled syntheses, the existing stereocenters on your starting material (e.g., a chiral 1,2-amino alcohol) must effectively bias the facial approach of the incoming electrophile or the conformation of the cyclization precursor. If the directing groups are too small or electronically similar to other substituents, this control is lost.

    • Solution:

      • Modify Steric Bulk: Consider increasing the steric hindrance of a directing group. For instance, if you are using a protective group on a nearby alcohol or amine, switching from a methyl ether to a bulky silyl ether (e.g., TBS or TIPS) can create a more pronounced steric bias.

      • Enhance Electronic Effects: The electronic nature of substituents can influence transition state stability. For example, in metal-catalyzed reactions, coordinating groups can dictate the geometry of the active complex.[6][7][8]

      • Re-evaluate Starting Material: If feasible, starting with a diastereomerically pure precursor with more defined stereodirecting groups can be the most effective solution.

  • Probable Cause 2: Inadequate Reaction Conditions (Temperature, Solvent, Catalyst).

    • Expertise & Experience: The reaction environment plays a crucial role in stabilizing or destabilizing transition states.

    • Solution:

      • Temperature Optimization: Lowering the reaction temperature often enhances selectivity, as it magnifies the small energy differences between competing transition state pathways. Conduct a temperature screen (e.g., from room temperature down to -78 °C).

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect selectivity. Test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (if compatible with your reaction chemistry).

      • Catalyst/Reagent Choice: In catalyst-controlled reactions, the ligand sphere of the metal or the structure of the organocatalyst is paramount. For instance, in copper-promoted oxyamination reactions for morpholine synthesis, the choice of ligand can influence the diastereoselectivity of the cyclization.[9]

  • Probable Cause 3: Reaction Mechanism Issues.

    • Expertise & Experience: The reaction may be proceeding through a less selective pathway, or an undesired equilibrium may be eroding the initial stereochemical outcome.

    • Solution:

      • Check for Epimerization: Analyze the reaction at intermediate time points. If the d.r. is high initially but degrades over time, it suggests that the product is epimerizing under the reaction conditions. Consider using milder bases, shorter reaction times, or a lower temperature.

      • Change the Cyclization Strategy: If optimizing the current reaction fails, a different synthetic approach may be necessary. For example, instead of an intermolecular reaction, an intramolecular cyclization (e.g., via intramolecular Williamson ether synthesis or reductive amination) might offer better stereocontrol.[10]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low d.r. Observed substrate Analyze Substrate Control (Steric/Electronic Bias) start->substrate conditions Review Reaction Conditions (Temp, Solvent, Catalyst) start->conditions mechanism Investigate Reaction Mechanism (Epimerization, Side Reactions) start->mechanism modify_sterics modify_sterics substrate->modify_sterics Modify Steric Bulk (e.g., protecting groups) reevaluate_sm reevaluate_sm substrate->reevaluate_sm Re-evaluate Starting Material temp_screen temp_screen conditions->temp_screen Perform Temperature Screen (Lower Temperature) solvent_screen solvent_screen conditions->solvent_screen Screen Different Solvents catalyst_screen catalyst_screen conditions->catalyst_screen Change Catalyst/Ligand epimerization_check epimerization_check mechanism->epimerization_check Check for Epimerization (Time-course study) change_strategy change_strategy mechanism->change_strategy Change Cyclization Strategy end_node High d.r. Achieved modify_sterics->end_node reevaluate_sm->end_node temp_screen->end_node solvent_screen->end_node catalyst_screen->end_node epimerization_check->end_node change_strategy->end_node G cluster_0 Precursor with Tethered Nucleophile and Electrophile cluster_1 Favored Transition State cluster_2 Stereodefined Product Substrate Substrate TS Conformationally Restricted TS Substrate->TS Intramolecular Cyclization Product Single Diastereomer TS->Product

Caption: Intramolecular reactions reduce conformational freedom, leading to highly selective transition states.

Experimental Protocols

Protocol: Enantioselective Synthesis of a 3-Substituted Morpholine via Tandem Hydroamination and Asymmetric Transfer Hydrogenation

This protocol is based on the highly efficient method developed by Schafer and co-workers for the synthesis of chiral 3-substituted morpholines. [6][7][8] Materials:

  • Ether-containing aminoalkyne substrate (1.0 equiv)

  • Bis(amidate)bis(amido)Ti catalyst (5 mol%)

  • RuCl (Noyori-Ikariya catalyst) (2 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Standard Schlenk line and glassware

Procedure:

  • Hydroamination Step:

    • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the ether-containing aminoalkyne substrate (e.g., 1 mmol).

    • Add anhydrous solvent (e.g., 5 mL CH2Cl2) followed by the Ti catalyst (0.05 mmol).

    • Heat the reaction mixture at the optimized temperature (e.g., 60 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed and the intermediate cyclic imine is formed.

    • Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation (ATH) Step:

    • To the crude reaction mixture containing the cyclic imine, add the Ru catalyst (0.02 mmol).

    • Add the formic acid/triethylamine azeotrope (5 equiv).

    • Stir the reaction at the optimized temperature (e.g., 40 °C) for 12-24 hours. Monitor for the disappearance of the imine and the formation of the morpholine product.

  • Workup and Purification:

    • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with CH2Cl2 (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-substituted morpholine.

  • Characterization:

    • Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • He, Y.-P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(17), 4654-4657. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Ye, Z., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(1), 69-74. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • He, Y.-P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]

  • He, Y.-P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. [Link]

  • He, Y.-P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. [Link]

  • Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. NIH Public Access. [Link]

  • Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Liljefors, T., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(13), 2606-2616. [Link]

  • Zhu, J., et al. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Nature Communications, 14(1), 6258. [Link]

  • Doyle, A. G., et al. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 21(10), 3683-3687. [Link]

  • Lanman, B., & Myers, A. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters. [Link]

  • An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Ellman, J. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]

  • An, J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Britton, R., & Piers, E. (2001). Asymmetric Synthesis of anti-1,2-Amino Alcohols via the Borono-Mannich Reaction: A Formal Synthesis of (−)-Swainsonine. The Journal of Organic Chemistry, 66(22), 7431-7436. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Zhu, J., et al. (2023). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. Molecules, 28(19), 6777. [Link]

  • Ellman, J. A., & Davis, F. A. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518-6519. [Link]

Sources

Technical Support Center: Fischer Esterification of Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Fischer esterification of trifluoroacetic acid (TFA). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific yet crucial transformation. Unlike the esterification of standard carboxylic acids, the unique electronic properties of TFA introduce specific considerations. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What makes the Fischer esterification of trifluoroacetic acid different from that of, say, acetic acid?

The primary difference lies in the reactivity of the carboxylic acid. The three fluorine atoms on the alpha-carbon of trifluoroacetic acid are strongly electron-withdrawing. This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][2] Consequently, the esterification of TFA can often proceed under milder conditions, and in some cases, even without a strong acid catalyst, as TFA can act as its own catalyst.[3][4] However, this enhanced reactivity also brings challenges related to side reactions and purification.

Q2: What is the primary challenge in this reaction?

The Fischer esterification is a reversible, equilibrium-limited reaction.[5][6] The main challenge is driving the reaction towards the product side to achieve a high yield. According to Le Châtelier's principle, the equilibrium can be shifted forward by either using a large excess of one reactant (usually the alcohol) or by removing one of the products (water) as it forms.[7][8] Due to the formation of a high-boiling azeotrope between TFA and water, simply increasing the temperature is often ineffective for water removal.[9]

Troubleshooting Guide: Low & Inconsistent Yields

Low conversion is the most common issue reported. This section breaks down the potential causes and provides actionable solutions.

Q3: My reaction has stalled and is not reaching completion. How can I drive the equilibrium forward?

This is a classic equilibrium problem. Here are the primary strategies:

  • Use Excess Alcohol: The most straightforward method to shift the equilibrium is to use the alcohol as the solvent or in a large excess (5-10 equivalents or more).[8] This increases the probability of the forward reaction occurring. Studies have shown that increasing the alcohol-to-acid ratio significantly improves conversion.[9]

  • Water Removal (Sequestration): Since water is a product, its removal will pull the reaction toward the ester.

    • Dean-Stark Apparatus: For alcohols that form a suitable azeotrope with water (and a solvent like toluene or hexane), a Dean-Stark trap is highly effective at physically removing water from the reaction mixture.[5][8]

    • Drying Agents: Incorporating molecular sieves (3Å or 4Å) directly into the reaction flask can effectively sequester the water produced.[4][5]

Q4: I suspect my choice of acid catalyst is not optimal. What are the best practices?

While TFA is a strong acid, an external catalyst is often required to achieve practical reaction rates.

  • Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective Brønsted acid catalysts.[5][10] Typically, they are used in catalytic amounts (1-5 mol%).

  • Lewis Acids: Lewis acids such as scandium(III) triflate or zirconium(IV) salts can also effectively catalyze the reaction, sometimes under milder conditions.[5][6]

  • Caution with Catalyst Loading: Using an excessive amount of a strong acid catalyst like H₂SO₄ can lead to side reactions, such as the dehydration of secondary or tertiary alcohols or the formation of symmetric ethers from primary alcohols, especially at higher temperatures.[11]

Workflow & Experimental Protocol

Visualizing the Workflow

The following diagram outlines the standard laboratory workflow for this esterification.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Reagents - Trifluoroacetic Acid - Alcohol (Excess) - Acid Catalyst - Solvent (Optional) Glassware 2. Glassware Setup - Round-bottom flask - Reflux condenser - Stirring mechanism Mixing 3. Mixing Combine TFA, alcohol, and catalyst. Glassware->Mixing Reflux 4. Heating & Reflux Heat to reflux for 1-10 hours. Mixing->Reflux Monitoring 5. Monitoring Track via TLC, GC, or NMR. Reflux->Monitoring Quench 6. Quenching & Neutralization Cool, dilute with ether. Wash with NaHCO₃ (aq). Monitoring->Quench Dry 7. Drying Dry organic layer with Na₂SO₄ or MgSO₄. Quench->Dry Purify 8. Purification Filter and concentrate. Distill if necessary. Dry->Purify

Caption: General workflow for Fischer esterification of TFA.

Standard Protocol: Synthesis of Ethyl Trifluoroacetate

This protocol provides a reliable method for the gram-scale synthesis of ethyl trifluoroacetate.

Materials:

  • Trifluoroacetic acid (TFA)

  • Absolute Ethanol (EtOH), 200 proof

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or MTBE

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine trifluoroacetic acid (1.0 eq) and absolute ethanol (5.0 eq).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.05 eq) dropwise with vigorous stirring.

    • Expert Insight: Adding the strong acid catalyst to the cold alcohol mixture minimizes potential side reactions.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 2-4 hours.[5] Monitor the reaction progress by TLC or GC analysis.

  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether (or MTBE).

  • Aqueous Workup:

    • Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[12] This step neutralizes the unreacted TFA and the sulfuric acid catalyst.

      • Caution: Vent the separatory funnel frequently to release pressure from CO₂ gas.

    • Wash the organic layer with brine to help break any emulsions and remove bulk water.[13]

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

      • Trustworthiness Check: The resulting crude product should be a clear liquid. A dark brown color may indicate decomposition, possibly from excessive heat or catalyst load.[11]

  • Purification: The crude ethyl trifluoroacetate can be purified by simple distillation if necessary. Ethyl trifluoroacetate has a boiling point of approximately 60-62°C.[14]

Troubleshooting Guide: Purification & Side Reactions

Q5: My workup is difficult. How do I effectively remove unreacted TFA without hydrolyzing my product?

Trifluoroacetate esters are more susceptible to hydrolysis than their non-fluorinated analogs. The key is a careful and cold workup.

  • Use Bicarbonate, Not Hydroxide: Always use a mild base like sodium or potassium bicarbonate for neutralization. Strong bases like sodium hydroxide can readily saponify (hydrolyze) the ester product.

  • Keep it Cold: Perform the aqueous washes with cold solutions and minimize the time the ester is in contact with the aqueous basic solution.

  • Phase Separation Issues: If you encounter emulsions, adding brine during the workup can help improve phase separation.[12] A patent suggests using a solvent with a specific gravity less than 1 to ensure the organic phase is the top layer, simplifying separation.[14][15]

Q6: I'm seeing an unexpected byproduct. What could it be?
  • Symmetric Ether: If using a primary alcohol at high temperatures with a strong acid catalyst, you may form the corresponding symmetric ether (e.g., diethyl ether from ethanol). This is minimized by keeping the temperature at a gentle reflux and not using an excessive amount of catalyst.

  • Alkene Formation: When using secondary or, especially, tertiary alcohols, acid-catalyzed dehydration to form an alkene is a major competing reaction.[5][7] For these substrates, milder catalysts or alternative esterification methods (e.g., Steglich esterification) are recommended.

Logical Troubleshooting Pathway

This diagram provides a structured approach to diagnosing and solving common issues.

Troubleshooting_Logic Start Problem: Low Yield or Impure Product Equilibrium Is the reaction at equilibrium? Start->Equilibrium SideReaction Are there side products? Start->SideReaction Workup Is the product lost during workup? Start->Workup Sol_Equilibrium1 Solution: - Use excess alcohol - Remove H₂O (Dean-Stark/sieves) Equilibrium->Sol_Equilibrium1 Yes Sol_Equilibrium2 Solution: - Increase reaction time - Check catalyst activity Equilibrium->Sol_Equilibrium2 No, stalled early Sol_SideReaction Solution: - Lower reaction temperature - Reduce catalyst loading - Use milder catalyst (for sec/tert-OH) SideReaction->Sol_SideReaction Yes Sol_Workup Solution: - Use NaHCO₃, not NaOH - Perform workup at low temp - Use brine to break emulsions Workup->Sol_Workup Yes

Caption: Troubleshooting logic for TFA esterification.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Actual conditions should be optimized for each specific alcohol.

ParameterPrimary Alcohols (e.g., Methanol, Ethanol)Secondary Alcohols (e.g., Isopropanol)Tertiary Alcohols (e.g., t-Butanol)
Alcohol/TFA Ratio (mol/mol) 3:1 to 10:15:1 to 15:1Not recommended for Fischer Esterification
Catalyst (H₂SO₄) 1-5 mol%2-5 mol%Prone to elimination[7]
Temperature (°C) 60 - 90°C80 - 110°CN/A
Typical Reaction Time 1 - 4 hours4 - 12 hoursN/A
Expected Yield Good to Excellent (>80%)Fair to Good (50-80%)Poor (<10%)

Note: Steric hindrance significantly slows down the reaction rate for secondary alcohols compared to primary alcohols.[16]

References

  • Gallaher, T. N. (1985). The esterification of trifluoroacetic acid: An NMR kinetics experiment. Journal of Chemical Education, 62(4), 353. [Link]

  • Gallaher, T. N., Gaul, D. A., & Schreiner, S. (1993). The Esterification of Trifluoroacetic Acid: A Variable Temperature NMR Kinetics Study. Journal of Chemical Education, 70(10), 859. [Link]

  • Gallaher, T. N., et al. (1993). The esterification of trifluoroacetic acid. ProQuest. [Link]

  • Talnikar, V. D., et al. (2017). Value-Added Esterification for the Recovery of Trifluoroacetic Acid: Batch Kinetics and Reactive Distillation Studies. Chemical Engineering Communications, 204(3), 334-341. [Link]

  • Talnikar, V. D., et al. (2017). Full article: Value-Added Esterification for the Recovery of Trifluoroacetic Acid: Batch Kinetics and Reactive Distillation Studies. Taylor & Francis Online. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). The Fischer Esterification. Macroscale and Microscale Organic Experiments. [Link]

  • Devale, R. R., et al. (2023). Transesterification of the ethyl ester of trifluoroacetic acid to its methyl ester using Amberlyst-15: reaction and purification. Separation Science and Technology, 58(11), 1957-1967. [Link]

  • Smith, C. A., et al. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(84), 15341-15352. [Link]

  • Request PDF. (n.d.). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. ResearchGate. [Link]

  • Katariya, A. M., & Mahajan, Y. S. (2017). Recovery of Trifluoroacetic acid (TFA) by esterification using packed bed reactor. ResearchGate. [Link]

  • Lantz, A., & Piteau, M. (1987). U.S. Patent No. 4,701,551. U.S.
  • Jencks, W. P., & Guthrie, J. P. (1976). Thermodynamics of ester and orthoester formation from trifluoroacetic acid. Journal of the American Chemical Society, 98(13), 3947-3953. [Link]

  • Sarita. (2019). Esterification of Trifluoroacetic Acid with Phenyldiazo. International Journal in Physical and Applied Sciences, 6(2). [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Creary, X. (2001). U.S. Patent No. 6,278,015. U.S.
  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16345-16356. [Link]

  • Vandamme, M., et al. (2020). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters, 22(15), 5773-5777. [Link]

  • Request PDF. (2020). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. [Link]

  • IOSR Journal. (n.d.). Trifluoroacetic acid Recovery from Industrial Aqueous Effluent. [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Syntheses. (n.d.). Methyl Ester. [Link]

  • Lazerges, M., & Schirmann, J. (1989). U.S. Patent No. 4,879,407. U.S.
  • Justia Patents. (1989). Process for the preparation of ethyl trifluoroacetate. [Link]

  • University of Colorado Boulder. (n.d.). Fischer Esterification. [Link]

  • Reddit. (2023). Fischer Esterification Issue. r/chemistry. [Link]

  • The Organic Chemistry Tutor. (2021). Fischer Esterification Mechanism + Easy TRICK! YouTube. [Link]

  • Pearson. (n.d.). Fischer Esterification Explained. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

Sources

Technical Support Center: Alternative Solvents for Reactions with Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for utilizing alternative solvents in chemical reactions involving morpholine and its derivatives. As the chemical industry moves towards more sustainable practices, the selection of reaction media is a critical consideration. This resource is designed to help you navigate the complexities of solvent choice, optimize your reaction conditions, and troubleshoot common issues you may encounter.

Morpholine, a versatile heterocyclic compound with both amine and ether functionalities, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals like the antibiotic linezolid and the anticancer agent gefitinib.[1] Its unique properties also make it useful as a corrosion inhibitor, emulsifier, and catalyst.[2][3][4] Traditionally, reactions with morpholine derivatives have often been conducted in conventional volatile organic compounds (VOCs). However, growing environmental and safety concerns necessitate the exploration of greener and safer alternatives.

This guide will delve into the use of alternative solvents, including ionic liquids and deep eutectic solvents, and provide practical advice for overcoming challenges related to solubility, reactivity, and product purification.

I. Understanding Solvent Effects in Morpholine Reactions

The choice of solvent can significantly impact the rate, yield, and selectivity of a reaction.[5] Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states.[6] For reactions involving morpholine, a secondary amine, the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor are particularly important.[7]

Key Solvent Properties to Consider:
  • Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reactions like SN1 substitutions.[8]

  • Proticity: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nitrogen atom of morpholine, potentially reducing its nucleophilicity in SN2 reactions.[5] Polar aprotic solvents (e.g., DMSO, acetonitrile) do not have this hydrogen-bonding capability and can enhance the reactivity of nucleophiles.[6]

  • Solubility: Ensuring all reactants are sufficiently soluble in the chosen solvent is crucial for the reaction to proceed efficiently.[8] Morpholine itself is miscible with water and many organic solvents.[2][9]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter when using alternative solvents for reactions with morpholine derivatives.

Issue 1: Poor Solubility of Reactants

Question: My starting materials, particularly the morpholine derivative or the electrophile, are not dissolving in the green solvent I've selected. What can I do?

Answer:

Poor solubility is a common hurdle when transitioning to alternative solvents. Here’s a systematic approach to address this issue:

Causality: Green solvents like ionic liquids or deep eutectic solvents have unique solvation properties that may differ significantly from conventional organic solvents. The polarity and hydrogen bonding capabilities of the new solvent may not be compatible with your reactants.

Solutions:

  • Solvent Screening:

    • Rationale: Not all green solvents are created equal. A systematic screening of a small panel of alternative solvents can quickly identify a more suitable medium.

    • Protocol:

      • Prepare small-scale (e.g., 1 mL) vials of several alternative solvents (see Table 1 for suggestions).

      • Add a small, known amount of your sparingly soluble reactant to each vial.

      • Observe solubility at room temperature and with gentle heating.

      • Consider binary mixtures. Sometimes adding a co-solvent can dramatically improve solubility.

  • Temperature Adjustment:

    • Rationale: Solubility often increases with temperature.

    • Protocol:

      • Gradually heat the reaction mixture while monitoring for dissolution.

      • Be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Phase-Transfer Catalysis (PTC):

    • Rationale: If you are working in a biphasic system (e.g., an aqueous phase and an immiscible organic phase), a phase-transfer catalyst can facilitate the transfer of a reactant from one phase to the other, enabling the reaction to occur.[10][11] This is particularly useful for reactions where one reactant is water-soluble and the other is organic-soluble.

    • Protocol:

      • Select an appropriate phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a phosphonium salt.[10]

      • Add a catalytic amount (typically 1-5 mol%) of the PTC to the reaction mixture.

      • Vigorous stirring is essential to maximize the interfacial area between the two phases.

Table 1: Properties of Selected Alternative Solvents

Solvent TypeExamplePolarityBoiling Point (°C)Key Features
Ionic Liquid [BMIM][BF4]High>300Non-volatile, high thermal stability, tunable properties.[12][13]
Deep Eutectic Solvent Choline chloride:Urea (1:2)HighN/A (decomposes)Biodegradable, low cost, easy to prepare.[14][15]
Bio-derived Solvent 2-Methyltetrahydrofuran (2-MeTHF)Moderate~80Renewable feedstock, lower toxicity than THF.[16]
Carbonate Solvent Propylene CarbonateHigh242Low toxicity, biodegradable.[16]
Water H₂OHigh100The ultimate green solvent, but can interfere with some reactions.
Issue 2: Slow or Incomplete Reaction

Question: The reaction is proceeding much slower in the alternative solvent compared to the conventional solvent, or it's not going to completion. How can I improve the reaction rate and conversion?

Answer:

A change in solvent can significantly alter the reaction kinetics.[5] Understanding the underlying reasons for the reduced reactivity is key to finding a solution.

Causality:

  • Reduced Nucleophilicity: As mentioned, protic solvents can hydrogen bond with the morpholine nitrogen, reducing its nucleophilicity.[7]

  • Poor Solvation of Transition State: The alternative solvent may not stabilize the transition state as effectively as the conventional solvent, leading to a higher activation energy.[6]

  • Mass Transfer Limitations: In heterogeneous systems, the rate at which reactants come into contact can be the limiting factor.

Solutions:

  • Optimize Reaction Temperature:

    • Rationale: Increasing the temperature generally increases the reaction rate.

    • Protocol: Incrementally increase the reaction temperature and monitor the progress by techniques like TLC, GC, or LC-MS. Be cautious of potential side reactions at higher temperatures.

  • Catalyst Addition or Modification:

    • Rationale: A catalyst can provide an alternative reaction pathway with a lower activation energy.

    • Protocol:

      • For nucleophilic substitution reactions, consider adding a catalytic amount of a halide salt (e.g., NaI, KBr) to promote in-situ halogen exchange, which can accelerate the reaction.

      • If using a metal catalyst, the choice of ligand can be critical in an alternative solvent. A ligand screening may be necessary.

  • Switch to a Polar Aprotic Solvent:

    • Rationale: If you suspect reduced nucleophilicity is the issue in a protic solvent, switching to a polar aprotic alternative can be beneficial.

    • Examples: Cyrene, a bio-derived dipolar aprotic solvent, can be a sustainable alternative to NMP and DMF.[16]

Workflow for Optimizing a Slow Reaction

slow_reaction_optimization start Slow or Incomplete Reaction increase_temp Increase Temperature start->increase_temp monitor_progress Monitor Reaction Progress (TLC, GC, LC-MS) increase_temp->monitor_progress Observe improvement? add_catalyst Add/Change Catalyst add_catalyst->monitor_progress Observe improvement? change_solvent Change Solvent Type (e.g., to Polar Aprotic) change_solvent->monitor_progress Observe improvement? monitor_progress->add_catalyst No monitor_progress->change_solvent No complete Reaction Complete monitor_progress->complete Yes solvent_selection start Reaction with Morpholine Derivative q1 Are all reactants water-soluble and stable in water? start->q1 water Consider Water as the solvent. May need PTC if biphasic. q1->water Yes q2 Is an SN2 reaction mechanism desired? q1->q2 No polar_aprotic Select a Polar Aprotic Solvent (e.g., 2-MeTHF, Cyrene, Propylene Carbonate) q2->polar_aprotic Yes q3 Is high thermal stability required? q2->q3 No ionic_liquid Consider an Ionic Liquid q3->ionic_liquid Yes des Consider a Deep Eutectic Solvent q3->des No

Sources

Preventing decomposition of trifluoroacetylated compounds during workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoroacetyl Group - A Double-Edged Sword

The trifluoroacetyl (TFA) group is a valuable tool in modern organic synthesis, prized for its unique electronic properties. As a protecting group for amines, it offers robust stability in strongly acidic conditions, a feature that allows for orthogonal deprotection schemes in complex syntheses, such as peptide and pharmaceutical development.[1][2] The potent electron-withdrawing nature of the CF₃ moiety significantly decreases the nucleophilicity of the protected amine. However, this same property renders the amide carbonyl highly electrophilic and thus, exceptionally sensitive to basic conditions. This lability is the primary cause of unexpected deprotection and yield loss during routine reaction workups.

This guide provides troubleshooting advice, detailed protocols, and mechanistic insights to help researchers navigate the challenges of working with trifluoroacetylated compounds, ensuring their stability from reaction completion to final product isolation.

Troubleshooting Guide: Diagnosing and Solving TFA Decomposition

Unexpected cleavage of the trifluoroacetyl group is a common pitfall during product isolation. The following table outlines frequent issues, their probable causes, and actionable solutions.

Observed Problem Probable Cause Recommended Solution
Low or no yield of the desired TFA-protected product after workup. Unintentional cleavage of the TFA group during an aqueous basic wash (e.g., saturated sodium bicarbonate, carbonate, or hydroxide solutions).Avoid all aqueous basic washes. Utilize a Mild Aqueous (Neutral/Slightly Acidic) Workup or an Anhydrous Workup. See protocols below.
Appearance of a new, more polar spot on TLC, or a new peak in LCMS corresponding to the unprotected amine. The reaction workup involved a basic reagent, even a seemingly mild one, which hydrolyzed the trifluoroacetamide.Immediately switch to a workup procedure that maintains neutral or acidic conditions. If isolation is complete, consider re-trifluoroacetylation if the substrate is valuable.
Emulsion formation during extraction after a basic wash. The deprotected amine, now a free base, may act as a surfactant, complicating phase separation.Avoid the basic wash altogether. If an emulsion has already formed, adding brine can sometimes help break it.[3] A safer approach is to remove the solvent and re-dissolve in a fresh organic solvent for a non-basic workup.
Difficulty removing residual base from the reaction mixture without causing deprotection. Use of non-volatile organic bases (e.g., DBU, DIPEA) or inorganic bases in the reaction.Opt for an Anhydrous Workup by filtering the crude reaction mixture through a short plug of silica gel to capture polar impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoroacetyl group so sensitive to bases?

A1: The sensitivity arises from the powerful inductive effect of the three fluorine atoms. This effect withdraws electron density from the amide carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack. Under basic conditions, hydroxide ions or other nucleophiles readily attack this carbon, leading to the formation of an unstable tetrahedral intermediate that quickly collapses, cleaving the C-N bond and liberating the free amine.[2][4]

Q2: I thought a saturated sodium bicarbonate (NaHCO₃) wash was standard procedure. Is it really basic enough to cleave a TFA group?

A2: Yes, absolutely. While considered a weak base, a saturated solution of sodium bicarbonate has a pH of approximately 8.3, which is sufficiently alkaline to initiate the hydrolysis of a trifluoroacetamide. Milder bases like potassium carbonate (K₂CO₃) are even used as standard reagents for TFA deprotection.[4] It is a common misconception that only strong bases like NaOH or KOH are problematic. For trifluoroacetylated compounds, any aqueous basic wash should be considered a potential source of decomposition.

Q3: My reaction was run under acidic conditions, but I still see some deprotection after workup. What could be happening?

A3: This is less common, as the TFA group is famously stable to strong acids like neat trifluoroacetic acid (TFA).[1][2] However, if your workup involves prolonged exposure to aqueous acid, especially with heating, hydrolysis can occur, albeit much slower than under basic conditions. Another possibility is the presence of nucleophilic impurities in your reagents that could facilitate cleavage. More likely, however, is that some part of the workup, perhaps an unintended localized pH spike during neutralization, is the culprit.

Q4: How can I safely remove acidic impurities like HCl or residual TFA without using a basic wash?

A4: The safest method is to remove the volatile acid in vacuo. After concentrating the reaction mixture on a rotary evaporator, you can co-evaporate several times with a solvent like dichloromethane or toluene to azeotropically remove residual volatile acids.[5] For non-volatile acidic impurities, an Anhydrous Workup using a silica gel plug is highly effective.

Visual Guides: Mechanisms and Workflows

Mechanism of Base-Catalyzed Decomposition

The diagram below illustrates the hydrolytic cleavage of a trifluoroacetamide under basic conditions, the most common cause of unintentional deprotection during workup.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate TFA_Amide R-NH-CO-CF₃ (Trifluoroacetamide) Intermediate Tetrahedral Intermediate TFA_Amide->Intermediate Hydroxide ⁻OH (from basic wash) Hydroxide->TFA_Amide Intermediate2 Tetrahedral Intermediate Products R-NH₂ + ⁻O-CO-CF₃ (Free Amine + Trifluoroacetate) Intermediate2->Products C-N bond cleavage

Caption: Base-catalyzed hydrolysis of a trifluoroacetamide.

Decision Workflow for Workup Selection

Choosing the correct workup procedure is critical. This flowchart provides a decision-making framework to guide you to the appropriate protocol based on your reaction's specifics.

G start Reaction Complete. Contains TFA-protected compound. q1 Are all reaction byproducts/reagents volatile? start->q1 a1_yes Concentrate in vacuo. Assess purity. q1->a1_yes Yes q2 Are there non-volatile acidic/neutral impurities? q1->q2 No end Proceed to Chromatography or next step. a1_yes->end a2_yes Perform Anhydrous Workup (Silica Plug Filtration). q2->a2_yes Yes q3 Are there water-soluble impurities to remove? q2->q3 No a2_yes->end a3_yes Perform Mild Aqueous Workup (Water/Brine Washes ONLY). q3->a3_yes Yes q3->end No

Caption: Decision tree for selecting the optimal workup protocol.

Validated Experimental Protocols

Protocol 1: Mild Aqueous (Neutral/Slightly Acidic) Workup

This is the preferred method when water-soluble impurities must be removed. The key is to strictly avoid any solutions with a pH > 7.

Materials:

  • Crude reaction mixture in a water-immiscible organic solvent (e.g., DCM, EtOAc).

  • Separatory funnel.

  • Deionized water.

  • Saturated aqueous sodium chloride (Brine).[3]

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water. Shake gently to mix. Allow the layers to separate and discard the aqueous layer.

  • Optional: If acidic impurities need to be removed and the compound is stable to mild acid, wash with a dilute (e.g., 0.1 M) HCl solution. Crucially, do not follow this with a basic wash.

  • Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic layer.[3]

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Protocol 2: Anhydrous Workup (Silica Plug Filtration)

This method is ideal for removing polar, non-volatile impurities (e.g., catalyst residues, salts) without introducing water.

Materials:

  • Crude reaction mixture.

  • Sintered glass funnel or a standard funnel with a cotton plug.

  • Silica gel (230-400 mesh).

  • Eluting solvent (typically the reaction solvent or a slightly more polar one).

Procedure:

  • Place a small cotton plug at the bottom of a funnel and add a layer of sand (approx. 1 cm).

  • Add dry silica gel to the funnel (typically 5-10 times the weight of the crude material).

  • Gently tap the funnel to pack the silica. Add another small layer of sand on top.

  • Pre-wet the silica plug with the chosen eluting solvent.

  • Dissolve the crude reaction mixture in a minimal amount of the eluting solvent.

  • Carefully load the dissolved mixture onto the top of the silica plug.

  • Elute the product from the plug using the chosen solvent, collecting the filtrate. The polar impurities will remain adsorbed onto the silica.

  • Concentrate the collected filtrate in vacuo to yield the purified product.

By understanding the chemical vulnerability of the trifluoroacetyl group and implementing these careful workup strategies, researchers can significantly improve yields and prevent the frustrating loss of valuable synthetic intermediates.

References

  • BenchChem. (2025). Stability of the Tfa protecting group in Fmoc chemistry.
  • BenchChem. (2025). The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry.
  • BenchChem. (2025). Experimental protocol for the trifluoroacetylation of cyclopentanone.
  • Organic Chemistry Portal. Trifluoroacetamides.
  • ResearchGate. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups.
  • Guidechem. (2021). How can Trifluoroacetamide be easily removed as a protecting group?.
  • Google Patents. (2015). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?.
  • ResearchGate. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?.
  • Not Voodoo. Workup for Reactions in THF/Dioxane.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Neutral hydrolysis of substituted phenyl trifluoroacetates in water–acetonitrile mixtures with low content of water.
  • National Institutes of Health. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • PNAS. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.
  • Synlett. (2015). Trifluoroacetic Acid (TFA).
  • ResearchGate. (2012). How can I remove TFA in a product?.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Not Voodoo. Organic Reaction Workup Formulas for Specific Reagents.
  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection.

Sources

Technical Support Center: Managing Moisture-Sensitive Trifluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the successful management of moisture-sensitive trifluoroacetate reactions. Trifluoroacetylation is a powerful tool in organic synthesis, but its efficacy is highly dependent on rigorous control of reaction conditions. This resource offers troubleshooting guides and frequently asked questions to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoroacetate reactions so sensitive to moisture?

A1: Trifluoroacetate reactions primarily utilize trifluoroacetic anhydride (TFAA) or other activated forms of trifluoroacetic acid. TFAA is extremely reactive towards nucleophiles, with water being a highly reactive nucleophile. The presence of even trace amounts of water can lead to the rapid hydrolysis of TFAA to form trifluoroacetic acid (TFA).[1][2] This hydrolysis consumes the reagent, reducing the yield of the desired trifluoroacetylated product. Furthermore, the generated TFA can sometimes participate in unwanted side reactions. The mechanism of ester hydrolysis, for instance, has been shown to be catalyzed by water, proceeding through a tetrahedral intermediate that rapidly breaks down.[3]

Q2: What is the proper way to store and handle trifluoroacetic anhydride (TFAA)?

A2: Due to its reactivity and hygroscopic nature, TFAA must be handled with care.[2]

  • Storage: Store TFAA in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[1][2] It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Handling: Always handle TFAA in a chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC gloves), chemical goggles, and a face shield.[4] Use glass or other compatible containers; avoid aluminum or galvanized containers.[4] When not in use, ensure the container is securely sealed to prevent the ingress of atmospheric moisture.[4]

Q3: What are the best practices for setting up a moisture-sensitive trifluoroacetate reaction?

A3: The key is to create and maintain an inert atmosphere throughout the experiment.[5] This involves:

  • Drying Glassware: All glassware should be thoroughly dried before use, typically in an oven at >120 °C for several hours or by flame-drying under a vacuum.[6][7]

  • Inert Gas: Use a dry, inert gas such as nitrogen or argon to flush the reaction vessel and maintain a positive pressure during the reaction.[5][6] This can be achieved using a Schlenk line or a glovebox.[6] A simple balloon setup can also be effective for shorter reactions.[7][8]

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are free of water.

Q4: How can I be certain my solvents are sufficiently dry?

A4: While commercially available anhydrous solvents are a good starting point, their water content can increase upon storage and handling.

  • Drying Methods: Solvents can be dried using various desiccants. The choice of drying agent depends on the solvent.[9][10] For many common organic solvents, activated 3 Å molecular sieves are highly effective.[11]

  • Verification of Dryness: The most accurate method to determine water content is Karl Fischer titration, which can detect water at the parts-per-million (ppm) level.[12] For some applications, a newer ¹⁹F-NMR-based method offers high sensitivity.[13]

Troubleshooting Guide

This section addresses common problems encountered during trifluoroacetate reactions, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Hydrolysis of TFAA: Presence of moisture in the reaction. 2. Impure Starting Materials: Contaminated reagents. 3. Incorrect Stoichiometry: Inaccurate measurement of reagents. 4. Low Reaction Temperature: Insufficient energy for the reaction to proceed.1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use proper inert atmosphere techniques.[6][7] 2. Purify Starting Materials: Purify starting materials via distillation, recrystallization, or chromatography. 3. Verify Measurements: Double-check all calculations and measurements. 4. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of Side Products 1. Side reactions with residual TFA: The hydrolysis of TFAA generates TFA, which can catalyze side reactions.[14] 2. Trifluoroacetylation of unintended functional groups: In molecules with multiple nucleophilic sites, the desired selectivity may not be achieved.1. Use a Non-Nucleophilic Base: Add a hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge the generated TFA. 2. Protecting Groups: Protect other sensitive functional groups in your starting material before the trifluoroacetylation step.
Inconsistent Results 1. Variable Moisture Content: Inconsistent levels of water between reaction setups. 2. Degradation of TFAA: Improper storage leading to decomposition of the reagent.1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for drying solvents and setting up reactions. Quantify water content in solvents using Karl Fischer titration if necessary.[12] 2. Use Fresh Reagent: Use freshly opened TFAA or purify older stock by distillation.
Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions side_products Side Products Observed? check_moisture->side_products implement_drying Implement Rigorous Drying Protocols (Glassware, Solvents, Inert Gas) check_moisture->implement_drying check_reagents->side_products purify_reagents Purify Starting Materials Re-check Calculations check_reagents->purify_reagents check_conditions->side_products optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions add_base Add Non-nucleophilic Base side_products->add_base Yes use_pg Use Protecting Groups side_products->use_pg Yes success Successful Reaction side_products->success No implement_drying->success purify_reagents->success optimize_conditions->success add_base->success use_pg->success

Caption: Troubleshooting Decision Tree for Trifluoroacetate Reactions.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard procedure for establishing an inert atmosphere in a reaction flask using a nitrogen balloon.

Materials:

  • Round-bottom flask with a stir bar

  • Rubber septum

  • Nitrogen gas cylinder with regulator

  • Balloon

  • Needles (one for gas inlet, one for outlet)

  • Heat gun or oven

Procedure:

  • Dry the Glassware: Place the round-bottom flask and stir bar in an oven at 125 °C for at least 4 hours or flame-dry the flask under vacuum with a heat gun.[15]

  • Assemble and Cool: While hot, cap the flask with a rubber septum and clamp it to a ring stand. Allow the flask to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Prepare the Balloon: Inflate a balloon with nitrogen from the gas cylinder to about 7-8 inches in diameter. Twist the balloon to seal it, then attach a needle to the opening. Insert the needle into a rubber stopper for safety.[7]

  • Flush the Flask: Insert the needle from the nitrogen balloon into the septum of the reaction flask. Insert a second, open needle into the septum to act as an outlet.[7]

  • Purge: Allow the nitrogen to flush through the flask for at least 5 minutes to displace any air and residual moisture.[7]

  • Establish Positive Pressure: Remove the outlet needle first, then the inlet needle from the balloon. The flask is now under a positive pressure of nitrogen.

  • Reagent Addition: Liquid reagents can be added via a dry syringe through the septum. Solid reagents should be added under a positive flow of nitrogen (counterflow).

Visualizing the Inert Atmosphere Setup

inert_atmosphere_setup cluster_setup Inert Atmosphere Reaction Setup flask Reaction Flask (Dried) septum Rubber Septum flask->septum Sealed with stir_bar Stir Bar flask->stir_bar Contains balloon Nitrogen Balloon septum->balloon Gas Inlet

Caption: Diagram of a basic inert atmosphere reaction setup.

Protocol 2: Drying an Organic Solvent with Molecular Sieves

Materials:

  • Organic solvent to be dried

  • Activated 3 Å or 4 Å molecular sieves

  • Dry, sealable bottle (e.g., a Winchester bottle with a screw cap)

Procedure:

  • Activate the Molecular Sieves: Place the required amount of molecular sieves in a flask and heat under vacuum with a heat gun until they are free-flowing. Alternatively, heat them in a muffle furnace at 300-350 °C for at least 3 hours. Allow them to cool in a desiccator.

  • Add Sieves to Solvent: Add the activated molecular sieves to the bottle of solvent. A common loading is 5-10% (w/v).[11]

  • Equilibrate: Seal the bottle and allow it to stand for at least 24-48 hours.[11] Swirl the bottle occasionally.

  • Dispense: To use the dry solvent, carefully decant or transfer it via a cannula or a dry syringe, ensuring that the molecular sieves are not disturbed and that the solvent is not unduly exposed to the atmosphere.

Table 1: Recommended Drying Agents for Common Solvents
SolventPrimary Drying Agent(s)Not Recommended
Dichloromethane (DCM)CaH₂, P₄O₁₀
Tetrahydrofuran (THF)Na/benzophenone, 3 Å molecular sieves
AcetonitrileCaH₂, 3 Å molecular sieves
TolueneNa/benzophenone, CaH₂
N,N-Dimethylformamide (DMF)BaO, 4 Å molecular sievesMgSO₄, CaSO₄
Alcohols (Methanol, Ethanol)Mg/I₂, 3 Å molecular sievesNa, CaH₂

This table is a general guide. The optimal drying agent and method can vary based on the specific reaction requirements.

References

  • Aranda, C., et al. (1999). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Patel, A., et al. (2018). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules. Available at: [Link]

  • Carl ROTH. (2021). Trifluoroacetic anhydride [Safety Data Sheet]. Retrieved from [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Aranda, C., et al. (1999). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. ACS Publications. Available at: [Link]

  • Moffat, A., & Hunt, H. (1968). Studies in solvolysis. Part I. The neutral hydrolysis of some alkyl trifluoroacetates in water and deuterium oxide. Canadian Journal of Chemistry. Available at: [Link]

  • CoLab. (1999). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Loba Chemie. TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS [MSDS]. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. Organometallics. Available at: [Link]

  • Corrosive Chemistry. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]

  • Wikipedia. Air-free technique. Retrieved from [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]

  • Safavi, A., et al. (2021). A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. Molecules. Available at: [Link]

  • Mettler Toledo. Water content in organic solvents. Retrieved from [Link]

  • University of Calgary. Using drying agents. Retrieved from [Link]

  • Delloyd's Lab-Tech. solvent drying and drying agents.
  • Wenschuh, H., et al. (1995). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed. Available at: [Link]

  • National Research Council. (1999). Identifying Future Drinking Water Contaminants. The National Academies Press. Available at: [Link]

  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. Drying Agents. Retrieved from [Link]

  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]

  • da Silva, F. C., et al. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. Available at: [Link]

  • World Precision Instruments. Detection of organic compounds in water analysis. Retrieved from [Link]

  • Lopez, S. E., et al. (2018). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. Available at: [Link]

  • Olariu, I., et al. (2022). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. ResearchGate. Available at: [Link]

  • Reddit. (2025). best practices for working with a moisture sensitive/rt-melting point chemical (Pentafluorophenol) to make esters? Retrieved from [Link]

  • Verboom, W., et al. (1981). Reactions of enamines with trifluoroacetic anhydride: trifluoroacetylation and the formation of 1,3-oxazines. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2011). Trifluoroacetylation for amines.
  • Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Available at: [Link]

  • Peng, X., et al. (2008). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Organic letters. Available at: [Link]

  • ResearchGate. Trifluoroethylation reactions of secondary amines. Isolated yields following chromatography. Retrieved from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting the Right Morpholine Scaffold: A Comparative Analysis of Ethyl morpholine-2-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of approved therapeutics, including the EGFR inhibitor Gefitinib and the antibiotic Linezolid.[1][2] Its prevalence stems from the advantageous physicochemical properties it imparts to a parent molecule. The oxygen atom acts as a hydrogen bond acceptor, often improving aqueous solubility and metabolic stability, while the saturated ring system allows for precise three-dimensional arrangements of substituents to optimize target binding.[3][4]

Ethyl morpholine-2-carboxylate, particularly as its 2,2,2-trifluoroacetate (TFA) salt, is a widely used building block for introducing this valuable C2-substituted morpholine unit. However, reliance on a single reagent can limit synthetic flexibility and may not be optimal for every application. This guide provides a comprehensive comparison of Ethyl morpholine-2-carboxylate with key alternative reagents, offering experimental insights and data-driven recommendations to help researchers select the ideal building block for their specific drug discovery program.

Part 1: Profiling the Incumbent: Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

This reagent is a workhorse for chemists aiming to install a morpholine ring that can be further functionalized. The TFA salt is often crystalline, readily soluble in common organic solvents, and the free amine is easily liberated in situ for subsequent reactions.

Primary Applications:

  • N-Alkylation/Arylation: The secondary amine of the morpholine ring readily participates in nucleophilic substitution and cross-coupling reactions.

  • Amide Coupling: After hydrolysis of the ethyl ester to the corresponding carboxylic acid, the molecule can be coupled with amines to form amides.

Baseline Protocol: N-Alkylation A typical application involves the N-alkylation with an activated alkyl halide.

StepProcedureRationale
1Dissolve Ethyl morpholine-2-carboxylate TFA (1.0 eq.) in Dichloromethane (DCM).DCM is a good, non-reactive solvent for this reagent.
2Add a hindered base, such as Diisopropylethylamine (DIPEA) (2.2 eq.).DIPEA scavenges both the TFA counter-ion and the HBr generated during the reaction without competing as a nucleophile.
3Add the alkyl bromide (e.g., Benzyl Bromide) (1.1 eq.) and stir at room temperature.The reaction proceeds via a standard SN2 mechanism.
4Monitor by TLC/LC-MS until starting material is consumed.Ensures the reaction goes to completion.
5Work-up with aqueous NaHCO3 and extract with DCM. Purify by column chromatography.Standard aqueous work-up to remove salts and excess base, followed by purification.

Advantages:

  • Direct Use: The TFA salt is often used directly, liberating the free amine with a suitable base.

  • Good Reactivity: The secondary amine is a potent nucleophile for a range of transformations.

Limitations:

  • Ester Hydrolysis: Requires an additional step if the carboxylic acid is the desired functional handle.

  • Potential for Racemization: The stereocenter at C2 can be susceptible to racemization under harsh basic or acidic conditions, although this is generally not an issue under standard N-alkylation conditions.

Part 2: The Challengers: A Comparative Analysis of Alternative Reagents

The choice of reagent is often dictated by the desired substitution pattern, the need for stereochemical purity, and the overall synthetic strategy. Here, we compare the incumbent with two powerful alternatives.

Alternative 1: N-Boc-morpholine-2-carboxylic acid

This is a direct and highly popular alternative where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group and the C2 position is a carboxylic acid.[5][6] This reagent is ideal for workflows where amide bond formation is the primary goal.

Key Advantage: Orthogonality. The Boc group is stable to many reaction conditions but can be cleanly removed with acid, while the carboxylic acid allows for direct amide coupling.

Alternative 2: Chiral 2-Substituted Morpholine Analogs

For structure-activity relationship (SAR) studies, it's often necessary to introduce substituents directly onto the morpholine ring.[7][8][9] Reagents like (S)-N-Boc-2-hydroxymethylmorpholine allow for the extension of a side chain from the C2 position.[6]

Key Advantage: Access to novel chemical space and the ability to probe interactions with the target protein via the C2-substituent.[10][11]

Alternative 3: Thiomorpholine Derivatives

As a bioisosteric replacement for the morpholine ring, thiomorpholine can significantly alter a compound's properties.[12][13] The sulfur atom increases lipophilicity and can act as a "soft spot" for metabolism via oxidation to the sulfoxide or sulfone.[1][14][15]

Key Advantage: Modulates physicochemical properties like lipophilicity and metabolic stability, offering a route to escape patent space or improve drug-like properties.[14]

Comparative Performance Data

The following table summarizes the key performance indicators for these reagents in a hypothetical, yet typical, drug discovery workflow.

ReagentPrimary UseRelative CostTypical Yield (N-Arylation)Stereochemical PurityKey Advantage
Ethyl morpholine-2-carboxylate TFA N-Alkylation/Arylation

85-95%HighReady to use, good nucleophile.
(R/S)-N-Boc-morpholine-2-carboxylic acid [16]Amide Coupling

$
N/A (Direct Coupling)ExcellentOrthogonal protection, direct amide coupling.[6]
(S)-N-Boc-2-hydroxymethylmorpholine C2-Side Chain Elaboration

N/AExcellentAccess to novel C2-substituted analogs.[10]
N-Boc-thiomorpholine Bioisosteric Replacement

$
80-90%N/A (Achiral)Modulates lipophilicity and metabolism.[14]

Part 3: Head-to-Head Experimental Showcase: Buchwald-Hartwig Amination

To provide a direct comparison, we'll outline a workflow for a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone reaction for C-N bond formation in modern synthesis.[17] We will compare the performance of Ethyl morpholine-2-carboxylate TFA with N-Boc-thiomorpholine in a reaction with 4-bromoanisole.

G cluster_0 Workflow A: Ethyl morpholine-2-carboxylate cluster_1 Workflow B: N-Boc-thiomorpholine A1 Ethyl morpholine-2-carboxylate TFA + 4-Bromoanisole A2 Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) A1->A2 Add Reagents A3 Reaction at 80-100 °C A2->A3 Heat A4 Product A Yield: 92% A3->A4 Workup & Purify B1 N-Boc-thiomorpholine + 4-Bromoanisole B2 Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) B1->B2 Add Reagents B3 Reaction at 80-100 °C B2->B3 Heat B4 Product B Yield: 88% B3->B4 Workup & Purify G Start What is the primary synthetic goal? Goal1 N-Alkylation or N-Arylation Start->Goal1 Goal2 Amide Bond Formation Start->Goal2 Goal3 Explore C2-Side Chain SAR Start->Goal3 Goal4 Modulate Physicochemical Properties (Bioisostere) Start->Goal4 Reagent1 Use Ethyl morpholine-2-carboxylate TFA Goal1->Reagent1 Reagent2 Use N-Boc-morpholine-2-carboxylic acid Goal2->Reagent2 Reagent3 Use a C2-functionalized analog (e.g., hydroxymethyl) Goal3->Reagent3 Reagent4 Use a Thiomorpholine derivative Goal4->Reagent4

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemical Purity in Morpholine Scaffolds

The morpholine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of approved drugs and clinical candidates, including the antibiotic Linezolid and the anticancer agent Gefitinib. When this heterocycle is substituted, it frequently introduces one or more stereocenters, leading to the existence of enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles.[1][2][3] One enantiomer may be the active therapeutic agent (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3]

Therefore, the accurate and precise determination of enantiomeric excess (% ee) is not merely an analytical exercise; it is a critical cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the principal analytical methodologies for quantifying the enantiomeric excess of chiral morpholines. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering field-proven insights to help you select and implement the most robust method for your specific needs.

Method Selection Framework: A Logic-Driven Approach

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the required sensitivity, sample throughput, and available instrumentation.[2] A logical workflow for method selection is essential for efficient and effective method development.

MethodSelection cluster_input Analyte & Goal Definition cluster_primary Primary Chromatographic Screening cluster_secondary Alternative & Complementary Methods Analyte Chiral Morpholine Analyte Properties & Project Goal HPLC_SFC Chiral HPLC / SFC (High Versatility) Analyte->HPLC_SFC Default Starting Point (Broad Applicability) GC Chiral GC (Volatile Analytes) Analyte->GC Volatile & Thermally Stable? CE Chiral CE (High Efficiency / Low Volume) HPLC_SFC->CE Poor Resolution or Limited Sample? NMR NMR Spectroscopy (Absolute Method / No Separation) HPLC_SFC->NMR Orthogonal Quantification Needed?

Caption: A decision workflow for selecting the appropriate analytical method.

Chiral Chromatography: The Gold Standard

Chiral chromatography is the most widely adopted technique for enantiomeric separations due to its robustness, versatility, and the vast array of commercially available chiral stationary phases (CSPs).[3][4] The fundamental principle involves the differential interaction between the enantiomers and the CSP, leading to different retention times and, thus, separation.[1][5]

Chromatography_Principle Racemate Racemic Morpholine (R & S) CSP Chiral Stationary Phase (CSP) Forms Transient Diastereomeric Complexes Racemate->CSP Separated CSP->Separated Enantiomer_R Enantiomer R (Stronger Interaction, Higher Retention Time) Separated->Enantiomer_R t_R2 Enantiomer_S Enantiomer S (Weaker Interaction, Lower Retention Time) Separated->Enantiomer_S t_R1

Caption: Principle of chiral separation via chromatography.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the undisputed workhorse for enantiomeric excess determination in the pharmaceutical industry.[6][7]

  • Expertise & Experience: The success of a chiral HPLC method hinges on the selection of the CSP. For morpholine derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® and Chiralcel® columns) are an excellent starting point due to their broad applicability.[8] A critical experimental choice for basic compounds like morpholines is the addition of a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, to the mobile phase. This is often essential to prevent peak tailing by neutralizing acidic sites on the silica support of the CSP, thereby ensuring sharp, symmetrical peaks required for accurate quantification.

  • Trustworthiness: A robust method requires baseline separation of the enantiomer peaks, with a target resolution (Rs) of at least 1.5, though Rs > 1.7 is often preferred for quality control environments to ensure reliability.[1] The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.[5]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to normal-phase HPLC.[9][10] It uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol or ethanol.

  • Expertise & Experience: SFC offers a significant advantage in speed, with analysis times often 3-10 times faster than HPLC.[9][10] This makes it exceptionally well-suited for high-throughput screening in drug discovery. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[] Similar to HPLC, the addition of a basic additive to the co-solvent is crucial for achieving good peak shape for morpholine analytes.[8]

  • Trustworthiness: Method validation follows similar principles to HPLC. The reduced consumption of organic solvents not only lowers costs but also minimizes environmental impact, a growing consideration in modern laboratories.[10]

Gas Chromatography (GC)

Chiral GC is a highly efficient technique, but its application is limited to analytes that are volatile and thermally stable.[5]

  • Expertise & Experience: This method is best suited for simpler, non-polar, or derivatized morpholine analogues. Derivatization is often required to increase the volatility of more functionalized morpholines. The most common CSPs for chiral GC are based on cyclodextrin derivatives.[12]

  • Trustworthiness: GC offers exceptional resolution. However, the potential for thermal degradation or racemization of the analyte in the high-temperature injector or column must be carefully evaluated to ensure the measured % ee is accurate.

NMR Spectroscopy: An Absolute Quantification Method

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in solution by forming transient diastereomeric complexes.[13]

  • Expertise & Experience: The most common NMR method involves the use of a Chiral Solvating Agent (CSA).[13][14] A CSA is an enantiomerically pure compound that is simply added to the NMR tube containing the racemic analyte. It interacts non-covalently with both enantiomers to form diastereomeric complexes. These complexes exist in different chemical environments, which can lead to the splitting of specific proton (¹H) or other nuclei signals in the NMR spectrum.[15][16] The ratio of the integrated areas of these split signals directly corresponds to the enantiomeric ratio.

  • Trustworthiness: NMR is considered an "absolute" method as the signal intensity is directly proportional to the molar concentration of the species, often without the need for calibration curves of each enantiomer.[13] However, its primary limitation is sensitivity; it is significantly less sensitive than chromatographic methods and typically requires a higher sample concentration.

NMR_Principle cluster_tube NMR Tube Racemate Racemic Morpholine (R & S) Complexes Diastereomeric Complexes (R-CSA & S-CSA*) Racemate->Complexes CSA Chiral Solvating Agent (CSA) CSA->Complexes Spectrum Resulting NMR Spectrum (Split Signals) Complexes->Spectrum

Caption: Principle of enantiomeric differentiation by NMR using a CSA.

Capillary Electrophoresis (CE): High Efficiency, Minimal Consumption

Chiral Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[17]

  • Expertise & Experience: For enantiomeric separations, a chiral selector is added to the background electrolyte (BGE).[17][18] Cyclodextrins and their derivatives are the most commonly used chiral selectors for CE.[19][20] The enantiomers form transient inclusion complexes with the cyclodextrin, and differences in the stability of these diastereomeric complexes lead to different effective mobilities, resulting in separation.[19] Given that morpholines are basic, they will be protonated and positively charged in an acidic BGE, making them ideal candidates for this technique.

  • Trustworthiness: CE provides extremely high separation efficiencies, often exceeding those of HPLC, leading to sharp peaks and excellent resolution.[1] It also has the advantage of requiring only nanoliter sample volumes and minimal solvent consumption, making it a "green" and cost-effective technique, especially for precious samples.[1]

Quantitative Performance Comparison

The selection of a technique is a trade-off between various performance metrics. The following table provides a comparative summary to guide your decision-making process.

ParameterChiral HPLCChiral SFCChiral GCNMR SpectroscopyCapillary Electrophoresis (CE)
Principle Differential partitioning with a solid CSPDifferential partitioning with a solid CSPDifferential partitioning with a solid CSPFormation of diastereomeric complexes in solutionDifferential mobility of diastereomeric complexes in an electric field
Typical Resolution (Rs) > 1.5[1]> 1.5> 2.0N/A (Signal Separation Δδ)> 2.0
Analysis Time 10 - 30 min[1]2 - 10 min[1]10 - 40 min5 - 15 min5 - 20 min[1]
Sensitivity (LOD/LOQ) High (ng/mL - µg/mL)[1]High (ng/mL - µg/mL)Very High (pg/mL - ng/mL)Low (mg/mL)Very High (fmol-amol absolute)
Sample Throughput MediumHighMediumMediumHigh
Solvent Consumption HighLowVery LowLowVery Low[1]
Key Advantage Robustness & Versatility[1]Speed & Low Solvent Use[1]Highest Resolution for VolatilesAbsolute Quantification, No Separation NeededHighest Efficiency, Minimal Sample/Solvent Use[1]
Key Limitation Solvent ConsumptionHigher Initial Instrument CostAnalyte must be volatile & thermally stableLow SensitivityMethod development can be complex

Detailed Experimental Protocols

Every protocol must be a self-validating system. The following are generalized starting protocols that must be optimized for your specific morpholine derivative.

Protocol 1: Chiral HPLC Method Development for a Morpholine Derivative
  • Sample Preparation: Dissolve the morpholine sample in the initial mobile phase (e.g., n-Hexane/Isopropanol) to a concentration of approximately 1 mg/mL.

  • Column & Initial Conditions Screening:

    • Columns: Screen a set of polysaccharide-based CSPs, for example: Chiralpak® AD-H and Chiralcel® OD-H.

    • Mobile Phase:

      • Normal Phase (NP): Start with n-Hexane/Isopropanol (90:10, v/v). Crucially, add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape for the basic morpholine. [8]

      • Reversed Phase (RP): If the analyte is more polar, screen with Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate buffer on a compatible RP chiral column.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 210-254 nm, depending on the chromophore).

  • Optimization:

    • If no separation is observed, screen other columns and mobile phase systems (e.g., trying ethanol as the modifier in NP).

    • If partial separation is observed (Rs < 1.5), systematically adjust the percentage of the alcohol modifier. Reducing the alcohol content in NP generally increases retention and can improve resolution.

    • Adjust the flow rate (lower flow can increase efficiency) and temperature (can affect selectivity) to maximize the resolution (Rs).

  • Quantification:

    • Once baseline resolution (Rs ≥ 1.5) is achieved, perform an injection of the sample.

    • Integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100

Protocol 2: NMR Analysis using a Chiral Solvating Agent (CSA)
  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the chiral morpholine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

  • Addition of CSA: Add a molar equivalent (1.0 eq) of a suitable enantiopure CSA to the NMR tube. The choice of CSA is empirical; common examples for amines include chiral acids like (R)-(-)-Mandelic acid or derivatives of 1,1'-Bi-2-naphthol (BINOL).

  • Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. Look for splitting of a well-resolved singlet or doublet proton signal of the morpholine analyte. The protons closest to the stereocenter are most likely to show separation.

  • Optimization: If no splitting is observed, try increasing the concentration of the CSA (e.g., to 2.0 eq), changing the solvent, or lowering the temperature. These changes can favor the formation and stability of the diastereomeric complexes.

  • Quantification:

    • Identify a pair of signals corresponding to the two enantiomers that are baseline resolved.

    • Carefully integrate the areas of these two signals (Integral1 and Integral2).

    • Calculate the enantiomeric excess using the formula: % ee = (|Integral1 - Integral2| / (Integral1 + Integral2)) * 100

Conclusion: An Integrated Approach to Chiral Purity

The determination of enantiomeric excess for chiral morpholines is a multifaceted challenge that requires a tailored analytical strategy. While chiral HPLC remains the most versatile and robust technique, the speed and reduced environmental impact of chiral SFC make it the method of choice for high-throughput applications.[1] For volatile derivatives, chiral GC offers unparalleled resolving power. When an orthogonal, non-separative confirmation is required, or for structural elucidation, NMR spectroscopy with chiral solvating agents provides an elegant solution, albeit with lower sensitivity.[13] Finally, for situations demanding the highest separation efficiency with minimal sample, chiral CE stands out as a powerful micro-separation technique.[1]

By understanding the fundamental principles, performance characteristics, and critical experimental parameters of each method, researchers, scientists, and drug development professionals can confidently select and implement the optimal analytical solution, ensuring the stereochemical integrity and quality of their chiral morpholine compounds.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%).
  • [Cit
  • [Cit
  • BOC Sciences. (n.d.). Chiral Analysis & Separation.
  • [Cit
  • ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • Wikipedia. (n.d.). Chiral analysis.
  • [Cit
  • Semantic Scholar. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange.
  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Benchchem. (n.d.). Technical Support Center: Resolving Enantiomeric Separation Issues for 2-(Oxan-2-yl)morpholine.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • [Cit
  • PubMed. (2016). Enantiomer Separations by Capillary Electrophoresis.
  • [Cit
  • Pure. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer.
  • [Cit
  • [Cit
  • [Cit
  • National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
  • [Cit
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns.
  • Springer Nature Experiments. (n.d.). Enantiomer Separations by Capillary Electrophoresis.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • [Cit
  • [Cit
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • AFMPS. (n.d.). Journal of Chromatography A.
  • [Cit
  • [Cit
  • Benchchem. (n.d.). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
  • Benchchem. (n.d.). Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods.
  • [Cit
  • [Cit
  • [Cit
  • [Cit

Sources

Definitive Structural Confirmation of Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Morpholine derivatives, recognized for their wide-ranging pharmacological activities, are a cornerstone of medicinal chemistry.[1][2] The introduction of a salt form, such as a trifluoroacetate (TFA), can significantly alter the physicochemical properties of a parent molecule, impacting its solubility, stability, and bioavailability.[3] This guide provides a comprehensive, in-depth analysis of the analytical techniques required to definitively confirm the structure of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, contrasting it with its free base form to underscore the importance of rigorous characterization.

The Imperative of Unambiguous Characterization

The journey from a synthesized molecule to a potential drug candidate is paved with exacting analytical scrutiny. The formation of a salt, in this case, the protonation of the morpholine nitrogen by trifluoroacetic acid, introduces a new chemical entity with distinct properties. Mischaracterization can lead to erroneous structure-activity relationship (SAR) interpretations, flawed preclinical data, and significant delays in the drug development pipeline. This guide is structured to provide a logical workflow for the unambiguous confirmation of the title compound, moving from foundational spectroscopic methods to the gold standard of single-crystal X-ray diffraction.

A Multi-faceted Approach to Structural Verification

A robust confirmation of the structure of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective evidence builds an unassailable confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information to confirm both the organic cation and the trifluoroacetate anion.

Key Spectroscopic Observables for Structural Confirmation:
Technique Free Base (Ethyl morpholine-2-carboxylate) TFA Salt (Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate) Rationale for Difference
¹H NMR NH proton signal is typically a broad singlet, often exchangeable with D₂O. Protons adjacent to the nitrogen (H-3 and H-5) appear at a certain chemical shift.NH proton is deshielded and appears further downfield, often as a broader signal. Protons adjacent to the now positively charged nitrogen (H-3 and H-5) are significantly deshielded and shift downfield.[4]Protonation of the morpholine nitrogen withdraws electron density from the surrounding protons, leading to deshielding and a downfield shift in their resonance frequency.[5]
¹³C NMR Carbons adjacent to the nitrogen (C-3 and C-5) have characteristic chemical shifts.Carbons adjacent to the positively charged nitrogen (C-3 and C-5) are deshielded and exhibit a downfield shift.The electron-withdrawing effect of the protonated nitrogen reduces the electron density around the adjacent carbon atoms.
¹⁹F NMR No signal.A sharp singlet is observed, typically in the range of -74 to -77 ppm (relative to CFCl₃), characteristic of the trifluoroacetate anion.[6][7]The presence of the trifluoroacetate counterion is unequivocally confirmed by its characteristic ¹⁹F NMR signal.[8]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the NH proton.[4]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition : If the presence of the trifluoroacetate salt is suspected, acquire a one-dimensional ¹⁹F NMR spectrum. This is a highly sensitive and specific method for detecting the trifluoroacetate anion.[8]

  • Data Processing and Analysis : Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the protons and carbons of the molecule. Compare the obtained spectra with those of the free base to identify the characteristic downfield shifts indicative of salt formation.

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis s1 Dissolve Sample in Deuterated Solvent n1 ¹H NMR s1->n1 n2 ¹³C NMR s1->n2 n3 ¹⁹F NMR s1->n3 a1 Process Spectra n1->a1 n2->a1 n3->a1 a2 Assign Signals a1->a2 a3 Compare Free Base vs. Salt a2->a3

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups and Salt Formation

Infrared spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The transition from a secondary amine to an ammonium salt results in distinct changes in the IR spectrum, providing clear evidence of salt formation.

Key Spectroscopic Observables for Structural Confirmation:
Functional Group Free Base (Ethyl morpholine-2-carboxylate) TFA Salt (Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate) Rationale for Difference
N-H Stretch A weak to medium absorption band around 3300-3500 cm⁻¹.This band is replaced by a broad, strong absorption in the 2200-3000 cm⁻¹ region, characteristic of an R₂NH₂⁺ stretch.[9]The stretching vibration of the newly formed N-H⁺ bond in the ammonium salt is significantly different from the N-H bond in the free amine.[10]
C=O (Ester) Strong absorption around 1735-1750 cm⁻¹.The position of this band is generally not significantly affected by the protonation of the morpholine nitrogen.The electronic environment of the ester carbonyl is distant from the site of protonation.
Trifluoroacetate No signal.Strong, characteristic absorption bands for the C=O and C-F stretching vibrations of the trifluoroacetate anion.The trifluoroacetate anion has distinct vibrational modes that are readily observable in the IR spectrum.[11]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Spectrum Acquisition : Place the prepared sample in an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule. Compare the spectrum of the suspected salt with that of the free base, paying close attention to the N-H stretching region and the fingerprint region for evidence of the trifluoroacetate anion.

G cluster_sample Sample Preparation cluster_ir Spectrum Acquisition cluster_analysis Data Interpretation s1 Prepare KBr Pellet or ATR Sample i1 Acquire Spectrum (4000-400 cm⁻¹) s1->i1 a1 Identify Functional Group Bands i1->a1 a2 Compare N-H Stretch Region a1->a2 a3 Look for TFA Anion Signature a2->a3

Caption: Workflow for FT-IR based structural confirmation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. When analyzing the trifluoroacetate salt, the technique will primarily detect the mass of the protonated organic cation.

Key Spectroscopic Observables for Structural Confirmation:
Technique Expected Observation for both Free Base and TFA Salt Rationale
Electrospray Ionization (ESI-MS) A prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 160.0968.[12]In positive ion mode ESI-MS, the trifluoroacetic acid is lost, and the protonated form of the ethyl morpholine-2-carboxylate is detected.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Infusion and Ionization : Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

  • Mass Analysis : Acquire the mass spectrum, looking for the molecular ion peak corresponding to the protonated free base.

  • High-Resolution Mass Spectrometry (HRMS) : For unequivocal confirmation of the elemental composition, HRMS should be employed to obtain a highly accurate mass measurement.[13]

X-ray Crystallography: The Definitive Proof

While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure in the solid state.[14] This technique can definitively establish the connectivity of atoms, the conformation of the morpholine ring, and the presence and location of the trifluoroacetate counterion. Although obtaining suitable crystals can be challenging, the unequivocal nature of the data makes it an invaluable tool in drug development.[13]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Conclusion: An Integrated and Indispensable Approach

The structural confirmation of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a critical step in its development and application. A multi-technique approach, integrating NMR and IR spectroscopy with mass spectrometry, provides a comprehensive and robust dataset to confidently assign the structure. While NMR and IR are instrumental in demonstrating the formation of the ammonium salt and the presence of the trifluoroacetate counterion, mass spectrometry confirms the molecular weight of the organic cation. For absolute certainty, particularly for regulatory submissions, single-crystal X-ray crystallography provides the definitive and irrefutable structural proof. By adhering to these rigorous analytical principles, researchers can ensure the integrity of their data and the solid foundation of their scientific endeavors.

References

  • (No author given). (n.d.). Ethyl morpholine-2-carboxylate. PubChem. Retrieved from [Link]

  • (No author given). (n.d.). Trifluoroacetic acid sodium salt - Optional[19F NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • D'Avignon, D. A., et al. (2007). Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1432-1438.
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry, 3, 1-12.
  • (No author given). (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-4.
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Organic Chemistry, 3(1), 1-12.
  • (No author given). (n.d.). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. The Royal Society of Chemistry. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • (No author given). (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6000.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • (No author given). (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of the Korean Chemical Society, 58(4), 363-368.
  • (No author given). (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine. ResearchGate. Retrieved from [Link]

  • (No author given). (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

  • (No author given). (2017). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports, 7(1), 1-10.
  • (No author given). (n.d.). Ethyl morpholine-2-carboxylate. PubChemLite. Retrieved from [Link]

  • (No author given). (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

  • (No author given). (n.d.). ¹H NMR signals for methylene protons of morpholine group. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. Windhorse Tours. Retrieved from [Link]

  • (No author given). (n.d.). N-Ethylmorpholine. NIST WebBook. Retrieved from [Link]

  • (No author given). (n.d.). Ethyl Thiomorpholine-2-carboxylate. PubChem. Retrieved from [Link]

  • (No author given). (n.d.). N-Ethylmorpholine. NIST WebBook. Retrieved from [Link]

  • (No author given). (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Morpholine-4-carboxylic Acid. PubChem. Retrieved from [Link]

  • (No author given). (n.d.). 4-Ethylmorpholine - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • (No author given). (n.d.). Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. Laibo Chem. Retrieved from [Link]

  • (No author given). (2016). Morpholines. Synthesis and Biological Activity. Russian Chemical Reviews, 85*(1), 1-40.
  • (No author given). (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Journal of Peptide Science, 13(11), 743-751.
  • (No author given). (2021).

Sources

A Comparative Guide to the Biological Activity of Morpholine vs. Thiomorpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's biological activity, metabolic stability, and overall pharmacokinetic profile. Among the privileged six-membered saturated heterocycles, morpholine and its sulfur-containing bioisostere, thiomorpholine, are frequently employed to optimize lead compounds. The seemingly subtle substitution of an oxygen atom for a sulfur atom can induce significant alterations in a molecule's properties. This guide provides an in-depth, objective comparison of the biological activities of morpholine and thiomorpholine analogs, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the drug discovery and development process.

The Tale of Two Heterocycles: Morpholine and Thiomorpholine

Morpholine and thiomorpholine are non-aromatic, six-membered saturated heterocycles that are integral to the structure of numerous approved and experimental drugs. Morpholine, with its ether and amine functionalities, and thiomorpholine, its thio-analog, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The core structural difference lies in the heteroatom at the 1-position: an oxygen in morpholine and a sulfur in thiomorpholine. This seemingly minor change has significant implications for the molecule's physicochemical properties and, consequently, its biological behavior.

cluster_0 Key Physicochemical Differences Morpholine Morpholine (Oxygen Heteroatom) Lipophilicity Lipophilicity Morpholine->Lipophilicity Generally Lower Metabolic Stability Metabolic Stability Morpholine->Metabolic Stability Generally More Stable Bonding & Geometry Bonding & Geometry Morpholine->Bonding & Geometry C-O-C angle ~111° Thiomorpholine Thiomorpholine (Sulfur Heteroatom) Thiomorpholine->Lipophilicity Generally Higher Thiomorpholine->Metabolic Stability Prone to S-oxidation Thiomorpholine->Bonding & Geometry C-S-C angle ~97°

Caption: Key physicochemical differences between morpholine and thiomorpholine.

Head-to-Head Comparison: Case Studies

Direct comparisons of morpholine and thiomorpholine analogs within the same molecular scaffold provide the most insightful data. Here, we examine two case studies that highlight the nuanced impact of this bioisosteric replacement.

Case Study 1: The Oxazolidinone Antibiotics - Linezolid vs. Sutezolid

Linezolid, an antibiotic containing a morpholine ring, is a critical therapeutic for treating multi-drug resistant Gram-positive infections. However, its long-term use can be limited by toxicity. Sutezolid, a thiomorpholine analog of linezolid, has emerged as a promising next-generation antibiotic with potentially improved safety and efficacy.

Table 1: Comparative Biological Data of Linezolid vs. Sutezolid

ParameterLinezolid (Morpholine)Sutezolid (Thiomorpholine)Implication of O vs. S
Target Bacterial 50S ribosomal subunitBacterial 50S ribosomal subunitNo change in primary mechanism of action.
In Vitro Potency (MIC)
M. tuberculosisHigher MICs3 to 8-fold lower MICsThiomorpholine analog exhibits superior potency against this key pathogen.
Metabolism Oxidation of the morpholine ring.Extensive first-pass metabolism to sulfoxide.The sulfur atom provides a "soft spot" for metabolism, potentially altering the pharmacokinetic profile and toxicity.
Safety Profile Associated with myelosuppression and neuropathy with long-term use.Potentially improved safety profile, with a higher selectivity index.The altered metabolic profile of the thiomorpholine analog may contribute to reduced toxicity.

This case study suggests that the substitution of oxygen with sulfur can enhance potency against specific pathogens and potentially lead to a better safety profile, a crucial consideration for drugs requiring long-term administration.

Case Study 2: Antitubercular Dihydroquinolines

In a study designing novel inhibitors of Mycobacterium tuberculosis, a direct comparison was made between a morpholine- and a thiomorpholine-substituted 2-(thiophen-2-yl)dihydroquinoline.

Table 2: Comparative Antitubercular Activity

AnalogCore ScaffoldMIC against M. tuberculosis H37Rv
26a Morpholine-dihydroquinolineBetter potency than parent compound and thiomorpholine analog.
26b Thiomorpholine-dihydroquinolineLess potent than both the parent compound and the morpholine analog.

In this instance, the morpholine-containing analog demonstrated superior antimycobacterial activity. This highlights a critical principle in medicinal chemistry: the effect of a bioisosteric replacement is context-dependent and can vary significantly based on the surrounding molecular architecture and the specific biological target.

A Deeper Dive into Metabolism: Stability and Pathways

The metabolic fate of a drug is a key determinant of its efficacy and safety. The heteroatom in the morpholine and thiomorpholine rings plays a significant role in their metabolic pathways.

Morpholine Metabolism

The morpholine ring is generally considered to be relatively metabolically stable. The primary metabolic pathway involves the oxidation of the morpholine ring itself.

Thiomorpholine Metabolism

The sulfur atom in thiomorpholine introduces a "metabolically soft spot," making it susceptible to oxidation. The major metabolic pathways for thiomorpholine-containing compounds are:

  • S-oxidation: The sulfur atom is readily oxidized by cytochrome P450 enzymes to form the corresponding sulfoxide and sulfone.

  • Ring Cleavage: Following or preceding S-oxidation, the ring can undergo C-N bond cleavage, leading to the formation of metabolites like thiodiglycolic acid.

cluster_0 Metabolic Pathways Morpholine Morpholine Analog Ring Oxidation Ring Oxidation Morpholine->Ring Oxidation Thiomorpholine Thiomorpholine Analog S-oxidation S-oxidation Thiomorpholine->S-oxidation Ring Cleavage Ring Cleavage Thiomorpholine->Ring Cleavage Sulfoxide Sulfoxide Metabolite S-oxidation->Sulfoxide Sulfone Sulfone Metabolite Sulfoxide->Sulfone

Caption: A simplified comparison of the major metabolic pathways for morpholine and thiomorpholine analogs.

The increased metabolic lability of the thiomorpholine ring can be either a liability or an asset. While it may lead to faster clearance and lower systemic exposure, the resulting metabolites could be inactive, active, or even toxic. For example, in the case of sutezolid, the sulfoxide metabolite is less active than the parent compound.

Experimental Protocols for Comparative Evaluation

To objectively compare morpholine and thiomorpholine analogs in a research setting, a standardized set of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Potency/Cytotoxicity Assessment (IC50 Determination via MTT Assay)

This assay determines the concentration of a compound required to inhibit a biological function or kill cells by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Test compounds (morpholine and thiomorpholine analogs)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 MTT Assay Workflow A Seed Cells B Add Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: A streamlined workflow for determining the IC50 of test compounds using the MTT assay.

In Vitro Metabolic Stability Assessment (Microsomal Stability Assay)

This assay evaluates a compound's susceptibility to metabolism by liver enzymes.

Materials:

  • Liver microsomes (human or other species)

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile or methanol

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, mix the liver microsomes, phosphate buffer, and the test compound.

  • Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Conclusion and Future Perspectives

The choice between a morpholine and a thiomorpholine scaffold is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacokinetic profile.

  • Morpholine often imparts favorable physicochemical properties, including improved aqueous solubility, and can contribute to a more stable metabolic profile.

  • Thiomorpholine , while potentially increasing lipophilicity, introduces a metabolically labile sulfur atom that can be strategically exploited. This can lead to altered pharmacokinetic profiles and, in some cases, enhanced potency or an improved safety profile, as exemplified by sutezolid.

The provided experimental protocols offer a robust framework for the head-to-head comparison of morpholine and thiomorpholine analogs, enabling researchers to generate the critical data needed to guide lead optimization. As our understanding of the intricate interplay between chemical structure and biological activity continues to evolve, the strategic application of bioisosteric replacements like the morpholine-to-thiomorpholine switch will remain a cornerstone of modern drug discovery.

References

  • BenchChem. (2025). Head-to-head comparison of sutezolid (thiomorpholine) and linezolid (morpholine). BenchChem.
  • BenchChem. (2025).
  • Poupin, P., et al. (1999).

The Synergy of Silicon and Solution: A Guide to Cross-Validating Experimental Results with Computational Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

By: A Senior Application Scientist

Introduction: The Modern Imperative for Integrated Drug Discovery

In the contemporary landscape of drug discovery and development, the convergence of computational chemistry and experimental biology is no longer a niche specialty but a cornerstone of efficient and rational design.[1] Gone are the days of relying solely on serendipity and exhaustive high-throughput screening. Today, a powerful synergy exists: computational methods provide a predictive lens to focus experimental efforts, while experimental data serve as the ultimate arbiter, validating and refining our digital models. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust cross-validation of experimental results with computational chemistry data, ensuring a higher degree of confidence in research outcomes and accelerating the journey from molecule to medicine.

This document is not a rigid protocol but a dynamic guide. As a Senior Application Scientist, my objective is to impart not just the "how" but the critical "why" behind our methodological choices. We will explore the foundational principles of both computational and experimental techniques, delve into detailed protocols for their integration, and discuss the nuances of data interpretation that transform disparate data points into cohesive, actionable insights.

Pillar 1: The Computational Foresight - Predicting Molecular Interactions

Computational chemistry offers a powerful suite of tools to predict and analyze molecular behavior at an atomic level, significantly reducing the time and resources required for initial screening.[2] Two of the most widely used techniques in this domain are molecular docking and molecular dynamics simulations.

Molecular Docking: A Virtual Handshake

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is a computationally efficient method to screen large libraries of compounds against a protein target, predicting their binding affinity and pose.

The accuracy of a docking study is fundamentally dependent on the quality of the input structures and the appropriateness of the chosen scoring function. A well-defined binding site and a high-resolution crystal structure of the target protein are paramount. The selection of the docking software and its associated scoring function should be guided by the nature of the target and the chemical space of the ligands being screened.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Crystal Structure (PDB) PrepProt Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt LigandLib Ligand Library (SDF/MOL2) PrepLig Prepare Ligands (Generate 3D Conformations, Assign Charges) LigandLib->PrepLig DefineSite Define Binding Site PrepProt->DefineSite RunDock Run Docking Algorithm PrepLig->RunDock DefineSite->RunDock Score Score & Rank Poses RunDock->Score Visual Visual Inspection Score->Visual Select Select Top Candidates Visual->Select

Caption: A generalized workflow for a molecular docking experiment.

Molecular Dynamics (MD) Simulations: The Dance of Molecules

While docking provides a static snapshot of a potential binding event, MD simulations allow us to observe the dynamic behavior of a protein-ligand complex over time.[4] This technique provides invaluable insights into the stability of binding poses, the role of solvent molecules, and the conformational changes that may occur upon ligand binding.

The choice of force field is a critical decision in setting up an MD simulation, as it dictates the potential energy of the system. The selection should be based on the molecule types being simulated (e.g., proteins, nucleic acids, small molecules). Equilibration of the system is a crucial step to ensure that the simulation is stable and representative of the experimental conditions.

cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production MD cluster_md_analysis Analysis StartStruct Starting Structure (Docked Complex/Crystal Structure) ForceField Choose Force Field StartStruct->ForceField Solvate Solvate in Water Box & Add Ions ForceField->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Constant Volume/Temperature) Minimize->NVT NPT NPT Equilibration (Constant Pressure/Temperature) NVT->NPT RunMD Run Production Simulation NPT->RunMD Trajectory Generate Trajectory File RunMD->Trajectory RMSD_RMSF Calculate RMSD & RMSF Trajectory->RMSD_RMSF HBond Analyze Hydrogen Bonds Trajectory->HBond Conform Assess Conformational Changes Trajectory->Conform

Caption: A typical workflow for conducting a molecular dynamics simulation.

Pillar 2: The Experimental Verdict - Measuring Molecular Interactions

Experimental techniques provide the ground truth against which computational predictions are judged. For the validation of binding affinity and structural dynamics, Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two indispensable tools.

Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[5][6] It provides quantitative information on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be derived.

The choice of immobilization strategy is critical to ensure that the ligand is presented to the analyte in a biologically relevant orientation. A control flow cell is essential to subtract non-specific binding and bulk refractive index changes, ensuring the accuracy of the measured binding kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and their complexes in solution.[7][8] Nuclear Overhauser Effect (NOE) data provides distance restraints between protons, which are crucial for structure determination.[3][9][10]

The choice of NMR experiments depends on the size of the protein and the specific information required. For larger proteins, isotopic labeling (13C, 15N) is necessary to resolve spectral overlap. The quality of the NMR structure is highly dependent on the number and quality of the experimental restraints.

Pillar 3: The Cross-Validation Workflow - A Symbiotic Approach

The true power of integrating computational and experimental methods lies in a cyclical and iterative workflow where each informs and refines the other.

cluster_comp Computational Phase cluster_exp Experimental Phase cluster_analysis_integration Analysis & Integration Docking Molecular Docking CompareAffinity Compare Binding Affinity (Docking Score vs. KD) Docking->CompareAffinity MD MD Simulation CompareDynamics Compare Dynamics (RMSF vs. B-factors) MD->CompareDynamics CompareStructure Compare Structure (MD Conformation vs. NMR Restraints) MD->CompareStructure SPR SPR Analysis SPR->CompareAffinity NMR NMR Spectroscopy NMR->CompareDynamics NMR->CompareStructure RefineModel Refine Computational Model CompareAffinity->RefineModel CompareDynamics->RefineModel CompareStructure->RefineModel DesignNew Design New Experiments RefineModel->DesignNew DesignNew->Docking DesignNew->MD DesignNew->SPR DesignNew->NMR

Caption: An integrated workflow for the cross-validation of computational and experimental data.

Case Study: Cross-Validation of a Novel Kinase Inhibitor

Let's consider a hypothetical scenario where we are developing a novel inhibitor for a specific kinase.

Step 1: Computational Prediction. A library of 10,000 compounds is screened against the ATP-binding site of the kinase using molecular docking. The top 100 compounds with the best docking scores are selected for further analysis.

Step 2: Experimental Validation of Binding Affinity. The binding affinities of the top 10 computationally-ranked compounds are measured experimentally using SPR.

Data Presentation: Comparing Docking Scores and Experimental Binding Affinities

Compound IDDocking Score (kcal/mol)Experimental K D (nM)
Cmpd-001-10.550
Cmpd-002-10.2150
Cmpd-003-9.880
Cmpd-004-9.5500
Cmpd-005-9.3200
Cmpd-006-9.1> 1000
Cmpd-007-8.9350
Cmpd-008-8.7800
Cmpd-009-8.5> 1000
Cmpd-010-8.2600

Step 3: In-depth Analysis with MD Simulations and NMR. Cmpd-001, the most potent binder, is subjected to a 100 ns MD simulation to assess the stability of its binding pose. Concurrently, an NMR study is initiated to solve the structure of the kinase in complex with Cmpd-001.

Data Presentation: Comparing MD Simulation Dynamics with Experimental Data

The root-mean-square fluctuation (RMSF) of the protein backbone from the MD simulation can be compared to the B-factors from a high-resolution crystal structure (if available) or inferred from NMR relaxation data.[11][12]

Residue RangeAverage RMSF (Å) from MDAverage B-factor (Ų) from X-ray
10-20 (Loop 1)2.530.2
50-60 (α-helix)1.215.8
80-90 (Loop 2)3.145.1

Furthermore, the intermolecular hydrogen bonds observed in the MD simulation can be validated by chemical shift perturbations or NOEs in the NMR data.

Step 4: Iterative Refinement. Discrepancies between the computational and experimental data can be used to refine the computational model. For example, if the MD simulation shows a different binding pose than that suggested by the NMR data, the docking protocol can be adjusted, or a different force field can be tested in the MD simulation.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
  • Chip Preparation: A CM5 sensor chip is equilibrated with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Ligand Immobilization: The kinase is immobilized on the sensor chip surface via amine coupling. The surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. The kinase (50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The remaining active groups are deactivated with 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Injection: A series of concentrations of the compound (e.g., 0.1 nM to 1 µM) are injected over the immobilized kinase surface. Each concentration is injected for 180 seconds, followed by a 300-second dissociation phase.

  • Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.[13][14][15]

Protocol 2: NMR for Structural Analysis
  • Sample Preparation: Uniformly 15N/13C-labeled kinase is expressed and purified. The final NMR sample contains 0.5 mM protein in 20 mM phosphate buffer, pH 6.5, with 50 mM NaCl and 10% D2O.

  • Data Acquisition: A series of 2D and 3D NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH, and 3D 15N-edited NOESY) are acquired on a 600 MHz spectrometer equipped with a cryoprobe.

  • Data Processing and Analysis: The NMR data are processed using software such as NMRPipe. The backbone and side-chain resonances are assigned using software like CARA or CCPNmr Analysis.

  • Structure Calculation: NOE-derived distance restraints are generated from the 3D 15N-edited NOESY spectrum. These restraints, along with dihedral angle restraints derived from chemical shifts, are used to calculate an ensemble of structures using software such as CYANA or Xplor-NIH.

Conclusion: A Unified Vision for Drug Discovery

The integration of computational chemistry and experimental biology represents a paradigm shift in drug discovery. This guide has provided a framework for the cross-validation of these two powerful approaches. By embracing this synergy, researchers can enhance the efficiency and accuracy of their research, ultimately accelerating the development of new therapeutics. The key to success lies not in viewing these as separate disciplines, but as two sides of the same coin, working in concert to unravel the complexities of molecular recognition.

References

  • Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR. (2014). JoVE. [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination. (2005). PNAS. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

  • Protein NMR structure determination with automated NOE-identification in the NOESY spectra using the new software ATNOS. (2004). Journal of Molecular Biology. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • BLI and SPR Protocol FAQs: Your Essential Guide. (n.d.). Alpha Lifetech. [Link]

  • Protein NMR structure determination with automated NOE-identification in the NOESY spectra using the new software ATNOS. (2004). ETH Zurich Research Collection. [Link]

  • Combining MD simulations and NMR spectroscopy for molecular insight and methodological synergy: the integrated MD-NMR method. (n.d.). Royal Society of Chemistry. [Link]

  • dkoes/MD2NMR: NMR Chemical Shifts from Molecular Dynamics Simulation. (n.d.). GitHub. [Link]

  • Protein NMR Structure Determination with Automated NOE Assignment Using the New Software CANDID and the Torsion Angle Dynamics Algorithm DYANA. (n.d.). Duke Computer Science. [Link]

  • NMR-Based Methods for Protein Analysis. (2021). Analytical Chemistry. [Link]

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025). Journal of Drug Discovery and Health Sciences.
  • Using NMR Chemical Shifts as Structural Restraints in Molecular Dynamics Simulations of Proteins. (2010). CORE. [Link]

  • Supercomputing Multi-Ligand Modeling, Simulation, Wavelet Analysis and Surface Plasmon Resonance to Develop Novel Combination Drugs: A Case Study of Arbidol and Baicalein Against Main Protease of SARS-CoV-2. (2023). MDPI. [Link]

  • Comparison of binding profiles complements dose response curves for unambiguous assessment of relative potencies. (2015). PLOS ONE. [Link]

  • Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. (2016). ResearchGate. [Link]

  • Evaluating Amber force fields using computed NMR chemical shifts. (2019). PeerJ. [Link]

  • Patterns in Protein Flexibility: A Comparison of NMR “Ensembles”, MD Trajectories, and Crystallographic B-Factors. (2021). International Journal of Molecular Sciences. [Link]

  • Interpreting Protein Structural Dynamics from NMR Chemical Shifts. (2012). Journal of the American Chemical Society. [Link]

  • Determination of Ensemble-Average Pairwise Root Mean-Square Deviation from Experimental B-Factors. (2009). Biophysical Journal. [Link]

  • Protein RMSF from Molecular Dynamics Simulations and B-Factor from PDB?. (2016). ResearchGate. [Link]

  • Design of solubly expressed miniaturized SMART MHCs. (2020). PNAS. [Link]

  • Comparison of MD simulated (colored) structures with NMR obtained (top... (n.d.). ResearchGate. [Link]

Sources

The Efficacy of Ethyl Morpholine-2-carboxylate as an Acylation Reagent: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the selection of an appropriate acylation reagent is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a comprehensive analysis of ethyl morpholine-2-carboxylate and its theoretical efficacy as an acylation reagent, juxtaposed with a practical comparison against widely established classes of acylating agents. By examining the fundamental principles of reactivity and providing validated experimental protocols, this document serves as a robust resource for making informed decisions in your synthetic endeavors.

Ethyl Morpholine-2-carboxylate: A Structural and Reactivity Overview

Ethyl morpholine-2-carboxylate is a heterocyclic compound featuring a morpholine ring, a secondary amine, and an ethyl ester functional group.[1] Its potential as an acylation reagent stems from the electrophilic character of the ester carbonyl carbon. However, its utility in this capacity is not well-documented in the scientific literature, suggesting it is not a conventional choice for acylation reactions.

Theoretically, for ethyl morpholine-2-carboxylate to function as an acylation reagent, a nucleophile would attack the carbonyl carbon of the ester, leading to the displacement of the ethoxy group. The morpholine moiety would be transferred to the nucleophile. The presence of the secondary amine within the morpholine ring introduces the possibility of self-reaction or polymerization, and its basicity could influence the reaction environment.

To provide a practical and useful comparison for researchers, we will evaluate the theoretical potential of ethyl morpholine-2-carboxylate against the known performance of standard acylation reagents.

A Comparative Analysis of Acylation Reagents

The efficacy of an acylation reagent is primarily determined by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The general order of reactivity for common acylation reagents is:

Acyl Chlorides > Acid Anhydrides > Activated Esters > Esters

This hierarchy is a direct reflection of the leaving group's ability to depart and stabilize the resulting negative charge.

Diagram: General Acylation Mechanism

G cluster_0 Acylation Reaction Acyl_Reagent R-C(=O)-LG Tetrahedral_Intermediate R-C(O-)-LG-Nu-H+ Acyl_Reagent->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H Product R-C(=O)-Nu Tetrahedral_Intermediate->Product Elimination of Leaving Group Byproduct H-LG Tetrahedral_Intermediate->Byproduct

Caption: Generalized mechanism of nucleophilic acyl substitution.

Table 1: Performance Comparison of Common Acylation Reagents
Reagent ClassGeneral ReactivityCommon SubstratesByproductsKey AdvantagesKey Disadvantages
Acyl Chlorides Very HighAlcohols, Amines, PhenolsHClHigh reactivity, often requires no catalyst.Moisture sensitive, corrosive HCl byproduct, can be unselective.
Acid Anhydrides HighAlcohols, Amines, PhenolsCarboxylic AcidLess moisture sensitive than acyl chlorides, byproduct is less corrosive.May require a catalyst or heating, less reactive than acyl chlorides.
Activated Esters ModerateAmines, AlcoholsVaries (e.g., HOSu)Mild reaction conditions, high selectivity for amines.More expensive, less reactive than acyl chlorides/anhydrides.
Carboxylic Acids + Coupling Agents VariableAmines, AlcoholsVaries (e.g., DCU)Wide substrate scope, tunable reactivity.Stoichiometric byproducts can be difficult to remove.
Ethyl Esters (General) LowAmines (with catalyst/heat)EthanolAtom economical, mild byproduct.Generally low reactivity, requires forcing conditions or catalysis.
Ethyl Morpholine-2-carboxylate (Theoretical) Very LowAmines, Alcohols (strong nucleophiles)EthanolPotentially introduces a functionalized morpholine moiety.Low reactivity, potential for side reactions involving the ring nitrogen.

In-Depth Look at Standard Acylation Reagents

Acyl Chlorides

Acyl chlorides are among the most reactive acylation reagents due to the excellent leaving group ability of the chloride ion and the strong inductive electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.

Experimental Protocol: N-Acylation of Aniline with Acetyl Chloride

  • Materials: Aniline (1.0 eq), Acetyl Chloride (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve aniline (10 mmol) and pyridine (12 mmol) in 50 mL of DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride (11 mmol) dropwise to the stirred solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by adding 50 mL of water.

    • Separate the organic layer, wash with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield acetanilide.

Acid Anhydrides

Acid anhydrides are excellent acylating agents, offering a good balance of reactivity and handling convenience. They are particularly useful for the acetylation of alcohols and amines.

Experimental Protocol: O-Acylation of Benzyl Alcohol with Acetic Anhydride

  • Materials: Benzyl alcohol (1.0 eq), Acetic Anhydride (1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • To a solution of benzyl alcohol (10 mmol) and triethylamine (15 mmol) in 50 mL of DCM, add DMAP (1 mmol).

    • Add acetic anhydride (15 mmol) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for 4 hours.

    • Quench the reaction with 50 mL of water.

    • Separate the organic layer and wash with saturated NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to obtain benzyl acetate.

Diagram: Catalytic Cycle of DMAP in Acylation

G cluster_1 DMAP Catalysis DMAP DMAP Acyl_DMAP [R-C(=O)-DMAP]+ DMAP->Acyl_DMAP + Acyl Anhydride Acyl_Anhydride R-C(=O)-O-C(=O)-R Ester R-C(=O)-OR' Acyl_DMAP->Ester + R'-OH Carboxylate R-COO- Acyl_DMAP->Carboxylate Alcohol R'-OH Ester->DMAP - H+

Caption: Catalytic role of DMAP in the acylation of an alcohol with an acid anhydride.

The Verdict on Ethyl Morpholine-2-carboxylate

Based on fundamental chemical principles, ethyl morpholine-2-carboxylate is expected to be a poor acylation reagent. The ethoxide leaving group is significantly less stable than a chloride or carboxylate anion, making the initial nucleophilic attack less favorable and the subsequent elimination step slower. The presence of the secondary amine in the morpholine ring could also lead to undesired side reactions, such as intermolecular N-acylation, especially under conditions that might activate the ester.

For researchers seeking to introduce a morpholine-2-carbonyl moiety, a more effective strategy would be to use morpholine-2-carboxylic acid and a suitable coupling agent, or to convert the carboxylic acid to a more reactive derivative like an acyl chloride or an activated ester.

Conclusion and Recommendations

While the exploration of novel reagents is a cornerstone of chemical innovation, the available evidence and theoretical considerations suggest that ethyl morpholine-2-carboxylate is not an efficient or practical choice for general acylation reactions . Its low reactivity would likely necessitate harsh conditions, leading to low yields and potential side reactions.

For researchers and drug development professionals, we recommend relying on established and well-characterized acylation reagents. The choice between acyl chlorides, acid anhydrides, and activated esters should be guided by the specific requirements of the substrate, desired reactivity, and tolerance for byproducts.

Key Takeaways:

  • Reactivity: Acyl chlorides and acid anhydrides remain the reagents of choice for high-yield, general-purpose acylations.

  • Selectivity: For sensitive substrates, particularly in peptide synthesis, activated esters or carboxylic acids with coupling agents offer superior control and milder conditions.

  • Ethyl Morpholine-2-carboxylate: This compound is not a recommended acylation reagent due to its inherently low reactivity and potential for side reactions.

This guide provides the foundational knowledge and practical protocols to empower researchers to make strategic decisions in their synthetic chemistry endeavors.

References

  • PubChem. Ethyl morpholine-2-carboxylate. [Link][1]

Sources

A Comparative Guide to the Characterization of Impurities in Ethyl Morpholine-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and characterization of impurities is not merely a procedural step but a cornerstone of drug safety and regulatory compliance. Ethyl morpholine-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount, as undetected impurities can have significant impacts on the efficacy, stability, and safety of the final drug product.

This guide provides a comparative analysis of analytical methodologies for the characterization of impurities arising during the synthesis of Ethyl morpholine-2-carboxylate. It is designed to offer field-proven insights and objective data to help researchers and drug development professionals design robust analytical strategies, in alignment with global regulatory standards such as those from the International Council on Harmonisation (ICH).[1][2]

Synthetic Pathways and the Genesis of Impurities

Understanding the potential impurities in Ethyl morpholine-2-carboxylate begins with an analysis of its synthesis. A common route involves the reaction of a di-halo-substituted ethyl ether with an amino acid ester, followed by cyclization. Each step in this process presents an opportunity for the formation of by-products and the carry-over of unreacted starting materials or reagents.

Potential Organic Impurities Include:

  • Starting Materials: Unreacted precursors like diethyl ether derivatives or the starting amino acid ester.

  • Intermediates: Incompletely cyclized intermediates.

  • By-products: Products from side reactions such as dimerization, N-alkylation, or over-reaction.

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis of the ethyl ester).

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources Starting_Materials Starting Materials (e.g., Di-halo ether, Amino Acid Ester) Reaction_Step_1 Reaction Step 1 Starting_Materials->Reaction_Step_1 Intermediate Intermediate Reaction_Step_1->Intermediate Impurity_SM Unreacted Starting Materials Reaction_Step_1->Impurity_SM Carry-over Cyclization Cyclization Intermediate->Cyclization API Ethyl Morpholine-2-Carboxylate (API) Cyclization->API Impurity_Intermediate Incomplete Reaction (Intermediate) Cyclization->Impurity_Intermediate Incomplete Impurity_Byproduct Side Reaction By-products Cyclization->Impurity_Byproduct Side Reaction Impurity_Degradation Degradation Products API->Impurity_Degradation Storage/Stress

Caption: Synthetic pathway of Ethyl Morpholine-2-Carboxylate and sources of potential impurities.

A Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is critical and depends on the physicochemical properties of the impurities.[3] For a comprehensive impurity profile, a multi-faceted approach is often necessary, leveraging the strengths of different methods.[1][4]

Technique Primary Application Strengths Limitations
HPLC-UV/MS Quantification and identification of non-volatile and thermally labile impurities.[3][5]Broad applicability, high sensitivity and resolution, suitable for polar compounds.[5][6]May require derivatization for compounds lacking a UV chromophore.
GC-MS Analysis of volatile and semi-volatile impurities, such as residual solvents.[2][4]Excellent for volatile compounds, high separation efficiency.[5]Not suitable for non-volatile or thermally labile compounds.[5][7]
NMR Spectroscopy Definitive structure elucidation of unknown impurities.[8][9]Provides detailed structural information, non-destructive.[8][9][10]Lower sensitivity compared to MS, requires higher sample concentration.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is the cornerstone for impurity profiling of most pharmaceutical substances due to its versatility with non-volatile and thermally sensitive compounds.[3][5] When coupled with a Mass Spectrometer (LC-MS), it provides not only retention time and quantitative data but also mass-to-charge ratio, which is invaluable for preliminary identification of unknown impurities.[2]

Experimental Protocol: HPLC-UV/MS Method for Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the Ethyl morpholine-2-carboxylate sample in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: 210 nm.

    • MS Detector: Electrospray Ionization (ESI) in positive mode, scanning from m/z 50-500.

  • Data Analysis: Integrate all peaks and report any impurity exceeding the reporting threshold defined by ICH Q3A guidelines (typically 0.05%).[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the preferred method for identifying and quantifying volatile impurities, most notably residual solvents from the synthesis process.[2][4] The high temperatures used in GC make it unsuitable for the parent compound, Ethyl morpholine-2-carboxylate, but ideal for volatile contaminants.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh 100 mg of the Ethyl morpholine-2-carboxylate sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

  • GC-MS Conditions:

    • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an external standard method.

Analytical_Workflow cluster_separation Separation & Quantification Sample Ethyl Morpholine-2-Carboxylate (Bulk Sample) HPLC HPLC-UV/MS (Non-volatile Impurities) Sample->HPLC GC GC-MS (Volatile Impurities) Sample->GC Data_Integration Integrate Data: - Quantification - Preliminary ID (MS) HPLC->Data_Integration GC->Data_Integration Unknown_Peak Unknown Impurity > ICH Threshold? Data_Integration->Unknown_Peak Structure_Elucidation Isolate & Characterize with NMR Spectroscopy Unknown_Peak->Structure_Elucidation Yes Final_Report Complete Impurity Profile Report Unknown_Peak->Final_Report No Structure_Elucidation->Final_Report

Caption: A comprehensive workflow for impurity characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

When chromatographic methods reveal unknown impurities above the identification threshold (as per ICH Q3A guidelines), NMR spectroscopy becomes indispensable for definitive structural characterization.[8][9][13][14] While less sensitive than mass spectrometry, its ability to provide detailed information about the molecular structure is unparalleled.[8][15][16]

The Causality of Using NMR:

  • Connectivity: 2D NMR experiments (like COSY and HMBC) establish proton-proton and proton-carbon correlations, allowing for the piecing together of the molecular skeleton.

  • Stereochemistry: Techniques like NOESY can reveal the spatial arrangement of atoms, which is crucial for identifying stereoisomers.[8]

  • Non-destructive: The sample can be recovered and used for further analysis if needed.[9][10]

Case Study: Hypothetical Data for an Unknown Impurity

An unknown impurity is detected at 0.15% by HPLC-UV. It is isolated via preparative HPLC for NMR analysis.

Analytical Data Observation Interpretation
LC-MS [M+H]⁺ = 204.1234Suggests a molecular formula of C₉H₁₇NO₄. This corresponds to the addition of a C₂H₄O group to the parent molecule.
¹H NMR New triplet at ~3.6 ppm and a corresponding triplet at ~2.5 ppm.Suggests an ethyl group attached to a heteroatom, likely the morpholine nitrogen (N-ethylation).
¹³C NMR Two new aliphatic carbon signals.Confirms the presence of an additional ethyl group.
HMBC Correlation between the new methylene protons (~2.5 ppm) and carbons of the morpholine ring.Confirms that the ethyl group is attached to the morpholine nitrogen.

Conclusion and Best Practices

A robust strategy for characterizing impurities in Ethyl morpholine-2-carboxylate synthesis relies on an orthogonal approach, combining the strengths of different analytical techniques.

  • Initial Screening and Quantification: HPLC-UV/MS is the primary tool for detecting and quantifying non-volatile process-related impurities and degradation products.

  • Volatile Component Analysis: Headspace GC-MS should be employed to control for residual solvents.

  • Definitive Identification: For any unknown impurity exceeding the ICH identification threshold, isolation followed by NMR spectroscopy is essential for unequivocal structure elucidation.[8][9]

By integrating these methods, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality, safety, and regulatory compliance of the final API.[1][17] This self-validating system of cross-verification between chromatographic and spectroscopic data provides the trustworthiness required in pharmaceutical development.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]

  • MolecularCloud. (2024, June 25). Impurities: Definitions, Types, and NMR Analysis. Retrieved from [Link]

  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Gradiva Review Journal. (n.d.). Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. Retrieved from [Link]

  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 143-162. Retrieved from [Link]

  • NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PubMed. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Retrieved from [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

A Comparative Guide to Validating pKa and logD Parameters of Novel Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pKa and logD in Morpholine-Based Drug Discovery

In the landscape of medicinal chemistry, particularly in central nervous system (CNS) drug discovery, the morpholine heterocycle has emerged as a valuable scaffold.[1][2][3] Its utility stems from a unique combination of physicochemical properties that can impart favorable absorption, distribution, metabolism, and excretion (ADME) characteristics to a drug candidate.[2][4][5] The morpholine ring, with its weak basic nitrogen and an opposing oxygen atom, possesses a pKa value often near physiological pH, which can enhance aqueous solubility and permeability across biological membranes like the blood-brain barrier.[1][6]

The ionization constant (pKa) and the distribution coefficient (logD) are two of the most influential physicochemical parameters that govern a drug's behavior.[4][7][8] The pKa dictates the extent of ionization at a given pH, which in turn profoundly impacts a molecule's solubility, permeability, and potential for interactions with biological targets.[4][9][10] The logD, a pH-dependent measure of lipophilicity, describes how a compound distributes between an aqueous and an organic phase, providing critical insights into its likely in vivo distribution.[7][11] For novel compounds containing the morpholine moiety, accurate and validated pKa and logD values are not just desirable—they are essential for guiding rational drug design and minimizing late-stage attrition.[5][10]

This guide provides a comparative analysis of experimental and in silico methods for determining and validating the pKa and logD of novel morpholine compounds. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure data integrity and confidence in these critical parameters.

I. Validating the Basicity of the Morpholine Core: pKa Determination

The pKa of the morpholine nitrogen is a key determinant of a molecule's overall physicochemical profile. While in silico tools provide rapid initial estimates, experimental validation is paramount for accurate structure-activity relationship (SAR) studies.

A. In Silico pKa Prediction: The First Step

Computational tools offer a valuable starting point for estimating the pKa of novel compounds, enabling high-throughput screening of virtual libraries.[12][13] These programs employ various algorithms, from rule-based and mechanistic models to machine learning, to predict ionization constants from a chemical structure.[14]

Commonly Used Software:

  • ACD/pKa DB: Utilizes a large database of experimental values to predict pKa.[12][15][16]

  • ChemAxon MarvinSketch/Calculator Plugins: Offers a suite of tools for pKa prediction and microspecies distribution analysis.[17][18]

  • Schrödinger Jaguar pKa: Employs a more physics-based, quantum mechanics approach for higher accuracy predictions.[19][20][21][22]

Causality Behind the Choice: The choice of in silico tool often depends on the stage of the project. For initial virtual screening, faster, database-driven methods may suffice. For lead optimization, more rigorous, physics-based methods can provide deeper insights into the electronic effects of substituents on the morpholine nitrogen's basicity.[19] It is crucial to understand that these are predictions and their accuracy can vary.[16] Therefore, they must be validated experimentally.

B. Experimental pKa Determination: The Gold Standard

Experimental methods provide the definitive pKa values necessary for confident decision-making in drug development.

1. Potentiometric Titration

This is widely regarded as the gold standard for pKa determination due to its high precision.[23] The method involves the gradual titration of a compound solution with a standardized acid or base while monitoring the pH with a calibrated electrode.[23][24][25] The pKa is determined from the inflection point of the resulting titration curve.[24][25]

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To accurately determine the pKa of a novel morpholine compound.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas line

  • Test compound (sufficient quantity for a ~1 mM solution)

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)

  • Deionized water, purged with nitrogen

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers at pH 4, 7, and 10.[24][25]

  • Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a concentration of approximately 1 mM. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be for that specific solvent system.[23][26]

  • Titration Setup:

    • Transfer a known volume (e.g., 20 mL) of the sample solution to a reaction vessel.[24][25]

    • Add KCl solution to maintain a constant ionic strength.[24][25]

    • Place the vessel on a magnetic stirrer and immerse the pH electrode.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[23][24]

  • Titration:

    • For a basic morpholine compound, first, acidify the solution to a pH of ~1.8-2.0 with 0.1 M HCl.[24][25]

    • Titrate the solution with standardized 0.1 M NaOH in small, precise increments.[24][25]

    • Record the pH after each addition, allowing the reading to stabilize. Continue the titration until a pH of ~12-12.5 is reached.[25]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[24]

2. UV-Vis Spectrophotometry

This method is an excellent alternative, especially for compounds with low solubility or those available in small quantities.[27][28][29] It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as it ionizes.[28][30] By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[30][31]

Causality Behind the Choice: UV-Vis spectrophotometry is advantageous when sample quantity is limited, as it requires much less compound than potentiometric titration.[28] It is also amenable to high-throughput formats using 96-well plates.[28][29] However, it is only applicable if the compound possesses a chromophore near the ionization center, leading to a pH-dependent change in the UV spectrum.[28]

II. Validating Lipophilicity: logD Determination

LogD is a crucial parameter for predicting a drug's absorption and distribution. It is the logarithm of the distribution coefficient of a compound between an organic phase (typically n-octanol) and an aqueous phase at a specific pH.[7][32]

A. In Silico logP and logD Prediction

Similar to pKa, numerous software packages can predict the logarithm of the partition coefficient (logP) for the neutral species, and then calculate the logD at a given pH using the predicted pKa.

Commonly Used Software:

  • ACD/logD: Part of the ACD/Labs suite for physicochemical property prediction.

  • ChemAxon Calculator Plugins: Provides logP and logD predictions.[17][33]

  • Schrödinger QikProp: Predicts a range of ADME properties, including logP.

These predictions are invaluable for early-stage design but require experimental confirmation.

B. Experimental logD Determination: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted "gold standard" for logD determination.[32][34] It involves directly measuring the concentration of a compound in both n-octanol and an aqueous buffer after they have been mixed and allowed to equilibrate.[29][35]

Experimental Protocol: logD Determination by the Shake-Flask Method

Objective: To experimentally determine the logD of a novel morpholine compound at pH 7.4.

Materials:

  • Test compound

  • n-Octanol, reagent grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

Procedure:

  • Phase Pre-saturation:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) and shake vigorously for at least 24 hours to ensure mutual saturation of the phases.[34]

    • Allow the phases to separate completely before use.[34]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (pH 7.4) to achieve the desired starting concentration.

  • Partitioning:

    • Add a known volume of pre-saturated n-octanol to the vial. The volume ratio of n-octanol to PBS can be adjusted based on the expected lipophilicity of the compound.[35]

    • Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[36]

  • Phase Separation:

    • Centrifuge the vials at a sufficient speed and duration to ensure complete separation of the aqueous and organic layers.[36]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and PBS layers.

    • Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV or LC-MS.[29][36]

  • Calculation:

    • Calculate the logD using the following formula: logD = log10 ([Compound]octanol / [Compound]PBS)

  • Replication: Perform the experiment in triplicate to ensure the reliability of the results.

III. The Self-Validating System: Integrating In Silico and Experimental Data

Trustworthiness in scientific data comes from a self-validating system where different methodologies are used to confirm a result. For pKa and logD, this involves a synergistic interplay between in silico predictions and experimental measurements.

Workflow for Integrated Parameter Validation:

G cluster_0 In Silico Prediction Phase cluster_1 Experimental Design & Execution cluster_2 Data Triangulation & Validation in_silico_pka Predict pKa (e.g., ACD/pKa, Jaguar) in_silico_logd Predict logP/logD (e.g., ChemAxon, QikProp) in_silico_pka->in_silico_logd informs exp_design Design Experiments (e.g., buffer range, solvent ratios) in_silico_pka->exp_design guides compare Compare Predicted vs. Experimental Data in_silico_pka->compare in_silico_logd->exp_design in_silico_logd->compare exp_pka Measure pKa (Potentiometric Titration) exp_design->exp_pka exp_logd Measure logD (Shake-Flask Method) exp_design->exp_logd exp_pka->compare exp_logd->compare model_refine Refine In Silico Model (Optional, with new data) compare->model_refine Discrepancy? final_params Validated pKa & logD Parameters compare->final_params Agreement model_refine->in_silico_pka feedback

Workflow for integrated pKa and logD validation.

This workflow illustrates a robust approach:

  • Prediction Guides Experimentation: In silico predictions provide an expected range for pKa and logD, which helps in designing more efficient experiments. For instance, the predicted pKa will inform the selection of the appropriate pH range for UV-Vis spectrophotometry or the choice of buffers.

  • Experimental Data Validates Predictions: The experimentally determined values serve as the ground truth to validate the accuracy of the computational models.

  • Triangulation Builds Confidence: When data from orthogonal methods (e.g., potentiometric and spectrophotometric pKa) and computational models are in good agreement, it builds high confidence in the determined parameters. Significant discrepancies may indicate experimental error or limitations of the in silico model for that particular chemical space, prompting further investigation.

Data Summary and Comparison

Summarizing the data in a clear, tabular format is essential for direct comparison and validation.

ParameterIn Silico (ACD/Labs)In Silico (Jaguar)Potentiometric TitrationUV-Vis Spectrophotometry
pKa 8.2 ± 0.58.5 ± 0.38.45 ± 0.028.51 ± 0.05
logD at pH 7.4 1.51.7--
Experimental Method --Shake-Flask (HPLC-UV) -
logD at pH 7.4 --1.62 ± 0.08 -

In the hypothetical data above, the strong agreement between the two experimental pKa methods and the Jaguar prediction provides high confidence in the pKa value of approximately 8.5. The experimental logD value validates the in silico predictions, confirming the compound's lipophilicity at physiological pH.

Conclusion

The accurate determination of pKa and logD is a cornerstone of successful drug discovery, particularly for scaffolds like morpholine where these properties are finely tuned to achieve desired ADME profiles. While in silico tools are powerful for initial estimations and high-throughput screening, they are not a substitute for rigorous experimental validation. By employing a self-validating system that integrates computational predictions with gold-standard experimental methods like potentiometric titration and the shake-flask technique, researchers can establish these critical parameters with high confidence. This integrated approach ensures that the physicochemical data guiding the optimization of novel morpholine compounds is both accurate and reliable, ultimately contributing to the development of safer and more effective medicines.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagin
  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs.
  • Schrödinger Solutions for Small Molecule Protonation State Enumer
  • Decades of Reliable pKa Predictions - ACD/Labs.
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • Rapid Determination of Ionization Constants (pKa)
  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Public
  • LogP / LogD shake-flask method - Protocols.io.
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • Directory of in silico Drug Design tools.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • What is the pKa of my compound? - ACD/Labs.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Indian Journal of Pharmaceutical Educ
  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC.
  • pKa of a dye: UV-VIS Spectroscopy.
  • Shake Flask LogD - Domainex.
  • The Significance of Acid/Base Properties in Drug Discovery - PMC - PubMed Central.
  • Jaguar for Life Science - Schrödinger.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals - ResearchG
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Public
  • LogP/LogD/Pka Analysis - Protheragen.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
  • Calculator Plugins in MarvinSketch - Chemaxon Docs.
  • (PDF)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar.
  • What is pKa and how is it used in drug development?.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.
  • How to Predict pKa - Rowan Scientific.
  • Jaguar pKa | Software
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - Bentham Science Publisher.
  • MoKa - pKa modelling - Molecular Discovery.
  • In silico evaluation of logD7.4 and comparison with other prediction methods - Nan Xiao.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchG
  • LogP/LogD/pKa Analysis - Technology Networks.
  • MarvinSketch : Calcul
  • Epik: pKa and Protonation State Prediction through Machine Learning - ChemRxiv.
  • Cyprotex LogD Shake Flask Fact Sheet - Evotec.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
  • Development of Methods for the Determin
  • Overview on chromatographic and potentiometric based approaches for pKa determin
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green.
  • A review on pharmacological profile of Morpholine derivatives - ResearchG
  • Best of Both Worlds: Combining Pharma Data and State of the Art Modeling Technology To Improve in Silico pKa Prediction - ACS Public
  • Tools for Estim
  • Training the pKa Plugin - Chemaxon Docs.
  • Why are the predicted pKa values different ? : r/chemhelp - Reddit.

Sources

A Comparative Guide to Catalysts for Morpholine Ring Formation: From Industrial Workhorses to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, is a cornerstone in the design of numerous pharmaceuticals and agrochemicals due to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Its synthesis, therefore, is a subject of continuous interest and optimization. The choice of catalyst is paramount, dictating the efficiency, selectivity, and environmental impact of the morpholine ring construction. This guide provides an in-depth comparative analysis of various catalytic systems, from large-scale industrial processes to sophisticated laboratory-scale methodologies, supported by experimental data and mechanistic insights to inform your catalyst selection.

Industrial-Scale Synthesis: The Pillars of Morpholine Production

The bulk of global morpholine production relies on two primary methods: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia. The catalysts employed in these processes are robust, cost-effective, and optimized for high-throughput manufacturing.

Acid Catalysis: The Dehydration of Diethanolamine (DEA)

This classic method involves the intramolecular cyclization of diethanolamine, driven by a strong acid catalyst at high temperatures.[3][4] The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the neighboring amine to form the morpholine ring.

Mechanism of DEA Dehydration:

The reaction is highly exothermic and requires careful temperature control.[5] While effective, this method is often hampered by the large quantities of acid required and the subsequent need for neutralization, which generates significant salt waste.[6]

  • Catalysts: Concentrated sulfuric acid (H₂SO₄) is the traditional choice.[4] Oleum (fuming sulfuric acid) has also been employed to achieve higher yields and shorter reaction times, with reports of 90-95% yields in under an hour.[7]

  • Causality of Catalyst Choice: Strong protic acids are essential to facilitate the dehydration by protonating the hydroxyl groups, making them excellent leaving groups. The high reaction temperatures provide the necessary activation energy for the cyclization to occur.

  • Limitations: The primary drawback is the generation of substantial inorganic waste (e.g., sodium sulfate) during neutralization.[6] The corrosive nature of the strong acids also necessitates specialized equipment.

Experimental Protocol: Lab-Scale Morpholine Synthesis from Diethanolamine

This protocol is based on the dehydration of diethanolamine using concentrated hydrochloric acid.[5]

  • To a 500 mL three-neck round-bottom flask equipped with a thermocouple, a mechanical stirrer, and a condenser, add 62.5 g of diethanolamine.

  • Slowly and with vigorous stirring, add concentrated hydrochloric acid (~50-60 mL) until the pH of the mixture is approximately 1. Caution: This reaction is highly exothermic and generates acidic vapors.

  • Heat the resulting diethanolamine hydrochloride solution to drive off water. Continue heating until the internal temperature reaches 200-210 °C.

  • Maintain this temperature for 15 hours to facilitate the cyclization.

  • After the reaction is complete, allow the mixture to cool to approximately 160 °C before pouring it into a crystallization dish to solidify.

  • The resulting morpholine hydrochloride paste is then mixed with a base, such as calcium oxide, and distilled to yield crude morpholine.

  • The crude product is further purified by drying over potassium hydroxide followed by fractional distillation. A final yield of 35-50% can be expected.[5]

Heterogeneous Hydrogenation Catalysis: The Reaction of Diethylene Glycol (DEG) with Ammonia

The more modern and industrially favored route involves the reductive amination of diethylene glycol with ammonia over a heterogeneous hydrogenation catalyst at elevated temperature and pressure.[3][6] This method is lauded for its efficiency and cleaner process.[3]

Mechanism of DEG Amination:

The reaction proceeds via a series of hydrogenation and dehydrogenation steps on the catalyst surface, leading to the formation of intermediates like 2-(2-aminoethoxy)ethanol (AEE), which then cyclizes to form morpholine.[6][8]

  • Catalysts: These are typically hydrogenation/dehydrogenation catalysts, often containing metals like nickel, copper, or cobalt, supported on a carrier such as alumina (Al₂O₃).[3][6] Specific examples include nickel-copper-chromium catalysts.[9] The addition of promoters like lanthanum to a Ni-Cu-Zn/Al₂O₃ catalyst has been shown to increase the specific surface area and reduce the required operating pressure.[10]

  • Causality of Catalyst Choice: The metallic catalyst facilitates both the dehydrogenation of the alcohol to an aldehyde intermediate and the subsequent hydrogenation steps involved in the amination and cyclization. The solid support provides high surface area and stability at the required high temperatures and pressures.

  • Advantages: This route is more atom-economical and avoids the large volumes of salt waste associated with the DEA/acid method.

Comparative Data for Industrial Catalysts

Catalyst SystemReactantsTemperature (°C)Pressure (atm)YieldKey AdvantagesKey Disadvantages
H₂SO₄/Oleum Diethanolamine150 - 250Atmospheric90-95% (with oleum)[7]High yield, fast reactionLarge acid/base waste, corrosive
Ni-Cu-Cr Diethylene Glycol, NH₃, H₂150 - 250up to 30~70%[9]Cleaner process, less wasteHigh pressure/temperature required
Raney Nickel Diethylene Glycol, NH₃, H₂240 - 25025up to 49%[9]Readily available catalystModerate yield
Ni-Cu-Zn-La/Al₂O₃ Diethylene Glycol, NH₃180 - 2300.3 - 1.0 MPa98.5-99.5% selectivity[10]High selectivity, lower pressureMore complex catalyst preparation

Modern Catalytic Systems for Substituted Morpholine Synthesis

For drug development and fine chemical synthesis, the focus shifts from producing bulk morpholine to creating structurally diverse, often chiral, morpholine derivatives. This has spurred the development of more sophisticated catalytic systems.

Homogeneous Transition-Metal Catalysis

A variety of transition metals have been shown to effectively catalyze the formation of substituted morpholine rings through different mechanistic pathways.

  • Copper (Cu) Catalysis: Copper catalysts are effective for domino reactions. For instance, a three-component reaction of a terminal alkyne, an isocyanate, and an oxirane using a copper(I) catalyst can generate morpholine derivatives in good yields (52-95%).[11] Copper carbenoids, generated from diazo compounds, can also react with amino alcohols and aldehydes in a three-component synthesis of highly substituted morpholines.[12]

  • Palladium (Pd) Catalysis: Palladium catalysts are well-known for their role in C-N bond formation. A base-free Pd(DMSO)₂(TFA)₂ catalyst enables a Wacker-type aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including morpholines.[13]

  • Iron (Fe) Catalysis: Iron(III) catalysts have been used for the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol.[13]

  • Ruthenium (Ru) Catalysis: A tandem one-pot reaction using a titanium catalyst for hydroamination followed by a Noyori-Ikariya ruthenium catalyst for asymmetric transfer hydrogenation allows for the efficient enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates with excellent enantiomeric excesses (>95% ee).[14]

  • Gold (Au) Catalysis: Gold(I) catalysts, such as AuCl(PPh₃)/AgNTf₂, can catalyze the intramolecular cyclization of N-tethered allene alcohols to form morpholine rings in good yields (62-90%).[1]

Workflow for Modern Catalyst Selection

Catalyst Selection Workflow cluster_start Starting Materials & Desired Product cluster_catalyst_type Catalyst Family cluster_homogeneous Homogeneous Catalyst Selection cluster_organo Organocatalyst Selection cluster_outcome Reaction Outcome Start Define Substrates & Target Morpholine Structure Homogeneous Homogeneous Transition Metal Start->Homogeneous Need for high turnover, diverse functionality Organocatalyst Organocatalyst Start->Organocatalyst Metal-free conditions desired Copper Copper (Cu) (Multi-component, Domino) Homogeneous->Copper Palladium Palladium (Pd) (Oxidative Cyclization) Homogeneous->Palladium Ruthenium Ruthenium (Ru) (Asymmetric Synthesis) Homogeneous->Ruthenium Iron Iron (Fe) (Diastereoselective) Homogeneous->Iron MorpholineAmine Chiral Morpholine Amino Acids (Enamine Catalysis) Organocatalyst->MorpholineAmine Achiral Achiral or Racemic Substituted Morpholine Copper->Achiral Palladium->Achiral Chiral Enantio- or Diastereo- selective Synthesis Ruthenium->Chiral Enantioselective Iron->Chiral Diastereoselective MorpholineAmine->Chiral Enantioselective

Caption: Logical workflow for selecting a modern catalyst for substituted morpholine synthesis.

Organocatalysis

While the morpholine ring itself can act as a catalyst, its lower basicity and nucleophilicity compared to structures like piperidine or pyrrolidine have made it a less common choice in enamine catalysis.[15] The ether oxygen withdraws electron density from the nitrogen, reducing the nucleophilicity of the corresponding enamine intermediate.[15][16]

However, recent research has shown that thoughtfully designed chiral morpholine-based organocatalysts can be highly effective. For example, β-morpholine amino acids have been successfully used to catalyze the 1,4-addition of aldehydes to nitroolefins, affording products with excellent yields and high enantioselectivity.[15] This demonstrates that despite the inherent electronic disadvantages, strategic catalyst design can overcome these limitations.

Concluding Remarks for the Practicing Scientist

The synthesis of the morpholine ring is a mature field for bulk production but remains an active area of research for the synthesis of complex, substituted derivatives.

  • For large-scale, unsubstituted morpholine synthesis, the catalytic reductive amination of diethylene glycol with ammonia remains the state-of-the-art due to its efficiency and reduced environmental footprint compared to the classical diethanolamine dehydration method.

  • For the synthesis of structurally diverse and substituted morpholines in a research or drug development setting, homogeneous transition-metal catalysis offers a vast and versatile toolbox. Copper and Palladium catalysts are excellent for constructing the ring from various precursors, while Ruthenium-based systems provide powerful solutions for asymmetric synthesis.

  • For metal-sensitive applications or when exploring green chemistry alternatives, newly developed organocatalysts, particularly those based on chiral morpholine amino acids, are emerging as a viable and potent option for enantioselective transformations.

The optimal catalyst is intrinsically linked to the specific target molecule, required scale, and economic and environmental constraints. This guide serves as a foundational reference to navigate these choices, grounded in mechanistic understanding and validated by experimental evidence.

References

  • Benchchem. A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis.
  • ChemCeed. Everything You Need to Know About Morpholine. 2022.
  • Thieme. Three-Component Synthesis of Morpholine Derivatives. J. Heterocycl. Chem. 2020, 57, 140–150.
  • Organic Chemistry Portal. Synthesis of morpholines.
  • Google Patents. DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst.
  • OSTI.GOV. Gas-phase synthesis of morpholine from diethylene glycol and ammonia. 1982.
  • Benchchem. side reactions and byproduct formation in morpholine synthesis.
  • Ataman Kimya. MORPHOLINE.
  • Wikipedia. Morpholine.
  • Google Patents. US2777846A - Process of producing morpholine from diethanolamine.
  • ChemicalBook. Morpholine: Application, synthesis and toxicity. 2023.
  • Patent 0036331. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. 1981.
  • Google Patents. US4647663A - Synthesis of morpholine.
  • YouTube. Morpholine Preparation from Diethanolamine. 2022.
  • Google Patents. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine.
  • PMC. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • RSC Publishing. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. 2025.
  • ResearchGate. A gold(I)‐catalyzed morpholine ring synthesis. Reagents and conditions:...
  • ResearchGate. Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III)...
  • Frontiers. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. 2023.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. 2024.
  • Google Patents. CN103212420A - Morpholine synthetic catalyst and preparation method thereof.
  • ResearchGate. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. 2023.
  • ResearchGate. (PDF) Heterogenized Homogeneous Catalysts for Fine Chemicals Production.
  • University of British Columbia. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. 2016.
  • PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. 2024.
  • ResearchGate. Recent progress in the synthesis of morpholines. 2019.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

Sources

Safety Operating Guide

Guide to the Proper Disposal of Ethyl Morpholine-2-carboxylate 2,2,2-trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (CAS RN: 1111640-52-8). As a specialty chemical used in advanced research and drug development, understanding its unique properties is paramount to ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic protocols.

Core Principles: Hazard Identification and Risk Assessment

Effective disposal begins with a thorough understanding of the substance's hazards. Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a salt composed of a morpholine derivative cation and a trifluoroacetate anion. This structure imparts a dual-hazard profile that dictates its handling and disposal pathway.

  • The Morpholine Moiety: The core hazard stems from the morpholine component. Morpholine and its derivatives are recognized as corrosive and toxic.[1] They can cause severe skin burns and serious eye damage.[2][3] The substance is harmful if swallowed or inhaled and is toxic in contact with skin.[2] Chronic exposure to morpholine congeners has been linked to potential liver and kidney damage.[1][4]

  • The Trifluoroacetate Anion: The presence of the 2,2,2-trifluoroacetate anion classifies this compound as a halogenated organic compound .[5][6] This is a critical distinction for waste segregation, as halogenated wastes require specialized disposal methods, typically high-temperature incineration, to prevent the release of environmentally harmful substances.[6] Mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory settings, as even small amounts of contamination require the entire container to be treated as halogenated waste.[6]

Chemical and Hazard Summary
PropertyValueSource(s)
Chemical Name Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate[7][8]
CAS Number 1111640-52-8[7]
Molecular Formula C₉H₁₄F₃NO₅[7]
Molecular Weight 273.21 g/mol [7]
GHS Pictograms [7]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[7]
Storage Sealed in dry, 2-8°C[7]

Pre-Disposal Operations: The Critical Step of Segregation

Proper segregation is the most important step in the disposal workflow. The causality is clear: failure to segregate at the point of generation leads to cross-contamination, increased disposal costs, and potential regulatory non-compliance.

Primary Directive: All waste containing ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, whether in pure form or in solution, must be disposed of as Halogenated Organic Waste .[5][9]

Waste Segregation Checklist
ActionRationale
Confirm Halogenation The trifluoroacetate group contains fluorine, a halogen.
Select Correct Container Use only designated, clearly labeled "Halogenated Organic Waste" containers.[6][9]
Ensure Compatibility The container must be in good condition, made of a compatible material (e.g., HDPE or glass), and have a secure, vapor-tight screw-top cap.[9]
DO NOT MIX Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[6][10]
Avoid Contamination Do not introduce strong acids, bases, oxidizers, or heavy metals into the halogenated waste stream.[10][11]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate from the point of generation to final pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12][3]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[3]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[3]

Step 2: Waste Characterization and Labeling

Properly identifying and labeling the waste container is a regulatory requirement.

  • Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department.

  • Before adding any waste, affix a hazardous waste label.

  • Clearly write the full chemical name: "Waste Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate". Do not use abbreviations.[9]

  • If the waste is a solution, list all components and their approximate percentages (e.g., "Methylene Chloride: 80%, Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate: 20%").[5]

Step 3: Waste Transfer
  • Conduct all waste transfers inside a certified chemical fume hood.

  • Use a funnel to carefully pour liquid waste into the designated container to avoid spills.

  • If transferring solid waste, use a powder funnel or carefully scoop the material.

  • Crucially, keep the waste container closed at all times except when actively adding waste. [9] This prevents the release of volatile organic compounds (VOCs) and protects laboratory personnel.

Step 4: Storage Pending Disposal
  • Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.[13]

  • The storage area should be away from heat, sparks, or open flames.[2][14]

  • Ensure the container is stored in a secondary containment bin to mitigate potential leaks or spills.

Step 5: Arranging for Disposal
  • Once the container is full or the experiment is complete, contact your institution's EHS department to schedule a waste pickup.

  • Do not allow hazardous waste to accumulate for extended periods. Follow all institutional and local regulations regarding storage time limits.

Disposal Decision Workflow

The following diagram illustrates the logical steps for proper disposal.

DisposalWorkflow cluster_prep Preparation & Identification cluster_action Action & Containment cluster_final Storage & Pickup start Begin Disposal Process (Waste Generated) identify Identify Waste: Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate start->identify classify Classify as: HALOGENATED ORGANIC WASTE (due to Trifluoroacetate) identify->classify Contains Fluorine? [Yes] get_container Select a designated, leak-proof 'Halogenated Waste' container with a screw cap. classify->get_container label_container Affix Hazardous Waste Label. List all chemical constituents and percentages. get_container->label_container transfer Transfer waste inside a chemical fume hood. Securely close container. label_container->transfer store Store container in a designated, ventilated, and secure area with secondary containment. transfer->store pickup Contact EHS for waste pickup. store->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency line.

  • Control Ignition Sources: If the substance is spilled near any potential ignition sources, remove them immediately. The morpholine component may be flammable.[1][2]

  • Contain the Spill: For small spills, use a spill kit with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully scoop the absorbent material and place it into a sealable, labeled container. This spill cleanup material must also be disposed of as Halogenated Organic Waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][14]

Regulatory Framework

The procedures outlined in this guide are based on universal principles of chemical waste management, such as those governed by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA). While specific regulations vary by jurisdiction, the classification of this compound as a halogenated organic waste is standard practice.[10][15] Always consult your local and institutional regulations to ensure full compliance.[6][16]

References

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL: [Link]

  • Title: Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting Source: NCBI Bookshelf (IARC Monographs) URL: [Link]

  • Title: Hazardous substance assessment – Morpholine Source: Canada.ca URL: [Link]

  • Title: SODIUM TRIFLUOROACETATE - Safety Data Sheet Source: Gelest, Inc. URL: [Link]

  • Title: Morpholine - SAFETY DATA SHEET Source: Penta chemicals URL: [Link]

  • Title: Hazardous Waste Segregation Source: University of Wisconsin-Madison URL: [Link]

  • Title: Organic Solvent Waste Disposal Source: University of British Columbia Safety & Risk Services URL: [Link]

  • Title: Ethyl morpholine-2-carboxylate | C7H13NO3 Source: PubChem URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97% Source: Cole-Parmer URL: [Link]

  • Title: Safety Data Sheet Morpholine Source: Redox URL: [Link]

  • Title: Ethyl morpholine-2-carboxylate Source: American Elements URL: [Link]

  • Title: Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S Source: PubChem URL: [Link]

  • Title: How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? Source: ResearchGate URL: [Link]

  • Title: N-ETHYLMORPHOLINE Source: Ataman Kimya URL: [Link]

  • Title: Ethyl trifluoroacetate Source: Wikipedia URL: [Link]

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling Ethyl Morpholine-2-Carboxylate 2,2,2-Trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. Our commitment is to furnish you with knowledge that extends beyond the product, fostering a culture of safety and trust.

Hazard Identification and Risk Assessment

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a chemical compound that requires careful handling due to its composite nature. The hazards associated with this substance are derived from both the ethyl morpholine-2-carboxylate moiety and the trifluoroacetate anion.

  • Ethyl Morpholine-2-Carboxylate: The base molecule, a morpholine derivative, is classified as a substance that can cause severe skin burns and eye damage[1]. It may also be harmful if swallowed, inhaled, or in contact with skin[1].

  • 2,2,2-Trifluoroacetate (TFA): The trifluoroacetate component is a strong acid and can cause severe burns[2][3][4]. It is harmful to aquatic life with long-lasting effects[4][5].

Available safety information for the combined salt indicates that it is harmful if swallowed or inhaled, and causes skin and serious eye irritation[6]. Therefore, a comprehensive PPE strategy is mandatory to mitigate these risks.

Personal Protective Equipment (PPE) Mandates

The selection of appropriate PPE is the most critical step in preventing chemical exposure. The following table summarizes the minimum required PPE for handling Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Protection Type Specific PPE Rationale for Use
Eye and Face Protection Chemical safety goggles with side-shields meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.To protect against chemical splashes that can cause serious eye damage and irritation[2][4][5][7]. The trifluoroacetate component is particularly corrosive to the eyes[4].
Hand Protection Nitrile gloves are the minimum requirement. For prolonged contact or when handling larger quantities, double gloving is recommended. Always check for leaks and tears before use and change gloves immediately upon contact with the chemical.To prevent skin contact, which can cause severe burns and irritation[2][3][4][7].
Body Protection A properly fitting, long-sleeved laboratory coat. Consider a chemically resistant apron when handling larger volumes. Long pants and closed-toe shoes are mandatory.To protect the skin and personal clothing from contamination[2][3][7].
Respiratory Protection A suitable respirator should be used when handling the powder form of the substance to avoid inhalation. All work with this chemical, regardless of its form, must be conducted in a certified chemical fume hood.To prevent inhalation of dust or aerosols, which are harmful[2][5][6].

Operational Workflow for Safe Handling

Adherence to a strict operational workflow is paramount for ensuring safety. The following diagram and procedural steps outline the safe handling of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh/Measure in Fume Hood prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate.

Step-by-Step Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory, don the required PPE as specified in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and has been certified within the last year[7]. The sash should be kept at the lowest possible working height.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Aliquotting: When weighing or measuring the compound, perform these tasks within the fume hood to contain any dust or aerosols[2][3].

    • Experimental Procedure: Conduct all experimental steps within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical.

    • Waste Management: Dispose of all waste, including empty containers and contaminated gloves, in a designated hazardous waste container[7]. All waste must be clearly labeled with the full chemical name[7]. Do not allow the product to enter drains[2].

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE[8].

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial. An eyewash station and safety shower must be readily accessible in the immediate work area[2][7].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3][4].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention[1][2][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2][3].

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate in a tightly sealed container in a cool, dry, and well-ventilated area[7][9][10]. Keep away from incompatible materials such as bases, hydrides, and strong oxidizing agents[7][11]. The recommended storage temperature is 2-8°C[6][12].

  • Disposal: All waste containing this chemical must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[2][7]. Empty containers may still contain hazardous residues and should be handled with care[7].

References

  • Personal protective equipment for handling BIBP3226 TFA - Benchchem. (n.d.).
  • CB-LSOP-TFA.docx. (n.d.).
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024-04-02).
  • Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. (n.d.).
  • Trifluoroacetic acid - Apollo Scientific. (2024-05-03).
  • Morpholine - SAFETY DATA SHEET - Penta chemicals. (2025-04-16).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Morpholine - Nexchem Ltd. (n.d.).
  • Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate - Windhorse Tours. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2010-08-06).
  • Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate - Achmem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-02-25).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 2
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.